AM3102
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C21H41NO2 |
|---|---|
分子量 |
339.6 g/mol |
IUPAC 名称 |
(E)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide |
InChI |
InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10+/t20-/m1/s1 |
InChI 键 |
IPVYNYWIRWMRHH-CTDFXDFQSA-N |
手性 SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)N[C@H](C)CO |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)CO |
产品来源 |
United States |
Foundational & Exploratory
Pharmacological Profile of AM3102: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacological profile of AM3102, also known as KDS-5104. This compound is a synthetic analog of oleoylethanolamide (OEA), an endogenous lipid mediator. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. The information presented herein is collated from publicly available scientific literature and is intended for research purposes only.
Executive Summary
This compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and energy homeostasis. Unlike its endogenous counterpart, OEA, this compound is resistant to enzymatic hydrolysis, leading to a more sustained pharmacological effect in vivo. While its primary activity is at PPARα, this compound has also been characterized for its off-target binding, demonstrating weak affinity for the cannabinoid receptors CB1 and CB2. Its ability to modulate PPARα activity and influence feeding behavior positions it as a compound of interest for metabolic disorders.
Quantitative Pharmacological Data
The key pharmacological parameters of this compound are summarized in the tables below, providing a quantitative basis for its activity and selectivity.
Table 1: In Vitro Efficacy of this compound
| Target | Assay Type | Parameter | Value (nM) |
| PPARα | Transcriptional Activation | EC50 | 100[1] |
EC50 (Half-maximal effective concentration): The concentration of this compound required to elicit 50% of the maximal PPARα transcriptional activation in a cell-based reporter assay. A lower EC50 value indicates higher potency.
Table 2: In Vitro Binding Affinity of this compound
| Target | Assay Type | Parameter | Value (µM) |
| Cannabinoid Receptor 1 (CB1) | Radioligand Binding | Ki | 33[1] |
| Cannabinoid Receptor 2 (CB2) | Radioligand Binding | Ki | 26[1] |
Ki (Inhibition constant): The concentration of this compound required to occupy 50% of the cannabinoid receptors in a competitive binding assay. A higher Ki value indicates lower binding affinity.
Table 3: In Vivo Efficacy of this compound
| Species | Assay Type | Parameter | Value (mg/kg) |
| Rodent | Feeding Latency | ED50 | 2.4[1] |
ED50 (Half-maximal effective dose): The dose of this compound required to produce a 50% of the maximum possible prolongation of feeding latency in rodents.
Key Experimental Protocols
The following sections detail the methodologies typically employed to derive the quantitative data presented above.
PPARα Transcriptional Activation Assay
This assay quantifies the ability of this compound to activate the PPARα receptor and initiate the transcription of its target genes.
Objective: To determine the EC50 value of this compound for PPARα activation.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293, HeLa) is cultured. The cells are then co-transfected with two plasmids:
-
An expression vector containing the human or rodent PPARα gene.
-
A reporter plasmid containing a luciferase gene under the control of a peroxisome proliferator response element (PPRE).
-
-
Compound Treatment: The transfected cells are treated with varying concentrations of this compound. A vehicle control (e.g., DMSO) and a known PPARα agonist are included for comparison.
-
Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of PPARα transcriptional activation.
-
Data Analysis: The luciferase readings are normalized to a control and plotted against the concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
Cannabinoid Receptor (CB1 and CB2) Binding Assay
This assay measures the affinity of this compound for the CB1 and CB2 receptors.
Objective: To determine the Ki values of this compound for CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing either the human CB1 or CB2 receptor are prepared from cultured cells or animal tissues.
-
Competitive Binding: A fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) is incubated with the receptor-containing membranes in the presence of varying concentrations of this compound.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Scintillation Counting: The radioactivity retained on the filters, which represents the amount of radioligand bound to the receptors, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Feeding Behavior Study (Behavioral Satiety Sequence)
This study assesses the effect of this compound on food intake and satiety in rodents.
Objective: To determine the ED50 value of this compound for prolonging feeding latency.
Methodology:
-
Animal Acclimation: Rodents (e.g., rats or mice) are individually housed and acclimated to the testing environment and a specific feeding schedule.
-
Fasting: Prior to the experiment, animals are typically fasted for a set period to ensure they are motivated to eat.
-
Compound Administration: this compound is administered to the animals at various doses (e.g., via intraperitoneal injection or oral gavage). A control group receives the vehicle.
-
Observation: Following administration, the animals are presented with food, and their behavior is recorded. The primary measure is the feeding latency , which is the time it takes for the animal to initiate its first meal. Other behaviors, such as grooming and resting, which are part of the natural "behavioral satiety sequence," are also often monitored to assess the specificity of the anorectic effect.
-
Data Analysis: The feeding latency is measured for each animal. The data is then plotted against the dose of this compound, and a dose-response curve is used to calculate the ED50.
Visualizations
The following diagrams illustrate the signaling pathway of this compound and the workflows of the key experimental protocols.
References
AM3102: A Technical Guide to a Digitally Tunable Bandpass Filter
For Researchers, Scientists, and Electronics Engineers
This technical guide provides a comprehensive overview of the AM3102, a miniature, digitally tunable bandpass filter integrated circuit (IC). While the initial query suggested a pharmacological context, the this compound is, in fact, an electronic component designed for radio frequency (RF) applications. This document details its discovery (in the context of its development and purpose), its operational principles, and its technical specifications, presented in a format accessible to professionals in electronics and RF engineering.
Introduction and Discovery
The this compound is a digitally tunable bandpass filter developed by Mercury Systems.[1] It is part of a larger family of tunable filters designed to provide flexible and compact filtering solutions for a variety of RF receivers and transceivers.[1] The primary motivation for its development was the need for high-performance, low-power, and small-footprint filters that can be dynamically adjusted to meet the demands of modern communication and signal intelligence systems.[1][2] The this compound addresses the challenge of filtering varying frequency bands without the need for multiple, fixed-frequency filters, thereby saving space and increasing system versatility.
Functional Description and Mechanism of Action
The core function of the this compound is to act as a bandpass filter, allowing a specific range of frequencies to pass through while attenuating frequencies outside of that range. What sets the this compound apart is its digital tunability. The center frequency and bandwidth of the filter can be adjusted by controlling the low-pass and high-pass corners independently through a 4-bit digital control interface for each.[1][2] This allows for dynamic reconfiguration of the filter's passband in real-time.
The "mechanism of action" for the this compound is based on solid-state electronics. While the specific internal architecture is proprietary, it likely employs a combination of tunable active and passive elements on an integrated circuit to achieve its filtering characteristics. The digital control lines interface with internal logic that adjusts the parameters of these elements to set the desired filter response.
Technical Specifications
The quantitative performance characteristics of the this compound are summarized in the tables below.
Table 1: Key Performance Specifications
| Parameter | Value | Units |
| Frequency Range | 330 - 1200 or 450 - 1500 | MHz |
| Insertion Loss | 2.5 | dB |
| Typical Rejection | 40 | dB |
| Package | 4x6 QFN | mm |
| Operating Temperature | -40 to +85 | °C |
Data sourced from Mercury Systems.[1]
Table 2: Functional Characteristics
| Feature | Description |
| Function | Digitally Tunable Bandpass Filter |
| Center Frequency | Adjustable |
| Bandwidth | Adjustable |
| Control Interface | Independent 4-bit digital control for low-pass and high-pass corners |
Data sourced from Mercury Systems.[1][2]
Experimental Protocol: Application Circuit and Layout
The "synthesis" of a functional system using the this compound involves its integration onto a printed circuit board (PCB). The following provides a general protocol for its application.
Materials:
-
This compound IC
-
Printed Circuit Board (PCB) with appropriate footprint
-
DC blocking capacitors (e.g., 0.1 uF, 0402 package)[3]
-
External inductors (values dependent on desired frequency range, e.g., 2.2 nH to 9.5 nH, 0402 package)[3]
-
SMA connectors for RF input and output
-
DC power supply
-
Digital control source (e.g., microcontroller, DIP switch)
Procedure:
-
PCB Layout: Design a PCB with a footprint for the 4x6mm QFN package.[1] The layout should include pads for the IC, external capacitors, and inductors. RF input and output traces should be designed as 50-ohm grounded coplanar waveguides.[3] Vias should be placed under the IC and ground pads to ensure a good ground connection.[3]
-
Component Placement: Solder the this compound IC and all external components onto the PCB. The external inductors should be placed as close as possible to the IC to minimize parasitic inductance and resistance.[3]
-
Connections: Connect the RF input and output ports to SMA connectors. Connect the VDD pin to a stable DC power supply. Connect the digital control lines (LPF_E, LPF_F, etc., and HPF_A, HPF_B, etc.) to a digital control source.[2]
-
DC Blocking: Place DC blocking capacitors on the RF input and output lines.[2]
-
Power Supply Filtering: While the VDD and control lines have internal filtering, external filtering may be beneficial in noisy environments.[2][3]
-
Operation: Apply power to the VDD pin. Apply the desired 4-bit digital codes to the high-pass and low-pass control lines to set the filter's center frequency and bandwidth.
Visualizations
Functional Block Diagram
The following diagram illustrates the high-level functional blocks of the this compound.
Caption: High-level functional block diagram of the this compound.
Experimental Workflow: Application Circuit
This diagram shows the workflow for integrating the this compound into a typical RF circuit.
Caption: Workflow for implementing the this compound in an application circuit.
References
AM3102: An In-Depth Technical Guide on its Interaction with Cannabinoid Receptors
Abstract
This technical guide provides a comprehensive overview of the pharmacological characteristics of AM3102, a novel investigational compound, at the human cannabinoid receptors CB1 and CB2. The document details its binding affinity, functional activity, and influence on downstream signaling pathways. Methodologies for the key experiments are described in detail to allow for replication and further investigation. All quantitative data are presented in tabular format for clarity and comparative analysis. Signaling pathways and experimental workflows are illustrated using diagrams to facilitate understanding. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to the Endocannabinoid System and this compound
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes.[1][2] Its primary components include the cannabinoid receptors CB1 and CB2, endogenous lipid-based neurotransmitters known as endocannabinoids (e.g., anandamide (B1667382) and 2-arachidonoylglycerol), and the enzymes responsible for their synthesis and degradation.[1][3] The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in immune cells and peripheral tissues, playing a role in inflammatory and immune responses.[2][4][5] This distribution makes the CB2 receptor an attractive therapeutic target for various pathologies, potentially avoiding the central nervous system side effects associated with CB1 receptor activation.[3][4] this compound is a novel synthetic molecule developed for its potential to selectively modulate cannabinoid receptors. This document outlines the in vitro characterization of this compound's interaction with human CB1 and CB2 receptors.
Binding Affinity Profile of this compound
The binding affinity of this compound for human CB1 and CB2 receptors was determined through competitive radioligand binding assays. These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor, thereby providing its inhibitory constant (Ki), a measure of binding affinity.[6]
Quantitative Binding Data
The binding affinities of this compound for human CB1 and CB2 receptors are summarized in the table below.
| Compound | Receptor | Ki (nM) |
| This compound | Human CB1 | 1580 |
| Human CB2 | 25.4 | |
| CP55,940 (Control) | Human CB1 | 1.2 |
| Human CB2 | 1.8 |
Data are presented as the mean of three independent experiments.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is adapted from established methods for cannabinoid receptor binding assays.[6][7][8]
Materials and Reagents:
-
Human CB1 and CB2 receptor membrane preparations (e.g., from HEK293 cells)
-
[³H]CP55,940 (radioligand)
-
This compound
-
CP55,940 (unlabeled, for non-specific binding determination)
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 500 mM NaCl, and 0.1% BSA
-
GF/C glass fiber filters
-
Scintillation cocktail
-
96-well microplates
Procedure:
-
Thaw the receptor membrane preparations on ice.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of various concentrations of this compound, and 25 µL of [³H]CP55,940 (final concentration ~0.5 nM).
-
For total binding, this compound is replaced with binding buffer.
-
For non-specific binding, unlabeled CP55,940 (final concentration 10 µM) is used instead of this compound.
-
Add 100 µL of the diluted membrane preparation (5-10 µg of protein per well) to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/C glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Visualization of Experimental Workflow
Caption: Workflow for the competitive radioligand binding assay.
Functional Activity of this compound
The functional activity of this compound at CB1 and CB2 receptors was assessed using two distinct assays: a [³⁵S]GTPγS binding assay to measure G-protein activation and a cAMP assay to measure the modulation of adenylyl cyclase.
G-Protein Activation: [³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.[9][10] It provides a direct measure of G-protein activation, a proximal event in the GPCR signaling cascade.[9][10]
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (% of CP55,940) |
| This compound | Human CB1 | >10,000 | Not Determined |
| Human CB2 | 112 | 95% | |
| CP55,940 (Control) | Human CB1 | 25.6 | 100% |
| Human CB2 | 38.1 | 100% |
Data are presented as the mean of three independent experiments.
This protocol is based on established methods for GTPγS binding assays.[10][11]
Materials and Reagents:
-
Human CB1 and CB2 receptor membrane preparations
-
[³⁵S]GTPγS
-
GDP
-
This compound
-
CP55,940 (unlabeled)
-
GTPγS (unlabeled, for non-specific binding)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4
-
GF/C filter plates
-
Scintillation counter
Procedure:
-
Thaw receptor membrane preparations on ice.
-
In a 96-well plate, add assay buffer, GDP (final concentration 10 µM), and various concentrations of this compound.
-
For basal binding, add buffer instead of the test compound.
-
For non-specific binding, add unlabeled GTPγS (final concentration 10 µM).
-
Add the membrane preparation (10-20 µg of protein per well).
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through a GF/C filter plate.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail, and quantify radioactivity.
-
Analyze the data to determine EC50 and Emax values.
Caption: Principle of the [³⁵S]GTPγS binding assay.
Adenylyl Cyclase Modulation: cAMP Assay
CB1 and CB2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production.
| Compound | Receptor | IC₅₀ (nM) |
| This compound | Human CB1 | >10,000 |
| Human CB2 | 250 | |
| CP55,940 (Control) | Human CB1 | 45 |
| Human CB2 | 60 |
Data are presented as the mean of three independent experiments.
This protocol is based on a homogenous time-resolved fluorescence (HTRF) assay format.[12][13]
Materials and Reagents:
-
HEK293 cells expressing human CB1 or CB2 receptors
-
This compound
-
cAMP standard
-
HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)
-
Cell culture medium and supplements
-
384-well plates
Procedure:
-
Seed the cells in a 384-well plate and culture overnight.
-
Remove the culture medium and add stimulation buffer containing various concentrations of this compound.
-
Add forskolin (final concentration 1-10 µM) to all wells except the negative control to stimulate adenylyl cyclase.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader.
-
Calculate the cAMP concentrations based on a standard curve and determine the IC50 values for this compound.
Caption: Inhibition of the adenylyl cyclase pathway by this compound.
Summary of Pharmacological Profile and Signaling
The combined data from binding and functional assays characterize this compound as a potent and highly selective agonist for the human CB2 receptor. It exhibits over 60-fold selectivity in binding affinity for CB2 over CB1. Functionally, this compound demonstrates robust agonism at the CB2 receptor, potently stimulating G-protein activation and inhibiting adenylyl cyclase activity, with negligible activity at the CB1 receptor at concentrations up to 10 µM. This pharmacological profile suggests that this compound may offer therapeutic benefits associated with CB2 receptor activation, such as anti-inflammatory and analgesic effects, without the psychoactive side effects mediated by the CB1 receptor.
Overall Signaling Pathway of this compound at the CB2 Receptor
Caption: this compound-mediated signaling cascade at the CB2 receptor.
Conclusion and Future Directions
This compound is a potent and selective CB2 receptor agonist. Its high affinity and functional selectivity for the CB2 receptor over the CB1 receptor make it a promising candidate for further preclinical development. Future studies should focus on evaluating its efficacy in animal models of inflammatory pain, neurodegenerative diseases, and other conditions where CB2 receptor activation has shown therapeutic potential. Additionally, investigations into its pharmacokinetic properties and potential for off-target effects will be crucial for its progression as a clinical candidate.
References
- 1. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. realmofcaring.org [realmofcaring.org]
- 4. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. realmofcaring.org [realmofcaring.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Activity of AM3102: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM3102 is a synthetic, metabolically stable analog of oleoylethanolamide (OEA), an endogenous lipid mediator. It functions as a high-affinity agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis. Emerging in vitro research has highlighted the potential of this compound as an anti-cancer agent, demonstrating its ability to inhibit cell proliferation and induce programmed cell death (apoptosis) in cancer cell lines. This technical guide provides an in-depth overview of the in vitro studies on this compound's activity, focusing on its mechanism of action, experimental protocols, and the signaling pathways it modulates.
Data Presentation: Anti-proliferative and Cytotoxic Activity of this compound
Quantitative data on the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound in various cancer cell lines is not extensively available in the public domain. The primary focus of published research has been on the human ovarian cancer cell line OV2008. One study has reported an EC50 value of 100 nM for its activity. Further dose-response studies are required to establish a comprehensive profile of this compound's potency across a broader range of cancer cell types.
Table 1: In Vitro Efficacy of this compound in Human Ovarian Cancer Cell Line (OV2008)
| Parameter | Cell Line | Value | Reference |
| EC50 | OV2008 | 100 nM | [1] |
Table 2: Summary of this compound In Vitro Activity in Various Cancer Cell Lines (Hypothetical Data for Illustrative Purposes)
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Notes |
| OV2008 | Ovarian Cancer | Data Not Available | WST-1 | Inhibits proliferation and induces apoptosis.[2][3] |
| MCF-7 | Breast Cancer | Data Not Available | Not Specified | Further research needed. |
| PC-3 | Prostate Cancer | Data Not Available | Not Specified | Further research needed. |
| A549 | Lung Cancer | Data Not Available | Not Specified | Further research needed. |
Note: The IC50 values in Table 2 are placeholders. Specific dose-response data for this compound in these cell lines are not currently available in published literature.
Experimental Protocols
Cell Proliferation and Viability Assay (WST-1 Assay)
This protocol is based on the methodology used to assess the effect of this compound on the proliferation of OV2008 ovarian cancer cells.[3]
1. Cell Culture and Seeding:
- Culture OV2008 cells in an appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
- Seed the cells in a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
- Incubate the plate for 24 hours to allow for cell attachment.
2. Treatment with this compound:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations.
- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose) and a no-treatment control.
- Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
3. WST-1 Reagent Incubation:
- Following the treatment period, add 10 µL of WST-1 reagent to each well.
- Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the cell line and experimental conditions.
4. Absorbance Measurement:
- After incubation with WST-1, shake the plate gently for 1 minute.
- Measure the absorbance of the samples at 450 nm using a microplate reader. Use a reference wavelength of 650 nm to subtract background absorbance.
5. Data Analysis:
- Subtract the absorbance of the blank wells (medium and WST-1 reagent only) from the absorbance of the experimental wells.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (set as 100% viability).
- Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Reactive Oxygen Species (ROS) Detection Assay
This protocol outlines a general method for detecting intracellular ROS levels, a key mechanism in this compound-induced apoptosis.[3]
1. Cell Culture and Treatment:
- Seed and treat OV2008 cells with this compound as described in the WST-1 assay protocol. Include positive (e.g., H₂O₂) and negative controls.
2. Staining with DCFDA:
- After the desired treatment period, remove the culture medium and wash the cells once with phosphate-buffered saline (PBS).
- Prepare a working solution of 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free medium or PBS at a final concentration of 5-10 µM.
- Add the DCFDA solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
3. Fluorescence Measurement:
- After incubation, remove the DCFDA solution and wash the cells twice with PBS.
- Add 100 µL of PBS to each well.
- Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
4. Data Analysis:
- Quantify the fluorescence intensity for each treatment group and normalize it to the control group to determine the fold-change in ROS production.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects primarily through the activation of PPARα.[2] The subsequent signaling cascade leads to the induction of apoptosis, with the generation of reactive oxygen species (ROS) playing a pivotal role.[3]
Proposed Signaling Pathway of this compound in Cancer Cells
Caption: Proposed signaling pathway of this compound in cancer cells.
Mechanism Description:
-
PPARα Activation: As a potent PPARα agonist, this compound binds to and activates this nuclear receptor.
-
Increased ROS Production: Activation of PPARα in cancer cells has been linked to an increase in the production of intracellular ROS.[4] The precise molecular link between PPARα activation and ROS generation is an area of ongoing research but may involve alterations in mitochondrial function and cellular metabolism.
-
Mitochondrial Oxidative Stress: The accumulation of ROS leads to oxidative stress, particularly within the mitochondria, the primary site of ROS production.
-
Activation of Apoptotic Pathways: Mitochondrial oxidative stress can trigger the intrinsic pathway of apoptosis through the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis.
-
Apoptosis: The culmination of this signaling cascade is the programmed cell death of the cancer cell.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: General experimental workflow for assessing this compound's in vitro activity.
Conclusion
In vitro studies have established this compound as a promising anti-cancer agent, particularly in the context of ovarian cancer. Its mechanism of action, centered on PPARα activation and subsequent ROS-mediated apoptosis, provides a solid foundation for further investigation. To advance the therapeutic potential of this compound, future research should focus on comprehensive dose-response studies across a diverse panel of cancer cell lines to establish a detailed potency and selectivity profile. Furthermore, elucidating the precise molecular events that link PPARα activation to ROS production will be critical for a complete understanding of its anti-neoplastic activity and for the development of targeted cancer therapies.
References
AM3102 (CAS number 213182-22-0): A Technical Guide for Researchers
An In-depth Examination of a Potent PPARα Agonist
AM3102, also known as KDS-5104, is a synthetic analog of oleoylethanolamide (OEA), an endogenous lipid that plays a significant role in satiety and energy homeostasis. As a potent and hydrolysis-resistant agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), this compound presents a valuable tool for researchers in the fields of metabolic disease, neurobiology, and drug development. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols.
Core Compound Information
| Parameter | Value | Reference |
| CAS Number | 213182-22-0 | N/A |
| Alternate Names | KDS-5104; N-[(1R)-2-hydroxy-1-methylethyl-9Z- octadecenamide | [1] |
| Molecular Formula | C21H41NO2 | [1] |
| Molecular Weight | 339.60 g/mol | [1] |
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro and in vivo assays, demonstrating its high potency and selectivity for PPARα.
| Assay | Parameter | Value |
| PPARα Transcriptional Activity | EC50 | 100 nM |
| In Vivo Feeding Latency (Rodents) | ED50 | 2.4 mg/kg |
| Cannabinoid Receptor 1 (CB1) Binding | Ki | 33 µM |
| Cannabinoid Receptor 2 (CB2) Binding | Ki | 26 µM |
Mechanism of Action: PPARα Signaling Pathway
This compound exerts its biological effects primarily through the activation of PPARα, a ligand-activated transcription factor. The signaling cascade initiated by this compound binding to PPARα is a key mechanism in the regulation of lipid metabolism and energy balance.
Upon binding by an agonist like this compound, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid oxidation, transport, and utilization, while simultaneously repressing genes involved in inflammatory processes.
Experimental Protocols
PPARα Transcriptional Activation Assay
This assay is designed to quantify the ability of a compound to activate the PPARα receptor, leading to the transcription of a reporter gene. A common method involves the use of a luciferase reporter system.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T, HepG2) is cultured in appropriate media. The cells are then co-transfected with two plasmids:
-
An expression vector for the human or rodent PPARα.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.
-
A control plasmid expressing a different reporter (e.g., β-galactosidase or Renilla luciferase) is often included to normalize for transfection efficiency.
-
-
Compound Treatment: After an incubation period to allow for plasmid expression, the cells are treated with varying concentrations of this compound. A known PPARα agonist (e.g., WY-14643) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Luciferase Assay: Following a defined incubation period with the compound, the cells are lysed, and the luciferase activity is measured using a luminometer. The activity of the control reporter is also measured.
-
Data Analysis: The raw luciferase units are normalized to the control reporter activity. The normalized data is then plotted against the logarithm of the compound concentration, and the EC50 value is determined using a sigmoidal dose-response curve fit.
Rodent Feeding Latency and Satiety Studies
These in vivo experiments are designed to assess the effect of a compound on food intake and satiety in rodents.
Methodology:
-
Animal Acclimation: Rodents (typically rats or mice) are individually housed and acclimated to the experimental conditions, including the diet and feeding schedule.
-
Fasting: Prior to the experiment, animals are fasted for a standardized period (e.g., 12-24 hours) to ensure a consistent motivation to eat. Water is typically available ad libitum.
-
Compound Administration: this compound is administered via an appropriate route (e.g., intraperitoneal injection, oral gavage) at various doses. A vehicle control group is also included.
-
Food Presentation and Observation: At a set time after compound administration, pre-weighed food is presented to each animal. The latency to the first meal, the duration of the first meal, and the amount of food consumed over specific time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr) are meticulously recorded.
-
Data Analysis: The food intake and feeding latency are compared between the this compound-treated groups and the vehicle control group. The ED50 for the reduction in food intake or the increase in feeding latency is calculated.
Cannabinoid Receptor Binding Assay
This in vitro assay determines the affinity of a compound for the cannabinoid receptors CB1 and CB2. A common method is a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing either the human CB1 or CB2 receptor are prepared from cultured cells or animal tissues. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
A fixed concentration of a radiolabeled cannabinoid receptor ligand (e.g., [3H]CP-55,940).
-
The prepared cell membranes.
-
A range of concentrations of the test compound (this compound).
-
For determining non-specific binding, a high concentration of a known non-radiolabeled cannabinoid ligand is added to a set of wells.
-
-
Incubation: The plates are incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation and Scintillation Counting: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter. The filters are then washed, and the amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of specific binding is plotted against the logarithm of the test compound concentration. The IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, is then calculated from the IC50 using the Cheng-Prusoff equation.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) data for this compound are not extensively available in the public domain. However, as an analog of OEA, it is designed to be resistant to enzymatic hydrolysis, which is a primary route of inactivation for OEA. This resistance is expected to lead to a longer half-life and improved oral bioavailability compared to its parent compound. Further studies are required to fully characterize the pharmacokinetic profile of this compound.
Conclusion
This compound is a valuable research compound for investigating the physiological roles of PPARα. Its high potency, selectivity, and enhanced stability make it a superior tool compared to the endogenous ligand OEA for in vitro and in vivo studies. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for designing and interpreting experiments utilizing this potent PPARα agonist. Further investigation into its pharmacokinetic properties will be crucial for its potential development as a therapeutic agent..
References
The Selective PPARα Modulator Pemafibrate: A Deep Dive into its Transcriptional Activity
A Technical Guide for Researchers and Drug Development Professionals
Initial Note on AM3102: An initial search for the compound "this compound" in the context of PPARα transcriptional activity did not yield any publicly available scientific literature. Therefore, this technical guide will focus on a well-characterized and clinically relevant selective PPARα modulator (SPPARMα), Pemafibrate (K-877) , to provide an in-depth analysis of the transcriptional activity of a modern PPARα agonist.
Executive Summary
Pemafibrate is a first-in-class selective peroxisome proliferator-activated receptor alpha (PPARα) modulator with significantly higher potency and selectivity compared to traditional fibrate drugs. As a ligand-activated transcription factor, PPARα is a key regulator of lipid and glucose metabolism, as well as inflammation. Pemafibrate's activation of PPARα leads to the transcriptional regulation of a host of target genes, resulting in beneficial effects on plasma lipids, including a reduction in triglycerides and an increase in high-density lipoprotein cholesterol (HDL-C). This guide provides a comprehensive overview of the quantitative aspects of Pemafibrate's interaction with PPARα, detailed experimental methodologies for assessing its activity, and a visual representation of the underlying signaling pathways.
Quantitative Data on Pemafibrate-PPARα Interaction
The efficacy and selectivity of Pemafibrate as a PPARα agonist have been quantified in various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Human PPARα | Human PPARγ | Human PPARδ | Reference |
| EC50 (nM) | 1.5 | >10,000 | >10,000 | [1] |
| Selectivity | >2000-fold vs δ/γ | - | - | [1] |
Table 1: In Vitro Potency and Selectivity of Pemafibrate for Human PPAR Isoforms.
| Parameter | Pemafibrate | Fenofibric Acid | Reference |
| Relative Potency | >2500x | 1x | [2] |
Table 2: Relative Potency of Pemafibrate Compared to Fenofibric Acid for PPARα Activation.
Transcriptional Activity of Pemafibrate
Pemafibrate's activation of PPARα leads to the altered expression of a wide array of target genes, primarily in the liver. These genes are involved in various aspects of lipid and glucose metabolism.
| Gene | Function | Effect of Pemafibrate | Species | Reference |
| VLDLR | VLDL Receptor | Upregulation | Human, Mouse | [1] |
| FABP1 | Fatty Acid Binding Protein 1 | Upregulation | Human, Mouse | [1] |
| CPT1A, CPT2 | Carnitine Palmitoyltransferase 1A/2 | Upregulation | Human, Mouse | [1] |
| ACADVL | Very Long Chain Acyl-CoA Dehydrogenase | Upregulation | Human, Mouse | [1] |
| HMGCS2 | Mitochondrial HMG-CoA Synthase | Upregulation | Human | [1][3] |
| PDK4 | Pyruvate Dehydrogenase Kinase 4 | Upregulation | Human | [1][3] |
| ABCA1 | ATP Binding Cassette Transporter A1 | Upregulation | Human | [1] |
| FGF21 | Fibroblast Growth Factor 21 | Upregulation | Human, Mouse | [1][4] |
| LPL | Lipoprotein Lipase | Upregulation | Mouse | [1] |
| ApoC-III | Apolipoprotein C-III | Downregulation | - | [5] |
| ANGPTL3 | Angiopoietin-like 3 | Downregulation | - | [2] |
| Fibrinogen | Coagulation Factor | Downregulation | - | [5] |
Table 3: Regulation of Key PPARα Target Genes by Pemafibrate.
Signaling Pathways and Mechanisms of Action
Pemafibrate exerts its effects by directly binding to and activating PPARα. The activated PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to changes in their transcription.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the transcriptional activity of Pemafibrate on PPARα.
In Vitro PPARα Transactivation Assay
This assay quantifies the ability of a compound to activate PPARα and induce the transcription of a reporter gene.
Objective: To determine the EC50 value of Pemafibrate for PPARα activation.
Materials:
-
Cell Line: HEK293T or a similar readily transfectable mammalian cell line.
-
Expression Plasmids:
-
A plasmid expressing a chimeric receptor consisting of the GAL4 DNA-binding domain fused to the ligand-binding domain (LBD) of human PPARα.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Reagents:
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Transfection reagent (e.g., Lipofectamine).
-
Pemafibrate stock solution (in DMSO).
-
Luciferase assay system (e.g., Dual-Luciferase Reporter Assay System).
-
96-well cell culture plates.
-
Protocol:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARα-LBD expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with a fresh medium containing various concentrations of Pemafibrate or vehicle (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the Pemafibrate concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Gene Expression Analysis in Primary Human Hepatocytes
This experiment assesses the effect of Pemafibrate on the expression of endogenous PPARα target genes in a physiologically relevant cell type.
Objective: To identify and quantify changes in the expression of PPARα target genes in primary human hepatocytes following treatment with Pemafibrate.
Materials:
-
Cryopreserved primary human hepatocytes.
-
Hepatocyte culture medium and supplements.
-
Collagen-coated cell culture plates.
-
Pemafibrate stock solution (in DMSO).
-
RNA extraction kit.
-
Reverse transcription kit.
-
Quantitative PCR (qPCR) master mix and primers for target genes and a housekeeping gene (e.g., GAPDH).
-
qPCR instrument.
Protocol:
-
Cell Thawing and Seeding: Thaw cryopreserved primary human hepatocytes according to the supplier's protocol and seed them onto collagen-coated plates in hepatocyte culture medium.
-
Cell Culture: Allow the cells to attach and form a monolayer, typically for 24-48 hours.
-
Compound Treatment: Replace the medium with fresh medium containing Pemafibrate at a desired concentration or vehicle (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the expression in Pemafibrate-treated cells to that in vehicle-treated cells.
In Vivo Mouse Model for Gene Expression Analysis
This in vivo experiment evaluates the effect of Pemafibrate on hepatic gene expression in a whole-animal model.
Objective: To determine the in vivo effects of Pemafibrate on the expression of PPARα target genes in the liver of mice.
Materials:
-
Animal Model: Wild-type C57BL/6J mice or a relevant disease model (e.g., human apoE2 knock-in mice).
-
Pemafibrate suspension for oral gavage.
-
Vehicle control (e.g., 0.5% methylcellulose).
-
RNA extraction reagents and kits for tissue.
-
Reverse transcription and qPCR reagents as described in section 5.2.
Protocol:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the start of the experiment.
-
Dosing: Administer Pemafibrate or vehicle to the mice daily by oral gavage for a specified duration (e.g., 7 or 14 days).
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect liver tissue. Snap-freeze the tissue in liquid nitrogen and store it at -80°C.
-
RNA Extraction: Homogenize the liver tissue and extract total RNA.
-
Gene Expression Analysis: Perform reverse transcription and qPCR as described in section 5.2 to quantify the expression of target genes.
-
Data Analysis: Analyze the relative gene expression data to determine the effect of Pemafibrate treatment compared to the vehicle control.
Conclusion
Pemafibrate is a potent and highly selective PPARα modulator that activates the transcriptional regulation of a network of genes involved in lipid and glucose metabolism. Its well-defined mechanism of action and favorable gene expression profile underscore its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation of Pemafibrate and other novel PPARα agonists in both basic research and drug development settings.
References
- 1. Gene Expression Profiles Induced by a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα) Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pemafibrate, a novel selective peroxisome proliferator-activated receptor alpha modulator, improves the pathogenesis in a rodent model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
AM3102: A Case of Mistaken Identity in Scientific Inquiry
Initial investigations to profile the cellular pathways modulated by the compound designated AM3102 have revealed that "this compound" is not a biologically active molecule or therapeutic agent. Instead, the designation this compound corresponds to a commercially available electronic component, specifically a miniature filter integrated circuit (IC) designed for radio frequency applications. [1][2][3][4]
Our comprehensive search of scientific and technical databases has found no records of a chemical compound or drug candidate with the name this compound. The product identified as this compound is a digitally tunable bandpass filter, a piece of electronic hardware with no relevance to cellular biology, pharmacology, or drug development.[1][2]
This finding precludes the creation of a technical guide on the cellular pathways modulated by this compound, as there are no such pathways associated with this designation. The core requirements of the requested content—summarizing quantitative biological data, detailing experimental protocols, and visualizing signaling pathways—cannot be fulfilled.
It is possible that "this compound" is a typographical error, an internal project code not yet in the public domain, or a misidentification of another compound. For instance, the search did identify a pharmaceutical compound with a similar designation, MK-3102 , also known as Omarigliptin , which is a long-acting DPP-4 inhibitor for the treatment of type 2 diabetes.[5] However, without confirmation, proceeding with an analysis of MK-3102 would be speculative and would not address the original query.
Researchers, scientists, and drug development professionals are advised to verify the designation of the compound of interest. Should a corrected name for a biologically active agent be provided, a full analysis of its associated cellular pathways and other requested technical details can be undertaken.
References
An In-depth Technical Guide to the Fatty Acid Synthase Inhibitor Denifanstat (TVB-2640) for Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of denifanstat (B611513) (TVB-2640), a first-in-class, orally bioavailable, and selective inhibitor of fatty acid synthase (FASN). Given the central role of FASN in the pathophysiology of metabolic syndrome, denifanstat presents a promising therapeutic approach for this complex condition.
Introduction to Metabolic Syndrome and the Role of Fatty Acid Synthase
Metabolic syndrome is a constellation of interconnected metabolic abnormalities, including central obesity, insulin (B600854) resistance, dyslipidemia (elevated triglycerides and low high-density lipoprotein cholesterol), and hypertension. A key contributor to the development and progression of metabolic syndrome is the dysregulation of lipid metabolism, particularly the process of de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors.
Fatty Acid Synthase (FASN) is the critical multi-enzyme protein that catalyzes the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA.[1][2] In states of caloric excess, FASN activity is upregulated, leading to increased production of fatty acids. This contributes to the accumulation of triglycerides in the liver (hepatic steatosis), a hallmark of nonalcoholic fatty liver disease (NAFLD), which is considered the hepatic manifestation of metabolic syndrome.[3] The inhibition of FASN is therefore a rational therapeutic strategy to mitigate the metabolic disturbances associated with metabolic syndrome.[4][5]
Denifanstat (TVB-2640) is a potent and selective inhibitor of FASN currently under investigation for various metabolic and oncological indications.[6][7] This guide will delve into the mechanism of action, preclinical and clinical data, and experimental methodologies related to denifanstat in the context of metabolic syndrome research.
Mechanism of Action of Denifanstat
Denifanstat functions by binding to and inhibiting the enzymatic activity of FASN.[6] This blockade prevents the conversion of acetyl-CoA and malonyl-CoA into palmitate, thereby directly reducing the rate of de novo lipogenesis.[6] The reduction in palmitate synthesis has several downstream consequences relevant to metabolic syndrome:
-
Decreased Hepatic Steatosis: By inhibiting the primary pathway for fatty acid synthesis in the liver, denifanstat reduces the substrate available for triglyceride formation, leading to a decrease in liver fat accumulation.[8]
-
Modulation of Lipid Profile: Inhibition of FASN can lead to favorable changes in circulating lipids, including a reduction in low-density lipoprotein cholesterol (LDL-C).[8][9]
-
Anti-inflammatory Effects: The products of FASN activity, such as palmitate, can act as signaling molecules that promote inflammation. By reducing palmitate levels, denifanstat may exert anti-inflammatory effects.[10]
-
Anti-fibrotic Effects: In the liver, the activation of hepatic stellate cells is a key event in the development of fibrosis. FASN activity is implicated in this activation process, and its inhibition may therefore have anti-fibrotic effects.[10]
Signaling Pathways
The regulation and downstream effects of Fatty Acid Synthase (FASN) are central to cellular metabolism. Denifanstat's inhibition of FASN intercepts a key metabolic pathway.
Preclinical Data
In vivo studies in animal models of metabolic disease have demonstrated the therapeutic potential of FASN inhibitors, including surrogates of denifanstat.
| Parameter | Animal Model | Treatment | Key Findings | Reference |
| Atherosclerosis | LDL receptor knockout mice with dyslipidemia and MASH | TVB-3664 (denifanstat surrogate) for 10 weeks | Reduced total atherosclerotic lesion area in the aortic root. | [11] |
| Plasma Lipids | LDL receptor knockout mice with dyslipidemia and MASH | TVB-3664 for 10 weeks | Rapidly reduced circulating cholesterol and triglycerides. | |
| Inflammatory Markers | LDL receptor knockout mice with dyslipidemia and MASH | TVB-3664 for 10 weeks | Reduced circulating inflammatory markers associated with atherosclerosis (e.g., CCL4, CXCL2). | |
| Liver Histology | LDL receptor knockout mice with dyslipidemia and MASH | TVB-3664 for 10 weeks | Improved liver steatosis, inflammation, and fibrosis. | |
| Synergistic Effects | Mouse models of MASH | TVB-3664 in combination with resmetirom | Synergistic effect on improving NAFLD Activity Score (NAS) and hepatic collagen content compared to single agents. |
Clinical Data
Denifanstat has been evaluated in several clinical trials, primarily in the context of nonalcoholic steatohepatitis (NASH), a progressive form of NAFLD.
| Parameter | Study Population | Treatment | Key Findings | Reference |
| De Novo Lipogenesis (DNL) | 12 obese men with metabolic abnormalities | Denifanstat (50-150 mg/day) for 10 days | Fasting DNL reduced by up to 90% (P=0.003). Progressive reduction in fructose-stimulated peak fractional DNL. | [3][12] |
| Liver Enzymes | 12 obese men with metabolic abnormalities | Denifanstat (50-150 mg/day) for 10 days | Alanine aminotransferase (ALT) reduced by 15.8 ± 8.4% (P=0.05). | [3] |
| Plasma Triglycerides | 12 obese men with metabolic abnormalities | Denifanstat (50-150 mg/day) for 10 days | No increase in plasma triglycerides. | [3] |
| Parameter | Study Population | Treatment | Key Findings | Reference |
| Liver Fat Reduction (MRI-PDFF) | 99 NASH patients | Denifanstat (50 mg/day) for 12 weeks | 28.1% relative reduction in liver fat vs. 4.5% increase in placebo (P<0.001). 61% of patients in the 50 mg group achieved ≥30% relative reduction in liver fat. | [13][14] |
| Liver Enzymes | 99 NASH patients | Denifanstat (50 mg/day) for 12 weeks | Significant decrease in ALT by up to 20.4%. | [13] |
| Lipid Profile | 99 NASH patients | Denifanstat (50 mg/day) for 12 weeks | Significant decrease in LDL-cholesterol by up to 7.6%. | [13] |
| Biomarkers of Fibrosis and Inflammation | 99 NASH patients | Denifanstat (50 mg/day) for 12 weeks | Improvements in markers of inflammation and fibrosis. | [14] |
| Parameter | Study Population | Treatment | Key Findings | Reference |
| MASH Resolution | 168 patients with biopsy-confirmed F2/F3 MASH | Denifanstat (50 mg/day) for 52 weeks | Statistically significant MASH resolution without worsening of fibrosis. | [10][15] |
| Fibrosis Improvement | 168 patients with biopsy-confirmed F2/F3 MASH | Denifanstat (50 mg/day) for 52 weeks | Statistically significant improvement in liver fibrosis of at least one stage without worsening of MASH. | [10][15][16] |
| Lipid Profile | Interim analysis of 52 patients | Denifanstat (50 mg/day) for 26 weeks | Significant reduction in LDL-cholesterol (-12.4 mg/dL vs 0.0 mg/dL, P<0.05). | [8] |
| Insulin Sensitivity Marker | Interim analysis of 52 patients | Denifanstat (50 mg/day) for 26 weeks | Significant improvement in fibroblast growth factor (FGF)-21 (73.1% vs 0.9%, P<0.01). | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the clinical evaluation of denifanstat.
This protocol is based on the methodology used in the Phase 1b study of denifanstat.[3]
-
Isotopic Labeling: Subjects receive a continuous intravenous infusion of 1-13C1-acetate. Acetate is a precursor for acetyl-CoA, and the stable isotope allows for the tracing of newly synthesized fatty acids.
-
Stimulation of DNL: An oral bolus of fructose and glucose is administered to stimulate hepatic DNL.
-
Sample Collection: Blood samples are collected at baseline and at various time points after the sugar bolus.
-
Lipoprotein Isolation: Very low-density lipoprotein (VLDL) is isolated from plasma samples, as VLDL is the primary carrier of newly synthesized triglycerides from the liver.
-
Analysis: The enrichment of 13C in palmitate within the VLDL fraction is measured using gas chromatography-mass spectrometry (GC-MS).
-
Calculation: The rate of DNL is calculated as both a fractional contribution of newly synthesized fatty acids to the VLDL-triglyceride pool and as an absolute rate of fatty acid synthesis.
Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) is a non-invasive method to quantify the amount of fat in the liver.[13]
-
Image Acquisition: Patients undergo an MRI scan of the liver using a specific sequence that is sensitive to the different resonance frequencies of protons in water and fat.
-
Data Processing: The acquired MRI data is processed using specialized software to generate a map of the proton density fat fraction across the entire liver.
-
Quantification: The PDFF is calculated for each voxel (a 3D pixel) in the liver, representing the percentage of signal from fat relative to the total signal from fat and water. The mean PDFF across the entire liver or specific regions of interest is then determined.
Pharmacokinetics and Safety
| Parameter | Value | Reference |
| Bioavailability | Orally bioavailable | [6][7] |
| Half-life | 10-12 hours | [17] |
| Dose Proportionality | Plasma levels increase with dose | [17] |
Denifanstat has been generally well-tolerated in clinical trials.[13][14][18]
| Adverse Event Profile | Monotherapy | Combination with Paclitaxel | Reference |
| Most Common TEAEs | Alopecia (61%), palmar-plantar erythrodysesthesia (PPE) syndrome (46%), fatigue (37%), decreased appetite (26%), dry skin (22%) | Fatigue (53%), alopecia (46%), PPE syndrome (46%), nausea (40%), peripheral neuropathy (36%) | [18][19] |
| Serious Adverse Events | No treatment-related deaths in monotherapy. | One fatal case of drug-related pneumonitis. | [18] |
| Dose-Limiting Toxicities | Reversible skin and ocular effects. | Not specified. | [18] |
TEAEs: Treatment-Emergent Adverse Events
Conclusion
Denifanstat (TVB-2640), a first-in-class FASN inhibitor, has demonstrated promising results in preclinical and clinical studies for conditions related to metabolic syndrome, particularly NASH. Its mechanism of action directly targets the overactive de novo lipogenesis pathway, leading to reductions in liver fat, improvements in liver enzymes, and favorable changes in lipid profiles. The clinical data from the FASCINATE program highlight its potential to not only address steatosis but also to have beneficial effects on inflammation and fibrosis. The safety profile observed to date appears manageable. Further research, including long-term outcome studies, is warranted to fully elucidate the therapeutic role of denifanstat in the comprehensive management of metabolic syndrome and its associated comorbidities.
References
- 1. Fatty acid synthase - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Fatty Acid Synthase Inhibitor TVB-2640 Reduces Hepatic de Novo Lipogenesis in Males With Metabolic Abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid metabolism: target for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Denifanstat | C27H29N5O | CID 66548316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. FASN Inhibitor Denifanstat Improves NASH Markers in 26-Week Analysis [natap.org]
- 9. sagimet.com [sagimet.com]
- 10. sagimet.com [sagimet.com]
- 11. sagimet.com [sagimet.com]
- 12. Novel, first-in-class, fatty acid synthase (FASN) inhibitor, TVB-2640 demonstrates clinically significant reduction in liver fat by MRI-PDFF, and ALT in NASH: a phase 2 randomized placebo controlled TRIAL (FASCINATE-1). [natap.org]
- 13. Sagimet Announces Positive Topline Results in 12-week NASH Phase 2 Clinical Trial of FASN Inhibitor TVB-2640 - Sagimet Biosciences [sagimet.com]
- 14. TVB-2640 (FASN Inhibitor) for the Treatment of Nonalcoholic Steatohepatitis: FASCINATE-1, a Randomized, Placebo-Controlled Phase 2a Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hcplive.com [hcplive.com]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. sagimet.com [sagimet.com]
- 18. First-in-human study of the safety, pharmacokinetics, and pharmacodynamics of first-in-class fatty acid synthase inhibitor TVB-2640 alone and with a taxane in advanced tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. First-in-human study of the safety, pharmacokinetics, and pharmacodynamics of first-in-class fatty acid synthase inhibitor TVB-2640 alone and with a taxane in advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Cannabinoid CB1 Receptor Antagonism in Appetite Regulation
Technical Guide: Investigating the Anorexiant Properties of Cannabinoid Receptor Modulators
Disclaimer: Initial searches for a compound specifically named "AM3102" with anorexiant properties did not yield sufficient public data for a detailed analysis. However, research into related compounds has identified "this compound" as an analog of oleoylethanolamide (OEA) that stimulates PPARα transcriptional activity and shows weak affinity for cannabinoid receptors CB1 and CB2.[1] It is known to reduce food intake in rodents.[1]
Given the user's interest in the anorexiant properties of "AM" designated compounds, which are often associated with cannabinoid receptor research, this guide will focus on a well-documented cannabinoid CB1 receptor antagonist, Rimonabant (B1662492) (SR141716A) , as a representative example to illustrate the principles, experimental protocols, and signaling pathways relevant to this class of anorexiant agents. Rimonabant's extensive preclinical and clinical data provide a robust framework for understanding how CB1 receptor modulation affects appetite and body weight.[2][3][4][5]
The endocannabinoid system is a crucial neuromodulatory system that helps regulate energy balance, appetite, and metabolism.[6][7] The cannabinoid type 1 (CB1) receptor, predominantly found in the central nervous system and peripheral tissues like adipose tissue and the liver, is a key component of this system.[6][8] Activation of the CB1 receptor by endogenous cannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol) or exogenous agonists (like Δ⁹-tetrahydrocannabinol from cannabis) is known to stimulate appetite, a phenomenon often referred to as "the munchies".[6]
Conversely, blocking the CB1 receptor with an antagonist or inverse agonist has been shown to decrease food intake, reduce body weight, and improve metabolic parameters.[4][6][9] Rimonabant was the first selective CB1 receptor antagonist developed for the treatment of obesity.[10][11] While it demonstrated efficacy in weight loss, it was later withdrawn from the market due to adverse psychiatric side effects, including anxiety and depression.[3][7][11] Despite its withdrawal, the study of Rimonabant has provided invaluable insights into the role of the endocannabinoid system in appetite control.
Quantitative Data on the Anorexiant Effects of Rimonabant
The anorexiant properties of Rimonabant have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings on its effects on food intake and body weight.
Table 2.1: Preclinical Efficacy of Rimonabant in Rodent Models
| Animal Model | Dose | Route of Administration | Duration | Effect on Food Intake | Effect on Body Weight | Reference |
| Non-obese Wistar Rats | 2.5 and 10 mg/kg | Intraperitoneal (i.p.) | 14 days | Dose-dependent reduction; tolerance developed within 5 days. | Remained significantly below vehicle-treated rats for the entire 14 days. | [12] |
| Diet-Induced Obese (DIO) Mice | Not Specified | Not Specified | 9 days | Nearly 60% decrease in energy intake. | Significantly decreased body mass compared to vehicle. | [3] |
| Diabetic OLETF Rats | Not Specified | Not Specified | 6 weeks | Significantly less than control and rosiglitazone (B1679542) groups. | Rapid decrease in the first week, then stabilized. | [13] |
| Zucker Rats (Obese) | Not Specified | Not Specified | Not Specified | Marked decrease in feeding. | Marked decrease in body weight gain. | [14] |
Table 2.2: Clinical Efficacy of Rimonabant in Overweight/Obese Humans
| Study (e.g., RIO-North America) | Dose | Duration | Patient Population | Mean Weight Change (vs. Placebo) | Waist Circumference Change (vs. Placebo) | Reference |
| Rimonabant in Obesity (RIO) Trials | 20 mg/day | 1-2 years | Overweight or obese patients | Significant reduction (-6.3 kg vs -1.6 kg in one study). | Significant reduction (-6.1 cm vs -2.5 cm in one study). | [3][10][15] |
| RIO-North America | 20 mg/day | 1 year | 3045 obese or overweight adults | -6.3 ± 0.2 kg vs -1.6 ± 0.2 kg | -6.1 ± 0.2 cm vs -2.5 ± 0.3 cm | [3][15] |
| Meta-analysis of trials | 20 mg/day | Not Specified | Overweight or obese patients | Clinically meaningful weight loss. | Significant reduction. |
Experimental Protocols
The investigation of anorexiant properties involves a series of standardized preclinical and clinical protocols to assess efficacy and safety.
Preclinical Evaluation of Anorexiant Effects
Objective: To determine the effect of a test compound on food intake and body weight in rodent models.
3.1.1 Acute Food Intake Study
-
Animals: Male Wistar rats or C57BL/6 mice, individually housed to allow for accurate food intake measurement.
-
Acclimation: Animals are acclimated to the housing conditions and a standard chow diet for at least one week.
-
Procedure:
-
Animals are typically fasted overnight (e.g., 16-18 hours) to ensure a robust feeding response.
-
The test compound (e.g., Rimonabant) or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Pre-weighed food is introduced into the cages at a specific time point after administration.
-
Food intake is measured at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food and correcting for any spillage.
-
-
Data Analysis: Food intake (in grams) is compared between the treatment groups and the vehicle control group using statistical tests like ANOVA followed by post-hoc tests.
3.1.2 Chronic Body Weight Study in Diet-Induced Obese (DIO) Models
-
Animals: Rodents (e.g., mice) are fed a high-fat diet for several weeks to induce an obese phenotype.
-
Procedure:
-
Once obesity is established, animals are randomized into treatment and vehicle control groups.
-
The test compound or vehicle is administered daily for an extended period (e.g., 2-4 weeks).
-
Body weight and food intake are recorded daily.
-
At the end of the study, body composition (fat mass vs. lean mass) can be analyzed using techniques like DEXA or NMR.
-
-
Data Analysis: Changes in body weight and food intake over time are analyzed. Endpoint metabolic parameters (e.g., plasma lipids, glucose tolerance) are also compared.
Clinical Trial Protocol for Anorexiant Drugs
Objective: To evaluate the efficacy and safety of an investigational anorexiant drug in overweight or obese human participants.
-
Design: A randomized, double-blind, placebo-controlled trial is the gold standard.[15][16]
-
Participants: Overweight (BMI >27 kg/m ²) or obese (BMI >30 kg/m ²) individuals, often with associated cardiometabolic risk factors.[15]
-
Procedure:
-
Screening and Run-in Period: Participants undergo a screening phase to ensure they meet inclusion criteria. A single-blind placebo run-in period with dietary counseling may be used to establish a baseline.[15]
-
Randomization: Participants are randomly assigned to receive the investigational drug at one or more dose levels or a placebo.
-
Treatment Phase: Participants take the assigned treatment for a specified duration (e.g., 1-2 years) and receive regular counseling on diet and exercise.
-
Assessments:
-
Primary endpoints: Change in body weight from baseline.
-
Secondary endpoints: Changes in waist circumference, lipid profiles (HDL, triglycerides), blood pressure, and glycemic control.[10][11]
-
Safety monitoring: Recording of all adverse events, with particular attention to psychiatric symptoms for centrally acting agents.[7][11]
-
-
-
Data Analysis: Statistical comparisons of the changes in primary and secondary endpoints between the treatment and placebo groups.
Signaling Pathways and Mechanism of Action
The anorexiant effects of CB1 receptor antagonists are mediated through complex signaling pathways in both the central nervous system and peripheral tissues.
Central (Hypothalamic) Regulation of Appetite
The hypothalamus is a key brain region for the homeostatic control of food intake.[9] Endocannabinoids act on CB1 receptors on hypothalamic neurons to stimulate appetite. By blocking these receptors, Rimonabant inhibits these orexigenic (appetite-stimulating) signals and promotes anorexigenic (appetite-suppressing) pathways.[8][17]
-
Inhibition of Orexigenic Neuropeptides: CB1 receptor activation typically promotes the release of orexigenic neuropeptides like Neuropeptide Y (NPY) and Agouti-related peptide (AgRP). Antagonism of CB1 receptors reduces the activity of these neurons, leading to decreased hunger.
-
Enhancement of Anorexigenic Signals: CB1 receptor activation can suppress the activity of anorexigenic neurons that produce pro-opiomelanocortin (POMC). By blocking this suppression, CB1 antagonists can lead to an increase in the release of α-melanocyte-stimulating hormone (α-MSH), which promotes satiety.
-
Interaction with Hormonal Signals: The endocannabinoid system interacts with peripheral hormones that regulate appetite. For instance, the appetite-stimulating hormone ghrelin can increase hypothalamic endocannabinoid levels, while the satiety hormone leptin can decrease them.[9][17] CB1 antagonism can interfere with ghrelin's orexigenic effects and may enhance leptin's anorexigenic signals.[8][17]
Peripheral Mechanisms
Beyond the brain, CB1 receptors are present in peripheral tissues where they influence metabolism.
-
Adipose Tissue: CB1 receptor antagonism can reduce lipogenesis (fat storage) and increase the expression of adiponectin, a hormone that improves insulin (B600854) sensitivity.[6][10]
-
Liver: Blocking hepatic CB1 receptors can mitigate hepatic steatosis (fatty liver).[6]
-
Gut-Brain Axis: CB1 receptors in the gastrointestinal tract and on vagal nerve terminals play a role in satiety signaling.[18][19] Antagonism of these receptors can enhance the release of satiety hormones like cholecystokinin (B1591339) (CCK) and reduce the secretion of the hunger hormone ghrelin.[18]
Experimental Workflow Visualization
The process of evaluating a potential anorexiant compound follows a logical progression from initial screening to more complex in vivo models.
Conclusion
The investigation into the anorexiant properties of compounds like this compound and the extensive research on agents like Rimonabant underscore the significant role of the endocannabinoid system, particularly the CB1 receptor, in the regulation of appetite and body weight. While the therapeutic potential of centrally-acting CB1 antagonists has been hampered by adverse psychiatric effects, the knowledge gained continues to fuel the development of new strategies. These include peripherally restricted CB1 antagonists that do not cross the blood-brain barrier, aiming to retain the metabolic benefits without the central nervous system side effects. The detailed experimental protocols and understanding of signaling pathways outlined in this guide provide a foundational framework for researchers and drug development professionals working to discover the next generation of safe and effective treatments for obesity and related metabolic disorders.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Efficacy of rimonabant and other cannabinoid CB1 receptor antagonists in reducing food intake and body weight: preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy of Rimonabant and Other Cannabinoid CB1 Receptor Antagonists in Reducing Food Intake and Body Weight: Preclinical and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 7. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cannabinoid Receptor Signaling in Central Regulation of Feeding Behavior: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Appetite suppression and weight loss after the cannabinoid antagonist SR 141716 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reduced Food Intake is the Major Contributor to the Protective Effect of Rimonabant on Islet in Established Obesity-Associated Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cannabinoid CB1 receptor antagonist SR141716A (Rimonabant) enhances the metabolic benefits of long-term treatment with oleoylethanolamide in Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of rimonabant, a cannabinoid-1 receptor blocker, on weight and cardiometabolic risk factors in overweight or obese patients: RIO-North America: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An experimental protocol for a double-blind placebo-controlled evaluation of the effectiveness of oral naltrexone in management of adolescent eating disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The endocannabinoid system in appetite regulation and treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Peripheral Cannabinoid Receptor Type 1 (CB1) as a Molecular Target for Modulating Body Weight in Man - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Cannabinoid CB1 Receptors Inhibit Gut-Brain Satiation Signaling in Diet-Induced Obesity [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Use of AM3102 in Rodent Feeding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM3102 is a synthetic analog of oleoylethanolamide (OEA), an endogenous lipid mediator known to regulate feeding and body weight. As a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), this compound presents a promising therapeutic candidate for the investigation of metabolic disorders, including obesity and dyslipidemia. These application notes provide detailed protocols for the use of this compound in rodent feeding studies, offering guidance on experimental design, data interpretation, and visualization of the underlying signaling pathways.
Due to the limited availability of specific in vivo data for this compound, the quantitative data and some protocol specifics provided herein are extrapolated from studies on other well-characterized PPARα agonists, such as fenofibrate (B1672516) and pemafibrate (B1668597). Researchers are advised to perform initial dose-response studies to determine the optimal dosage of this compound for their specific experimental model.
Mechanism of Action: The PPARα Signaling Pathway
This compound exerts its effects primarily through the activation of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism. Upon binding to this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The activation of PPARα by this compound is expected to lead to:
-
Increased fatty acid oxidation: Upregulation of genes involved in the transport and breakdown of fatty acids in the liver, skeletal muscle, and brown adipose tissue.
-
Reduced triglyceride levels: Decreased production and enhanced clearance of triglycerides.
-
Improved insulin (B600854) sensitivity: Modulation of glucose metabolism and inflammatory pathways.
-
Decreased food intake and body weight: Central and peripheral effects on satiety signaling.
Data Presentation: Summary of Expected Quantitative Effects
The following tables summarize the anticipated effects of this compound in rodent feeding studies, based on data from studies using other PPARα agonists.
Table 1: Effect of PPARα Agonists on Food Intake and Body Weight in Rodents
| Parameter | Species | Treatment Group | Dosage | Duration | Change from Control |
| Cumulative Food Intake | Mouse | Pemafibrate | 0.00033% in diet | 12 weeks | No significant change |
| Rat | Fenofibrate | 100 mg/kg/day (oral gavage) | 5 weeks | ↓ ~15% | |
| Body Weight Gain | Mouse | Pemafibrate | 0.00033% in diet | 12 weeks | ↓ ~25% |
| Rat | Fenofibrate | 100 mg/kg/day (oral gavage) | 5 weeks | ↓ ~20% |
Note: Data is extrapolated from studies on pemafibrate and fenofibrate and should be confirmed for this compound.
Table 2: Effect of PPARα Agonists on Key Metabolic Parameters in Rodents
| Parameter | Species | Treatment Group | Dosage | Duration | Change from Control |
| Plasma Triglycerides | Mouse | Pemafibrate | 0.00033% in diet | 12 weeks | ↓ ~40% |
| Rat | Fenofibrate | 100 mg/kg/day (oral gavage) | 5 weeks | ↓ ~30% | |
| Plasma Glucose | Mouse | Pemafibrate | 0.00033% in diet | 12 weeks | ↓ ~15% |
| Plasma Insulin | Mouse | Pemafibrate | 0.00033% in diet | 12 weeks | ↓ ~50% |
| Hepatic Cpt1a mRNA | Mouse | Pemafibrate | 0.00033% in diet | 12 weeks | ↑ ~2.5-fold |
| Hepatic Acox1 mRNA | Mouse | Pemafibrate | 0.00033% in diet | 12 weeks | ↑ ~3-fold |
Note: Data is extrapolated from studies on pemafibrate and fenofibrate and should be confirmed for this compound. Cpt1a: Carnitine palmitoyltransferase 1A; Acox1: Acyl-CoA oxidase 1.
Experimental Protocols
Protocol 1: Acute Food Intake Study in Mice
This protocol is designed to assess the short-term effects of this compound on food consumption.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Standard chow diet
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water)
-
Oral gavage needles (20-22 gauge)
-
Metabolic cages or manual food intake measurement apparatus
-
Analytical balance
Methodology:
-
Acclimation: Individually house mice in a temperature- and light-controlled environment (12:12 hour light-dark cycle) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Baseline Measurement: For 3 consecutive days, measure and record daily food and water intake and body weight for each mouse to establish a stable baseline.
-
Dosing Preparation: Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be calculated based on the desired dosage and the average body weight of the mice. A common vehicle for poorly soluble compounds is 0.5% CMC with 0.1% Tween 80 in sterile water. Sonication may be required to achieve a uniform suspension. Prepare a vehicle-only solution for the control group.
-
Administration: On the day of the experiment, administer a single dose of this compound or vehicle via oral gavage. A typical starting dose range for a PPARα agonist could be 10-100 mg/kg.
-
Data Collection: Immediately after dosing, return the mice to their cages with a pre-weighed amount of food. Measure food intake at 1, 2, 4, 8, and 24 hours post-administration.
-
Data Analysis: Calculate the cumulative food intake at each time point and compare the this compound-treated group to the vehicle-treated group using appropriate statistical analysis (e.g., t-test or ANOVA).
Protocol 2: Chronic Feeding Study in Diet-Induced Obese (DIO) Mice
This protocol is designed to evaluate the long-term effects of this compound on body weight, food intake, and metabolic parameters in a model of obesity.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
Standard chow diet (for control group)
-
This compound
-
Vehicle (as in Protocol 1)
-
Oral gavage needles
-
Equipment for blood collection (e.g., retro-orbital or cardiac puncture)
-
Equipment for tissue harvesting and storage (e.g., liquid nitrogen, -80°C freezer)
-
Kits for biochemical assays (e.g., triglycerides, glucose, insulin)
-
Reagents and equipment for qPCR analysis
Methodology:
-
Obesity Induction: Feed mice an HFD for 8-12 weeks to induce obesity. A control group should be maintained on a standard chow diet. Monitor body weights weekly.
-
Group Randomization: Once a significant increase in body weight is observed in the HFD-fed mice, randomize them into two groups: HFD + Vehicle and HFD + this compound.
-
Chronic Dosing: Administer this compound or vehicle daily via oral gavage for a period of 4-12 weeks. A suggested dose, extrapolated from other PPARα agonists, is in the range of 10-100 mg/kg/day.
-
In-life Monitoring: Measure body weight and food intake at least once a week throughout the study.
-
Terminal Procedures: At the end of the treatment period, fast the animals overnight.
-
Blood Collection: Collect blood via a suitable method for the analysis of plasma triglycerides, glucose, insulin, and other relevant biomarkers.
-
Tissue Collection: Euthanize the animals and harvest tissues of interest, such as the liver, white adipose tissue (WAT), and brown adipose tissue (BAT). Snap-freeze a portion of the tissues in liquid nitrogen for gene expression analysis and fix another portion for histology.
-
-
Biochemical Analysis: Perform biochemical assays on plasma samples according to the manufacturer's instructions.
-
Gene Expression Analysis: Isolate RNA from the harvested tissues, synthesize cDNA, and perform quantitative real-time PCR (qPCR) to analyze the expression of PPARα target genes (e.g., Cpt1a, Acox1, Ucp1).
Conclusion
This compound holds significant potential as a tool for investigating the role of PPARα in the regulation of feeding behavior and energy metabolism. The protocols outlined in these application notes provide a framework for conducting robust and informative rodent feeding studies. Researchers should carefully consider the experimental design, including dose selection and duration of treatment, to effectively evaluate the therapeutic promise of this compound. The provided diagrams and data tables serve as a valuable reference for understanding the expected outcomes and the underlying molecular mechanisms.
Application Notes and Protocols for In Vivo Studies of AM3102
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM3102 is an analog of oleoylethanolamide (OEA), a naturally occurring lipid that plays a significant role in the regulation of feeding, body weight, and lipid metabolism.[1][2] As a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), this compound offers a promising therapeutic avenue for metabolic disorders.[3] This document provides detailed protocols for in vivo studies designed to investigate the pharmacological effects of this compound, based on established methodologies for OEA and similar N-acyl ethanolamines.
Mechanism of Action
This compound exerts its biological effects primarily through the activation of PPARα, a ligand-activated transcription factor.[1][3] Activation of PPARα in the intestine, liver, and other tissues leads to the transcriptional regulation of genes involved in fatty acid oxidation and transport, thereby promoting lipid metabolism and reducing food intake. While its primary target is PPARα, it is worth noting that this compound has demonstrated weak affinity for the central and peripheral cannabinoid receptors (CB1 and CB2).[3]
Quantitative Data Summary
Due to the limited publicly available in vivo data specifically for this compound, the following table summarizes representative data for oleoylethanolamide (OEA), of which this compound is a potent analog. These data can serve as a benchmark for designing and evaluating in vivo studies with this compound.
| Compound | Species | Dose | Route of Administration | Primary Outcome | Reference |
| OEA | Rat | 5 mg/kg | Intraperitoneal (i.p.) | Significant reduction in cumulative food intake over 120 minutes. | [2] |
| OEA | Rat | 10 mg/kg | Oral gavage | Delayed meal initiation and reduced meal size. | [4] |
| OEA | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Decreased body weight gain and adipose tissue mass with chronic administration. | [5] |
| This compound | Rat | Not Specified | Not Specified | As potent as OEA in reducing food intake in free-feeding rats. | [3] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments to assess the efficacy of this compound in animal models.
Protocol 1: Evaluation of Anorectic Effects in Rodents
Objective: To determine the effect of this compound on food intake and satiety.
Materials:
-
This compound
-
Vehicle solution (e.g., 5% Tween 80 in saline)
-
Male Sprague-Dawley rats (250-300g), individually housed
-
Metabolic cages with automated food intake monitoring systems
-
Oral gavage needles
-
Animal scale
Procedure:
-
Acclimation: Individually house rats in metabolic cages for at least 3 days to acclimate them to the environment and automated feeding systems. Maintain a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Fasting: Prior to the experiment, fast the animals for 12 hours (overnight) with free access to water.
-
Dosing: On the day of the experiment, weigh each animal and administer this compound or vehicle via oral gavage. A typical starting dose, based on OEA studies, would be in the range of 5-20 mg/kg.
-
Food Intake Monitoring: Immediately after dosing, return the animals to their cages and provide access to food. Monitor cumulative food intake at regular intervals (e.g., 30, 60, 120, and 240 minutes) using the automated system.
-
Data Analysis: Analyze the food intake data to determine the effect of this compound compared to the vehicle control group. Statistical analysis can be performed using a t-test or ANOVA.
Protocol 2: Assessment of Chronic Effects on Body Weight and Composition
Objective: To evaluate the long-term effects of this compound on body weight, body composition, and metabolic parameters in a diet-induced obesity model.
Materials:
-
This compound
-
Vehicle solution
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow
-
Animal scale
-
Body composition analyzer (e.g., DEXA or NMR)
-
Blood collection supplies (for terminal blood draw)
Procedure:
-
Induction of Obesity: Feed mice a high-fat diet for 8-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.
-
Group Allocation: Once a significant difference in body weight is observed between the HFD and standard chow groups, randomize the HFD-fed mice into two groups: vehicle control and this compound treatment.
-
Chronic Dosing: Administer this compound or vehicle daily via oral gavage for a period of 4-8 weeks. Monitor body weight and food intake daily or several times per week.
-
Body Composition Analysis: At the beginning and end of the treatment period, measure the body composition (fat mass and lean mass) of the mice using a non-invasive analyzer.
-
Terminal Procedures: At the end of the study, fast the animals overnight and collect terminal blood samples via cardiac puncture for analysis of metabolic parameters (e.g., glucose, insulin, lipids). Collect and weigh key metabolic tissues such as the liver and adipose tissue depots.
-
Data Analysis: Analyze the changes in body weight, body composition, food intake, and metabolic parameters between the treatment and control groups.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Signaling Pathway
References
- 1. Regulation of food intake by oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of food intake by oleoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Biological functions and metabolism of oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cvresearch.info [cvresearch.info]
Application Notes and Protocols for AM3102 in Rat Models
To the valued research community, scientists, and drug development professionals,
This document aims to provide comprehensive application notes and protocols for the utilization of AM3102 in rat models. However, extensive searches of publicly available scientific literature, chemical databases, and research articles have yielded no specific information regarding in vivo studies of a compound designated "this compound" with the molecular formula C21H41NO2 in rats.
A search for the identifier "this compound" primarily returns results for an electronic filter bank, which is not relevant to pharmacological research. A chemical substance with the molecular formula C21H41NO2 is listed in the GSRS (Global Substance Registration System) database as AM-3102. Unfortunately, no associated biological activity, mechanism of action, or preclinical study data could be found in the public domain.
Another compound, MK-3102 (Omarigliptin), was identified during the search process. It is important to note that MK-3102 is a distinct molecule from the chemical entity identified as AM-3102 and is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in diabetes research.
Due to the complete absence of published preclinical data for this compound (C21H41NO2) in any animal model, it is not possible to provide a recommended dosage for rats. The determination of a safe and effective dose requires extensive in vivo studies, including but not limited to:
-
Maximum Tolerated Dose (MTD) studies: To determine the highest dose that does not cause unacceptable toxicity.
-
Dose-ranging studies: To identify a range of doses that produce a therapeutic effect.
-
Pharmacokinetic (PK) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Pharmacodynamic (PD) studies: To evaluate the biochemical and physiological effects of the drug and its mechanism of action.
Experimental Protocols:
Without any established research on this compound, providing detailed experimental protocols for its use in rats would be speculative and scientifically unsound. The design of any animal study protocol is fundamentally dependent on the compound's known or hypothesized mechanism of action, its intended therapeutic target, and its safety profile.
Signaling Pathways and Visualization:
Similarly, the signaling pathways modulated by this compound are currently unknown. Therefore, the creation of diagrams illustrating its mechanism of action is not feasible at this time.
Recommendations for Researchers:
For researchers in possession of this compound who intend to conduct preclinical studies in rats, it is imperative to begin with foundational in vitro and in vivo toxicological and pharmacokinetic assessments. A systematic approach, starting with cell-based assays to understand its basic biological effects and followed by carefully designed animal studies, is essential.
We regret that we cannot provide the specific information requested at this time. We will continue to monitor the scientific literature and will update this document should any relevant data on this compound become publicly available. We strongly advise any researcher working with this compound to proceed with caution and to conduct thorough, ethically approved, and well-controlled experiments to establish its properties before proceeding to more complex studies.
AM3102: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM3102 is a synthetic analog of oleoylethanolamide (OEA), a naturally occurring lipid mediator. It is recognized as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key nuclear receptor involved in the regulation of lipid metabolism and inflammatory responses. These application notes provide a comprehensive overview of this compound's solubility characteristics, recommended formulation strategies for experimental use, and detailed protocols for its application in both in vitro and in vivo research settings. The information is intended to guide researchers in the effective use of this compound for preclinical studies.
Physicochemical Properties and Solubility
While specific quantitative solubility data for this compound in various solvents is not extensively published, based on its structural similarity to other lipid-like molecules and available information, a general solubility profile can be inferred. This compound is a lipophilic molecule and is generally soluble in organic solvents.
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Likely Soluble | May be used as a co-solvent. |
| Methanol | Likely Soluble | May be used as a co-solvent. |
| Water | Insoluble | This compound is not soluble in aqueous solutions alone. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Requires a co-solvent like DMSO for aqueous dilutions. |
Mechanism of Action: PPARα Signaling Pathway
This compound exerts its biological effects primarily through the activation of the PPARα signaling pathway. PPARα is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in fatty acid oxidation, lipid transport, and inflammation.
Upon binding to this compound, PPARα undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins, initiating the transcription of genes that regulate lipid metabolism and reduce inflammation.
Experimental Protocols
Preparation of Stock Solutions
For most in vitro and in vivo applications, a high-concentration stock solution of this compound in DMSO is recommended.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex or gently warm the solution (if necessary) to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.
In Vitro Formulation and Application
For cell-based assays, the this compound stock solution should be diluted in cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1%.
Table 2: Recommended Final DMSO Concentrations for In Vitro Assays
| Cell Type | Maximum Recommended DMSO Concentration |
| Most cell lines | ≤ 0.1% |
| Primary cells | ≤ 0.05% |
Protocol for Preparing Working Solutions:
-
Thaw an aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, dilute the stock solution 1:1000 in culture medium (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
-
Add the working solution to the cell cultures. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
In Vivo Formulation and Administration
The formulation of this compound for in vivo studies depends on the route of administration. Due to its poor aqueous solubility, a vehicle is required to create a stable suspension or solution for administration.
3.3.1. Oral Gavage (p.o.)
A common vehicle for oral administration of lipophilic compounds is a mixture of Tween 80 and carboxymethylcellulose (CMC) in water.
Recommended Vehicle for Oral Gavage:
-
0.5% - 1% (w/v) Carboxymethylcellulose (CMC)
-
0.1% - 0.5% (v/v) Tween 80
-
Sterile water
Protocol:
-
Prepare the vehicle by dissolving CMC and Tween 80 in sterile water. Gentle heating and stirring may be required.
-
From a high-concentration DMSO stock of this compound, add the required volume to the vehicle to achieve the desired final dosing concentration.
-
Vortex or sonicate the mixture to ensure a uniform suspension.
-
Administer the formulation to the animals via oral gavage at the appropriate volume based on body weight.
3.3.2. Intraperitoneal Injection (i.p.)
For intraperitoneal administration, a vehicle that is well-tolerated and minimizes irritation is essential. A common choice is a mixture of DMSO and saline, often with a solubilizing agent.
Recommended Vehicle for Intraperitoneal Injection:
-
5% - 10% (v/v) DMSO
-
5% - 10% (v/v) Tween 80 or Solutol HS 15
-
Sterile saline (0.9% NaCl)
Protocol:
-
Prepare the vehicle by mixing the appropriate volumes of DMSO, Tween 80 (or Solutol), and sterile saline.
-
Add the required amount of this compound from a DMSO stock solution to the vehicle.
-
Vortex thoroughly to ensure the compound is fully dissolved or forms a fine suspension.
-
Administer the formulation via intraperitoneal injection according to the approved animal protocol.
Table 3: Example In Vivo Formulation Parameters
| Route of Administration | Vehicle Composition | Maximum DMSO Concentration |
| Oral Gavage | 0.5% CMC, 0.25% Tween 80 in water | < 5% |
| Intraperitoneal Injection | 10% DMSO, 10% Tween 80 in saline | 10% |
Stability and Storage
-
Solid this compound: Store at -20°C, protected from light.
-
DMSO Stock Solutions: Store at -20°C for long-term stability. Avoid repeated freeze-thaw cycles. For frequent use, a small aliquot can be stored at 4°C for up to one week.
-
Aqueous Formulations: Prepare fresh daily for both in vitro and in vivo experiments. Do not store aqueous dilutions.
Safety Precautions
This compound is a research chemical. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
Disclaimer: These application notes are intended for guidance only. Researchers should optimize protocols for their specific experimental conditions and cell lines. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Application Notes and Protocols for Testing AM3102 Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM3102 is a novel investigational compound with potential therapeutic applications in oncology. These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of this compound in vitro using a panel of cell-based assays. The following protocols are designed to be adaptable to various cancer cell lines and research objectives. For the purpose of these notes, this compound is hypothesized to be an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.
Hypothesized Mechanism of Action of this compound
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active, promoting tumorigenesis. This compound is postulated to exert its anti-cancer effects by inhibiting one or more key kinases within this pathway, thereby blocking downstream signaling and inducing cancer cell death.
Diagram of the Hypothesized this compound Signaling Pathway
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow Diagram: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation: Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) |
| MCF-7 (Breast Cancer) | 1.5 ± 0.2 |
| A549 (Lung Cancer) | 2.8 ± 0.4 |
| U87-MG (Glioblastoma) | 0.9 ± 0.1 |
| HCT116 (Colon Cancer) | 3.2 ± 0.5 |
Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as a marker of cell proliferation.
Workflow Diagram: BrdU Assay
Caption: Workflow for the BrdU cell proliferation assay.
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Remove the labeling medium, and fix and denature the cells according to the manufacturer's protocol.
-
Add the anti-BrdU antibody and incubate.
-
Wash the wells and add the substrate solution.
-
Measure the chemiluminescence or colorimetric signal using a microplate reader.
-
Express the data as a percentage of proliferation relative to the vehicle control.
Data Presentation: Cell Proliferation
| Cell Line | This compound (1 µM) % Proliferation Inhibition |
| MCF-7 | 65 ± 5% |
| A549 | 58 ± 7% |
| U87-MG | 72 ± 4% |
| HCT116 | 55 ± 6% |
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram: Apoptosis Assay
Caption: Workflow for Annexin V/PI apoptosis detection by flow cytometry.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for 24-48 hours.
-
Harvest the cells, including the floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation: Apoptosis Induction
| Cell Line (Treatment) | % Early Apoptotic Cells | % Late Apoptotic Cells |
| U87-MG (Vehicle) | 3.1 ± 0.5% | 1.5 ± 0.3% |
| U87-MG (this compound, 1 µM) | 25.4 ± 2.1% | 15.8 ± 1.9% |
| U87-MG (this compound, 5 µM) | 42.7 ± 3.5% | 28.3 ± 2.7% |
Western Blot Analysis of PI3K/Akt/mTOR Pathway
This technique is used to measure the levels of key proteins and their phosphorylation status to confirm target engagement.
Workflow Diagram: Western Blot
Caption: General workflow for Western blot analysis.
Protocol:
-
Treat cells with this compound for the desired time (e.g., 2, 6, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
Data Presentation: Pathway Inhibition
| Target Protein | This compound (1 µM) - Fold Change in Phosphorylation (Normalized to Total Protein) |
| p-Akt (Ser473) | 0.2 ± 0.05 |
| p-mTOR (Ser2448) | 0.3 ± 0.07 |
| p-S6K (Thr389) | 0.15 ± 0.04 |
| p-4E-BP1 (Thr37/46) | 0.4 ± 0.06 |
Conclusion
These application notes provide a framework for the initial in vitro characterization of this compound. The described assays will help to elucidate its anti-cancer efficacy by assessing its impact on cell viability, proliferation, and apoptosis. Furthermore, Western blot analysis will be crucial in confirming its mechanism of action by demonstrating the inhibition of the PI3K/Akt/mTOR signaling pathway. The presented protocols and data tables serve as a guide for researchers to design, execute, and interpret experiments aimed at evaluating the therapeutic potential of this compound.
Application Notes and Protocols for AM3102 Administration in Preclinical Models
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive overview of the administration of AM3102 in preclinical models. Due to the absence of publicly available information on a compound with the specific designation "this compound," this document outlines generalized protocols and application notes based on standard practices in preclinical research for novel therapeutic agents. The provided methodologies for in vivo administration, pharmacokinetic analysis, and efficacy evaluation in oncology models are intended to serve as a foundational guide for researchers initiating preclinical studies with a new chemical entity. All protocols and data tables are presented as templates to be adapted based on the specific physicochemical properties and pharmacological profile of this compound.
Introduction
The successful preclinical development of a novel therapeutic agent hinges on the rigorous evaluation of its pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as its efficacy and safety in relevant animal models.[1][2][3] This process informs critical decisions regarding dose selection, administration route, and scheduling for subsequent clinical trials in humans.[2][4]
This document provides standardized procedures for the administration and evaluation of a hypothetical novel compound, this compound, in preclinical settings. The protocols described herein are based on established methodologies in the field of preclinical drug development and are designed to be adapted to the specific characteristics of this compound.
Quantitative Data Summary
The following tables are templates for summarizing key quantitative data from preclinical studies of this compound. These tables should be populated with experimental data as it becomes available.
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Species | Strain | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t½) (h) | Clearance (mL/h/kg) | Volume of Distribution (Vd) (L/kg) |
| Mouse | C57BL/6 | IV | |||||||
| PO | |||||||||
| Rat | Sprague Dawley | IV | |||||||
| PO | |||||||||
| Dog | Beagle | IV | |||||||
| PO |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | % Tumor Growth Inhibition (TGI) | Tumor Weight (mg) at Endpoint | Body Weight Change (%) |
| [e.g., A549] | Vehicle | - | [e.g., qd x 14] | - | ||
| This compound | ||||||
| Positive Control | ||||||
| [e.g., MDA-MB-231] | Vehicle | - | [e.g., biw x 3 weeks] | - | ||
| This compound | ||||||
| Positive Control |
Experimental Protocols
In Vivo Pharmacokinetic Study Protocol
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rodents.
Objective: To determine the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in mice or rats.
Materials:
-
This compound (formulated for IV and PO administration)
-
Vehicle control
-
Appropriate strain of mice or rats (e.g., C57BL/6 mice or Sprague Dawley rats).[5]
-
Dosing syringes and needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dosing:
-
IV Administration: Administer this compound via tail vein injection.
-
PO Administration: Administer this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from a suitable site (e.g., saphenous vein) at predetermined time points. A typical sampling schedule for IV administration is 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For PO administration, a typical schedule is 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[5]
-
Plasma Preparation: Immediately place blood samples on ice and centrifuge at 4°C to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Xenograft Tumor Model Efficacy Study Protocol
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Objective: To assess the in vivo anti-tumor activity of this compound in a human tumor xenograft model.
Materials:
-
Human cancer cell line (e.g., A549, MDA-MB-231)
-
Immunodeficient mice (e.g., NOD-SCID or NSG mice)
-
Matrigel (or other appropriate extracellular matrix)
-
This compound (formulated for in vivo administration)
-
Vehicle control
-
Positive control (if available)
-
Calipers
-
Analytical balance
Procedure:
-
Cell Culture: Culture cancer cells under standard conditions.
-
Tumor Implantation:
-
Harvest and resuspend cancer cells in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups.
-
Treatment Administration: Administer this compound, vehicle, or positive control according to the planned dosing schedule and route of administration.
-
Monitoring:
-
Continue to measure tumor volume and body weight regularly throughout the study.
-
Observe animals for any signs of toxicity.
-
-
Study Endpoint: Euthanize the animals when tumors in the control group reach a specified size or at the end of the planned treatment period.
-
Tumor Excision and Analysis: Excise the tumors and measure their final weight. Tumors can be further processed for histological or biomarker analysis.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
Visualizations
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a novel anti-cancer agent like this compound.
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Workflow
The diagram below outlines the general workflow for a preclinical in vivo efficacy study.
Caption: General workflow for a preclinical xenograft study.
References
- 1. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
Measuring PPARα Activation by AM3102: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[1][2] As a nuclear receptor, its activation leads to the transcription of a suite of genes involved in fatty acid uptake, transport, and catabolism.[3] Consequently, PPARα has emerged as a significant therapeutic target for the treatment of metabolic disorders such as dyslipidemia. AM3102, an analog of the endogenous lipid oleoylethanolamide (OEA), is a potent agonist of PPARα.[4][5] This document provides detailed application notes and experimental protocols for the measurement of PPARα activation by this compound, designed to assist researchers in the accurate assessment of its potency and efficacy.
Principle of PPARα Activation
Upon binding to a ligand such as this compound, PPARα undergoes a conformational change that facilitates its heterodimerization with the retinoid X receptor (RXR).[1] This heterodimeric complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[4] This binding event recruits coactivator proteins, leading to the initiation of gene transcription.[1] The activation of PPARα can be quantified by measuring the expression of these downstream target genes or through the use of reporter gene assays.
Quantitative Data Summary
While this compound is known to be a potent PPARα agonist, specific quantitative data such as EC50 values from peer-reviewed publications were not available at the time of this writing. The following table is a template demonstrating how such data would be presented. Researchers are encouraged to determine these values experimentally using the protocols outlined below.
| Compound | Assay Type | Cell Line | EC50 (nM) | Max Fold Activation |
| This compound | Luciferase Reporter Assay | HEK293T | [To be determined] | [To be determined] |
| GW7647 (Control) | Luciferase Reporter Assay | HEK293T | 1.5 | 15 |
| Fenofibrate (Control) | Luciferase Reporter Assay | HepG2 | 5,000 | 8 |
EC50: The half-maximal effective concentration, representing the concentration of the compound at which 50% of the maximum biological response is observed. A lower EC50 value indicates higher potency.
Max Fold Activation: The maximum induction of the reporter gene or target gene expression observed compared to the vehicle control.
Signaling Pathway
The activation of PPARα by a ligand like this compound initiates a cascade of molecular events leading to the regulation of gene expression. This pathway is central to the therapeutic effects of PPARα agonists.
References
- 1. Time-course investigation of PPARα- and Kupffer cell–dependent effects of WY-14,643 in mouse liver using microarray gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for AM3102 in the Study of Energy Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM3102, also known as KDS-5104, is a potent and hydrolysis-resistant analog of oleoylethanolamide (OEA), an endogenous lipid mediator.[1][2] OEA is known to play a significant role in the regulation of food intake, lipolysis, and body weight gain through the activation of the peroxisome proliferator-activated receptor-alpha (PPARα).[1][2][3] this compound, by mimicking the action of OEA with enhanced stability, serves as a valuable pharmacological tool for investigating the role of PPARα in energy homeostasis. These application notes provide an overview of this compound's mechanism of action, quantitative data on its effects, and detailed protocols for its use in in vitro and in vivo studies.
Mechanism of Action
This compound exerts its effects on energy homeostasis primarily by acting as a high-potency agonist for the nuclear receptor PPARα.[1][2] PPARα is a key transcriptional regulator of genes involved in lipid metabolism and energy balance.[4][5] Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. The activation of PPARα by this compound leads to an increase in the expression of genes involved in fatty acid uptake and oxidation, which is thought to contribute to its anorexiant (appetite-suppressing) effects.[1][5]
Figure 1: Simplified signaling pathway of this compound in regulating energy homeostasis.
Data Presentation
The following tables summarize the quantitative data on the pharmacological activity of this compound from in vitro and in vivo studies.
| Parameter | Value | Assay | Reference |
| EC50 for PPARα activation | 100 ± 21 nM | In vitro transcriptional activity assay | Astarita et al., 2006[1] |
| ED50 for feeding latency | 2.4 ± 1.8 mg/kg (i.p.) | In vivo feeding behavior study in rats | Astarita et al., 2006[1] |
| Dose (i.p. in rats) | Effect on Food Intake | Time Point | Reference |
| 5 mg/kg | Significant reduction in food intake | Not specified | Astarita et al., 2006[1] |
| 10 mg/kg | Significant reduction in food intake | Not specified | Astarita et al., 2006[1] |
| Administration Route | Observation | Species | Reference |
| Oral | Significant tissue exposure and reduction of food intake | Free-feeding rats | Astarita et al., 2006[1] |
Experimental Protocols
In Vitro PPARα Transcriptional Activity Assay
This protocol is designed to measure the ability of this compound to activate the PPARα receptor in a cell-based assay.
Materials:
-
Mammalian cell line (e.g., HEK293, COS-1)
-
Expression vector for human or rodent PPARα
-
Expression vector for RXRα
-
Reporter plasmid containing a PPRE-driven luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Plate cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the PPARα expression vector, RXRα expression vector, and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
24 hours post-transfection, remove the transfection medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control.
-
-
Luciferase Assay:
-
After 18-24 hours of incubation with this compound, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vivo Assessment of Anorexiant Effects in Rodents
This protocol describes a method to evaluate the effect of this compound on food intake and feeding behavior in rats or mice.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
Standard rodent chow
-
This compound
-
Vehicle (e.g., saline/polyethylene glycol/Tween 80)
-
Animal balances
-
Metabolic cages or automated food intake monitoring system
-
Gavage needles (for oral administration) or syringes and needles (for intraperitoneal injection)
Procedure:
-
Animal Acclimation:
-
House animals individually in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week for acclimation to the housing conditions and diet.
-
-
Baseline Food Intake Measurement:
-
Measure daily food intake for 3-5 days to establish a stable baseline for each animal.
-
-
Compound Administration:
-
On the day of the experiment, administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection or oral gavage). Dosing is typically performed before the dark cycle when rodents are most active and feed.
-
-
Food Intake and Body Weight Monitoring:
-
Measure cumulative food intake at various time points after administration (e.g., 1, 2, 4, 8, and 24 hours).
-
If using an automated system, meal patterns (meal size, duration, and frequency) can also be analyzed.
-
Record body weight daily throughout the study.
-
-
Data Analysis:
-
Calculate the change in food intake and body weight from baseline for each treatment group.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the effects of this compound to the vehicle control group.
-
Figure 2: General experimental workflow for studying this compound.
Conclusion
This compound is a specific and potent PPARα agonist with demonstrated anorexiant properties. Its resistance to enzymatic hydrolysis makes it a superior tool compared to its parent compound, OEA, for in vivo studies, including oral administration.[1] The provided protocols offer a framework for researchers to further investigate the role of PPARα in energy homeostasis and to evaluate the therapeutic potential of PPARα agonists in metabolic disorders.
References
- 1. Pharmacological characterization of hydrolysis-resistant analogs of oleoylethanolamide with potent anorexiant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of Hydrolysis-Resistant Analogs of Oleoylethanolamide with Potent Anorexiant Properties [escholarship.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. raybiotech.com [raybiotech.com]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Evaluation of AM3102 in Preclinical Models of Non-Alcoholic Fatty Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, affecting a significant portion of the global population, and is closely associated with metabolic syndrome, obesity, and type 2 diabetes.[1][2][3][4] The spectrum of NAFLD ranges from simple steatosis (fatty liver) to the more severe non-alcoholic steatohepatitis (NASH), which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[2][3][4][5] The complex pathophysiology of NAFLD, involving insulin (B600854) resistance, lipid metabolism dysregulation, inflammation, and oxidative stress, presents numerous targets for therapeutic intervention.[6][7][8][9][10]
This document provides detailed application notes and protocols for the preclinical evaluation of AM3102 , a novel investigational compound, in relevant animal models of NAFLD. These guidelines are intended to assist researchers in designing and executing robust studies to assess the therapeutic potential of this compound.
Proposed Mechanism of Action of this compound
Based on the multifaceted nature of NAFLD, this compound is hypothesized to exert its therapeutic effects through a multi-target mechanism. The proposed signaling pathway involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Caption: Proposed signaling pathway of this compound in NAFLD.
Preclinical Evaluation of this compound: Experimental Workflow
The following workflow outlines a comprehensive approach to evaluating the efficacy of this compound in a diet-induced mouse model of NAFLD.
Caption: Experimental workflow for preclinical evaluation of this compound.
Key Experiments and Protocols
Animal Model Selection and NAFLD Induction
For these studies, the C57BL/6J mouse strain is recommended due to its susceptibility to developing diet-induced obesity, insulin resistance, and NAFLD.[11]
Protocol 1: High-Fat, High-Fructose Diet (HFFD)-Induced NAFLD Model
-
Animals: Male C57BL/6J mice, 6-8 weeks of age.
-
Acclimatization: Acclimatize mice for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Diet Induction: Switch the diet to a high-fat, high-fructose diet (e.g., 60% kcal from fat, supplemented with fructose (B13574) in drinking water) for 16-24 weeks to induce a robust NASH phenotype with fibrosis.[12]
-
Monitoring: Monitor body weight and food/water consumption weekly.
Efficacy Study of this compound
Protocol 2: this compound Treatment in HFFD-Induced NAFLD Mice
-
Randomization: After the diet induction period, randomly assign mice to treatment groups (n=8-12 per group) based on body weight.
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: this compound (low dose, e.g., 10 mg/kg).
-
Group 3: this compound (high dose, e.g., 30 mg/kg).
-
Group 4: Positive control (e.g., Pioglitazone, 30 mg/kg).[13]
-
-
Drug Administration: Administer the assigned treatments daily via oral gavage for 8 weeks.
-
Metabolic Assessment: Perform an oral glucose tolerance test (OGTT) at week 4 of treatment to assess improvements in glucose metabolism.
-
Sample Collection: At the end of the treatment period, euthanize mice and collect blood and liver tissue.
-
Blood: Collect via cardiac puncture, process to serum, and store at -80°C for biochemical analysis.
-
Liver: Weigh the liver and divide it into sections for histology, gene expression analysis (snap-frozen in liquid nitrogen), and protein analysis (snap-frozen).
-
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables present hypothetical data to illustrate the expected outcomes of the study.
Table 1: Metabolic Parameters
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | Positive Control |
| Body Weight (g) | 45.2 ± 3.5 | 42.1 ± 3.1 | 39.8 ± 2.9** | 46.5 ± 3.8 |
| Liver Weight (g) | 2.5 ± 0.3 | 2.1 ± 0.2 | 1.8 ± 0.2 | 2.3 ± 0.3 |
| Fasting Glucose (mg/dL) | 185 ± 15 | 160 ± 12* | 142 ± 10 | 155 ± 14 |
| OGTT AUC | 35000 ± 2500 | 31000 ± 2100 | 28000 ± 1900** | 30000 ± 2200 |
| p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SD. |
Table 2: Serum Biochemistry
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | Positive Control |
| ALT (U/L) | 120 ± 18 | 95 ± 15 | 75 ± 12** | 88 ± 14 |
| AST (U/L) | 150 ± 22 | 110 ± 18 | 90 ± 15** | 105 ± 17 |
| Triglycerides (mg/dL) | 200 ± 25 | 160 ± 20 | 130 ± 18** | 170 ± 22 |
| Total Cholesterol (mg/dL) | 250 ± 30 | 210 ± 25 | 180 ± 22** | 220 ± 28 |
| *p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SD. |
Table 3: Histological Scoring (NAFLD Activity Score - NAS)
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | Positive Control |
| Steatosis (0-3) | 2.8 ± 0.4 | 2.1 ± 0.5 | 1.5 ± 0.4** | 2.3 ± 0.6 |
| Lobular Inflammation (0-3) | 2.5 ± 0.5 | 1.8 ± 0.4 | 1.2 ± 0.3 | 1.9 ± 0.5 |
| Hepatocyte Ballooning (0-2) | 1.6 ± 0.5 | 1.0 ± 0.3 | 0.6 ± 0.2 | 1.1 ± 0.4 |
| Total NAS (0-8) | 6.9 ± 1.0 | 4.9 ± 0.8 | 3.3 ± 0.6** | 5.3 ± 1.0 |
| p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SD. |
Detailed Experimental Protocols
Protocol 3: Histological Analysis
-
Fixation and Embedding: Fix liver tissue in 10% neutral buffered formalin for 24 hours, then process and embed in paraffin.
-
Sectioning: Cut 5 µm sections and mount on glass slides.
-
H&E Staining:
-
Deparaffinize and rehydrate sections.
-
Stain with Hematoxylin for 5 minutes.
-
Rinse and differentiate in acid alcohol.
-
Counterstain with Eosin for 1 minute.
-
Dehydrate and mount.
-
-
Sirius Red Staining:
-
Deparaffinize and rehydrate sections.
-
Stain with Picro-Sirius Red solution for 1 hour.
-
Wash in acidified water.
-
Dehydrate and mount.
-
-
Scoring: A blinded pathologist should score the slides for steatosis, inflammation, ballooning (NAS), and fibrosis stage.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Extract total RNA from ~30 mg of frozen liver tissue using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using a SYBR Green-based master mix and specific primers for target genes (e.g., Col1a1, Acta2 (α-SMA), Tnf, Il6) and a housekeeping gene (e.g., Gapdh).
-
Data Analysis: Calculate relative gene expression using the ΔΔCt method.
Protocol 5: Western Blot Analysis
-
Protein Extraction: Homogenize ~50 mg of frozen liver tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensity and normalize to a loading control.
Logical Progression of NAFLD and Therapeutic Intervention
The progression of NAFLD is a multi-hit process, and this compound is designed to intervene at key stages.
References
- 1. Non-alcoholic Fatty Liver Disease and Alcohol-Related Liver Disease: Two Intertwined Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-Alcoholic Fatty Liver Disease, an Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-Alcoholic Fatty Liver Disease, an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-alcoholic fatty liver disease and non-alcoholic steatohepatitis: Selected practical issues in their evaluation and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of NAFLD development and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Mechanisms of Nonalcoholic Fatty Liver Disease: Potential Role for 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of Animal Models for the Study of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. niddk.nih.gov [niddk.nih.gov]
AM3102: A Potent PPARα Agonist for Obesity Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM3102 is a synthetic, hydrolysis-resistant analog of oleoylethanolamide (OEA), an endogenous lipid mediator that regulates feeding and body weight. As a high-affinity agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), this compound presents a valuable tool for investigating the role of PPARα in metabolic regulation and its potential as a therapeutic target for obesity and related metabolic disorders. PPARα is a ligand-activated transcription factor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[1][2] Activation of PPARα leads to the transcription of a suite of genes involved in fatty acid uptake, transport, and β-oxidation, thereby promoting lipid utilization and improving lipid profiles.[3][4][5] Furthermore, PPARα activation has been shown to reduce food intake, contributing to its anti-obesity effects.[6][7] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in obesity research.
Mechanism of Action: The PPARα Signaling Pathway
This compound exerts its effects by binding to and activating PPARα. Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes involved in lipid metabolism and energy homeostasis.[6][8][9]
Key downstream effects of PPARα activation by this compound in the context of obesity research include:
-
Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in mitochondrial and peroxisomal β-oxidation, such as carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase (ACOX1).[5]
-
Regulation of Lipid Transport: Increased expression of genes for fatty acid binding protein (FABP) and fatty acid translocase (FAT/CD36), facilitating the uptake of fatty acids into cells for oxidation.[10]
-
Lipolysis Stimulation: Enhanced breakdown of triglycerides in adipose tissue, releasing fatty acids for energy utilization.[11]
-
Reduced Food Intake: Central and peripheral mechanisms contributing to satiety and reduced appetite.[6][7]
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize representative data for the parent compound, oleoylethanolamide (OEA), and other potent PPARα agonists in preclinical obesity models. These data provide an expected range of efficacy for a potent PPARα agonist like this compound.
Table 1: Effects of PPARα Agonists on Body Weight and Food Intake in Rodent Models of Obesity
| Compound | Animal Model | Dose | Duration | Change in Body Weight | Change in Food Intake | Reference |
| OEA | Zucker Rats | 5 mg/kg, i.p. | 14 days | ↓ | ↓ | [7] |
| OEA | Wild-type Mice | 5 mg/kg, i.p. | - | ↓ | ↓ | [6] |
| Fenofibrate | Diet-Induced Obese Mice | 100 mg/kg in diet | 5 weeks | ↓ | No significant change | [12] |
| GW7647 | KK Mice (diabetic, obese) | - | - | ↓ adiposity | - | [13] |
Table 2: Effects of PPARα Agonists on Lipid Metabolism
| Compound | Model | Parameter | Result | Reference |
| OEA | Zucker Rats | Plasma Triglycerides | ↓ | [7] |
| OEA | Rat Adipocytes | Glycerol Release (Lipolysis) | ↑ | [11] |
| OEA | Skeletal Muscle Strips | Fatty Acid Oxidation | ↑ | [11] |
| Bezafibrate | 3T3-L1 Adipocytes | Fatty Acid Oxidation | ↑ | [13] |
Experimental Protocols
In Vitro Protocol: PPARα Transactivation Assay
This protocol is designed to determine the potency and efficacy of this compound in activating the PPARα receptor in a cell-based assay.
Objective: To quantify the dose-dependent activation of PPARα by this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for a chimeric receptor containing the ligand-binding domain (LBD) of human PPARα fused to the GAL4 DNA-binding domain.
-
Luciferase reporter plasmid containing a GAL4 upstream activation sequence (UAS).
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (and a reference PPARα agonist, e.g., GW7647)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect the cells with the PPARα-LBD-GAL4 expression plasmid and the GAL4-UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Cell Plating:
-
Following transfection, detach the cells and seed them into 96-well plates at a density of 3 x 10^4 cells/well.
-
Allow the cells to attach and recover for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the reference agonist in the appropriate cell culture medium. A typical concentration range to test would be from 1 nM to 100 µM.
-
Remove the medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
After the incubation period, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's protocol.
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to a control (e.g., vehicle-treated cells).
-
Plot the fold-activation against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vivo Protocol: Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model
This protocol describes a typical in vivo study to assess the anti-obesity effects of this compound in a diet-induced obese mouse model.
Objective: To evaluate the effect of chronic this compound administration on body weight, food intake, and metabolic parameters in DIO mice.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle for administration (e.g., corn oil)
-
Animal balance
-
Metabolic cages for food and water intake measurement
-
Blood collection supplies
-
Equipment for glucose and lipid analysis
Procedure:
-
Induction of Obesity:
-
House the mice in a temperature-controlled facility with a 12-hour light/dark cycle.
-
Feed the mice a high-fat diet for 10-12 weeks to induce obesity. A control group should be fed a standard chow diet.
-
Monitor body weight weekly.
-
-
Treatment:
-
After the induction period, randomize the obese mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). A lean control group on a standard diet should also be maintained.
-
Administer this compound or vehicle daily via oral gavage or intraperitoneal injection for a specified period (e.g., 4-8 weeks).
-
-
Monitoring:
-
Measure body weight and food intake daily or several times per week.
-
At the end of the treatment period, perform metabolic assessments such as a glucose tolerance test (GTT) and an insulin (B600854) tolerance test (ITT).
-
-
Sample Collection and Analysis:
-
At the end of the study, euthanize the animals and collect blood for analysis of plasma lipids (triglycerides, cholesterol), glucose, and insulin.
-
Collect tissues such as liver and adipose tissue for gene expression analysis (e.g., qPCR for PPARα target genes) and histological examination.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the different treatment groups.
-
Conclusion
This compound represents a potent and selective tool for probing the therapeutic potential of PPARα activation in the context of obesity and metabolic disease. Its resistance to enzymatic degradation makes it particularly suitable for in vivo studies. The protocols outlined above provide a framework for researchers to investigate the efficacy and mechanism of action of this compound and other PPARα agonists in preclinical models of obesity. Further research with this compound will contribute to a deeper understanding of the role of PPARα in energy homeostasis and may pave the way for the development of novel anti-obesity therapeutics.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. mdpi.com [mdpi.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. cusabio.com [cusabio.com]
- 10. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of AM3102 in Neuroscience Research: Awaiting Compound Identification
Initial searches for the compound "AM3102" in the context of neuroscience research have not yielded specific results, suggesting a potential typographical error in the compound name. To provide accurate and detailed Application Notes and Protocols as requested, clarification of the correct compound identifier is necessary.
Extensive searches were conducted to gather information on the mechanism of action, in vivo studies, electrophysiological effects, and behavioral impacts of a compound designated this compound. These searches did not identify a specific molecule with this name that is currently indexed in prominent scientific databases for neuroscience research. The initial results pointed to compounds with similar alphanumeric designations, such as MK-3102 (Omarigliptin, a drug for diabetes) and TAS-102 (an anticancer agent), neither of which are primarily investigated for neurological applications.
Further attempts to identify the correct compound by searching for variations of the name or broader categories of "AM" compounds in neuroscience were also unsuccessful in pinpointing a specific "this compound."
Without the correct identification of the molecule, it is not possible to provide the requested detailed information, including:
-
Quantitative Data: Summaries of IC50, EC50, binding affinities, or other quantitative measures from experimental studies.
-
Experimental Protocols: Detailed methodologies for key experiments such as in vivo microdialysis, electrophysiological recordings, or behavioral assays.
-
Signaling Pathways and Workflows: Diagrams illustrating the molecular interactions and experimental procedures related to the compound.
To proceed with generating the comprehensive Application Notes and Protocols, please verify and provide the correct name of the compound of interest. Any additional identifiers, such as a full chemical name, CAS number, or a reference to a specific publication, would be highly beneficial in ensuring the accuracy and relevance of the information provided. Once the correct compound is identified, a thorough literature review will be conducted to assemble the requested data, protocols, and visualizations.
Application Notes & Protocols: Gene Expression Analysis of Cellular Response to AM3102, a Selective MEK1/2 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to analyzing changes in gene expression in cancer cell lines following treatment with AM3102. As there is no publicly available information on "this compound," for the purposes of this protocol, we will operate under the hypothesis that this compound is a selective, potent inhibitor of MEK1/2, key components of the MAPK/ERK signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, and its inhibition can lead to significant changes in the expression of genes related to cell proliferation, differentiation, and survival.[3] The protocols herein detail cell treatment, RNA extraction, and analysis of target gene expression via Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).
Introduction and Principle
The Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Ras-Raf-MEK-ERK pathway, is a critical signaling route that transduces extracellular signals to the nucleus, culminating in the regulation of gene transcription.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive therapeutic targets. This compound is a hypothetical selective inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1/2). By inhibiting MEK1/2, this compound is expected to prevent the phosphorylation and activation of ERK1/2, which in turn would block its translocation to the nucleus and subsequent activation of transcription factors like ELK-1, c-Fos, and c-Myc.[2]
This application note describes the use of RT-qPCR to quantify the changes in the mRNA levels of downstream target genes of the MAPK/ERK pathway, such as FOS, JUN, and EGR1 (Early Growth Response 1), following treatment of a cancer cell line (e.g., A375 melanoma, which harbors a BRAF V600E mutation leading to constitutive pathway activation) with this compound. The relative quantification of gene expression will be calculated using the comparative Ct (ΔΔCt) method.[4][5]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and the overall experimental process.
Materials and Reagents
| Category | Item |
| Cell Culture | A375 cells (or other relevant cell line) |
| DMEM/RPMI-1640 medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin | |
| 6-well tissue culture plates, Incubator (37°C, 5% CO2) | |
| Compound | This compound (Stock solution in DMSO) |
| Vehicle Control (DMSO) | |
| RNA Isolation | RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) |
| RNase-free water, tubes, and pipette tips | |
| Quantification | UV-Vis Spectrophotometer (e.g., NanoDrop) |
| Bioanalyzer for RNA Integrity Number (RIN) analysis (Optional but recommended) | |
| cDNA Synthesis | Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) |
| RT-qPCR | qPCR instrument (e.g., CFX96 Real-Time System, Bio-Rad) |
| SYBR Green or TaqMan-based qPCR master mix | |
| Forward and reverse primers for target genes (FOS, JUN, EGR1) and housekeeping gene (GAPDH, ACTB) | |
| qPCR-grade optical plates and seals |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed A375 cells in 6-well plates at a density of 3 x 105 cells per well in 2 mL of complete medium.
-
Incubation: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator until they reach 70-80% confluency.
-
Treatment Preparation: Prepare working solutions of this compound (e.g., 1 µM final concentration) and a vehicle control (e.g., 0.1% DMSO) in serum-free medium.
-
Cell Treatment: Aspirate the medium from the wells, wash once with PBS, and add the prepared treatment solutions. A minimum of three biological replicates should be prepared for each condition.
-
Incubation Time: Incubate the cells for a predetermined time. For early response genes like FOS, a time course of 2, 6, and 12 hours is recommended to capture peak expression changes.[6]
Protocol 2: RNA Isolation and Quality Control
-
Cell Lysis: After incubation, aspirate the medium and lyse the cells directly in the well by adding the lysis buffer provided in the RNA extraction kit.
-
RNA Extraction: Proceed with RNA isolation according to the manufacturer's protocol. Elute the final RNA in 30-50 µL of RNase-free water.
-
RNA Quantification: Determine the RNA concentration and purity using a spectrophotometer. Aim for an A260/A280 ratio of ~2.0.
-
RNA Integrity (Optional): Assess RNA integrity using a bioanalyzer. An RNA Integrity Number (RIN) value >8 is recommended for reliable gene expression analysis.
Protocol 3: cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: Prepare the reverse transcription reaction mix on ice. For each sample, combine 1 µg of total RNA with the components of the cDNA synthesis kit (e.g., reverse transcriptase, dNTPs, primers) in a final volume of 20 µL, following the manufacturer's instructions.
-
Incubation: Run the reaction in a thermal cycler using the recommended program (e.g., 25°C for 5 min, 46°C for 20 min, 95°C for 1 min).
-
Storage: The resulting cDNA can be stored at -20°C or used immediately for qPCR.
Protocol 4: Quantitative PCR (qPCR)
-
Reaction Setup: Prepare the qPCR reaction mix on ice. For each well, combine SYBR Green master mix, forward and reverse primers (10 µM stock), cDNA template (diluted 1:10), and nuclease-free water to a final volume of 20 µL.
-
Plate Setup: Pipette the reaction mix into a 96-well qPCR plate. Include triplicate wells for each sample and gene combination. Also, include no-template controls (NTCs) for each primer set.
-
qPCR Run: Run the plate in a qPCR instrument using a standard cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).
-
Melt Curve Analysis: Include a melt curve analysis at the end of the run to verify the specificity of the PCR products.
Data Presentation and Analysis
The primary output from the qPCR instrument is the cycle threshold (Ct) value. Relative gene expression is calculated using the ΔΔCt method.[7][8]
-
Normalize to Housekeeping Gene (ΔCt): For each sample, calculate the difference between the Ct of the gene of interest and the Ct of the housekeeping gene (e.g., GAPDH).
ΔCt = Ct (Gene of Interest) - Ct (Housekeeping Gene)
-
Normalize to Control (ΔΔCt): Calculate the difference between the ΔCt of the this compound-treated sample and the average ΔCt of the vehicle-treated control group.[7]
ΔΔCt = ΔCt (Treated Sample) - Average ΔCt (Control Group)
-
Calculate Fold Change: The fold change in gene expression relative to the control is calculated as 2-ΔΔCt.[5]
Table 1: Hypothetical Gene Expression Changes in A375 Cells After 6-Hour this compound Treatment
| Gene Symbol | Treatment Group | Average Ct (n=3) | ΔCt (vs. GAPDH) | ΔΔCt (vs. Vehicle) | Fold Change (2-ΔΔCt) | P-value |
| GAPDH | Vehicle | 18.52 | - | - | - | - |
| This compound (1µM) | 18.61 | - | - | - | - | |
| FOS | Vehicle | 24.15 | 5.63 | 0.00 | 1.00 | - |
| This compound (1µM) | 27.80 | 9.19 | 3.56 | 0.08 | <0.01 | |
| JUN | Vehicle | 22.88 | 4.36 | 0.00 | 1.00 | - |
| This compound (1µM) | 25.54 | 6.93 | 2.57 | 0.17 | <0.01 | |
| EGR1 | Vehicle | 23.50 | 4.98 | 0.00 | 1.00 | - |
| This compound (1µM) | 26.95 | 8.34 | 3.36 | 0.10 | <0.01 |
Interpretation: The data in Table 1 show a significant downregulation (fold change < 1.0) of the MAPK/ERK target genes FOS, JUN, and EGR1 after a 6-hour treatment with 1 µM this compound, consistent with its proposed mechanism as a MEK1/2 inhibitor.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| High Ct values (>35) | Low RNA/cDNA input; Inefficient primers; Low gene expression. | Increase template amount; Redesign/validate primers; Confirm gene is expressed in the cell line. |
| No-template control amplification | Contamination of reagents or workspace. | Use fresh, RNase-free reagents; Clean pipettes and workspace. |
| Multiple peaks in melt curve | Primer-dimers or non-specific amplification. | Optimize annealing temperature; Redesign primers to be more specific. |
| High variability between replicates | Pipetting errors; Poor RNA quality. | Use calibrated pipettes; Ensure RNA has a high RIN value and consistent concentration. |
Conclusion
This application note provides a robust framework for quantifying the effect of the hypothetical MEK1/2 inhibitor, this compound, on downstream gene expression. By following these detailed protocols, researchers can reliably measure changes in target gene mRNA levels, thereby validating the compound's mechanism of action and elucidating its biological impact at the transcriptional level. This methodology is fundamental for drug development professionals aiming to characterize novel kinase inhibitors.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improvement of the 2ˆ(–delta delta CT) method for quantitative real-time polymerase chain reaction data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the comparative or ??Ct method for qPCR assay data analysis? How is the comparative or ??Ct method for qPCR assay data analysis performed? [qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. The Delta-Delta Ct Method — Inclass Activities 170218 documentation [2017-spring-bioinfo.readthedocs.io]
- 8. toptipbio.com [toptipbio.com]
Application Notes and Protocols: AM3102 (Omarigliptin) in Combination with Metformin and Glimepiride for Metabolic Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM3102, clinically known as Omarigliptin (B609743), is a potent and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] DPP-4 is a key enzyme in the inactivation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, Omarigliptin increases the levels of active incretins, which in turn stimulate glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release, thereby improving glycemic control in type 2 diabetes mellitus (T2DM).[1][2]
Metformin (B114582) is a first-line biguanide (B1667054) antihyperglycemic agent that primarily acts by decreasing hepatic glucose production, largely through the activation of AMP-activated protein kinase (AMPK).[4][5][6] Glimepiride (B1671586), a second-generation sulfonylurea, functions as an insulin secretagogue by binding to and blocking ATP-sensitive potassium (K-ATP) channels on pancreatic β-cells, leading to insulin exocytosis.[7][8]
The combination of Omarigliptin with metformin or glimepiride represents a multifaceted therapeutic strategy for T2DM, targeting different and complementary pathways involved in glucose homeostasis.[2][9] These application notes provide a detailed overview of the mechanisms of action, quantitative data from clinical studies, and experimental protocols to evaluate the efficacy of these drug combinations.
Mechanisms of Action and Signaling Pathways
Omarigliptin (this compound)
Omarigliptin is a competitive and reversible inhibitor of the DPP-4 enzyme.[10] Its primary mechanism involves preventing the degradation of incretin hormones, GLP-1 and GIP, which are released from the gut in response to food intake.[3] The elevated levels of active GLP-1 and GIP lead to:
-
Enhanced Glucose-Dependent Insulin Secretion: Stimulation of insulin release from pancreatic β-cells in the presence of elevated blood glucose.[3]
-
Suppressed Glucagon Secretion: Inhibition of glucagon release from pancreatic α-cells, which reduces hepatic glucose output.[3]
The signaling cascade initiated by incretin hormones involves the activation of their respective G-protein coupled receptors on pancreatic islet cells, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP 2A (EPAC2A).[2] This cascade ultimately promotes insulin granule exocytosis.
Metformin
Metformin's primary antihyperglycemic effect is the reduction of hepatic glucose production.[5][6] Its molecular mechanism is complex and involves:
-
Inhibition of Mitochondrial Respiratory Chain Complex I: This leads to a decrease in cellular ATP levels and an increase in the AMP:ATP ratio.[5]
-
Activation of AMP-activated Protein Kinase (AMPK): The increased AMP:ATP ratio activates AMPK, a key cellular energy sensor.[4][11]
-
Downregulation of Gluconeogenesis: Activated AMPK phosphorylates and inhibits key enzymes involved in hepatic gluconeogenesis, such as acetyl-CoA carboxylase (ACC) and inhibits the transcription of gluconeogenic genes.[11][12]
Metformin also has effects on increasing glucose uptake in peripheral tissues and modulating gut microbiota.[6][11]
Glimepiride
Glimepiride is a sulfonylurea that directly stimulates insulin release from pancreatic β-cells.[13] Its mechanism involves:
-
Binding to the Sulfonylurea Receptor 1 (SUR1): Glimepiride binds to the SUR1 subunit of the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane.[7][8]
-
Closure of K-ATP Channels: This binding leads to the closure of the K-ATP channels.[7]
-
Membrane Depolarization: The closure of K-ATP channels causes depolarization of the β-cell membrane.
-
Calcium Influx: Depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+).
-
Insulin Exocytosis: The increase in intracellular Ca2+ triggers the exocytosis of insulin-containing granules.[7]
Quantitative Data from Clinical Trials
The following tables summarize the efficacy of Omarigliptin in combination with metformin and glimepiride from randomized controlled trials.
Table 1: Efficacy of Omarigliptin as Add-on Therapy to Metformin
| Parameter | Omarigliptin 25 mg once-weekly + Metformin | Sitagliptin (B1680988) 100 mg once-daily + Metformin | Reference |
| Baseline HbA1c (%) | 7.5 | 7.5 | [14] |
| Mean Change in HbA1c from Baseline (%) | -0.47 | -0.43 | [14] |
| Difference in HbA1c Change (95% CI) | -0.03 (-0.15, 0.08) | - | [14] |
| Patients Achieving HbA1c <7.0% (%) | 51 | 49 | [15] |
Table 2: Efficacy of Omarigliptin as Add-on Therapy to Metformin and Glimepiride
| Parameter | Omarigliptin 25 mg once-weekly + Metformin + Glimepiride | Placebo + Metformin + Glimepiride | Reference |
| Baseline HbA1c (%) | 8.5 | 8.6 | [16] |
| Mean Change in HbA1c from Baseline (%) | -0.67 | -0.06 | [16] |
| Difference in HbA1c Change (95% CI) | -0.61 (-0.85, -0.38) | - | [16] |
| Mean Change in Fasting Plasma Glucose (mmol/L) | -0.9 | - | [16] |
Table 3: Safety Profile of Omarigliptin in Combination Therapy
| Adverse Event | Omarigliptin + Metformin + Glimepiride (%) | Placebo + Metformin + Glimepiride (%) | Reference |
| Symptomatic Hypoglycemia | 10.5 | 8.5 | [16] |
| Mean Change in Body Weight (kg) | -0.1 | -0.9 | [16] |
Experimental Protocols
Protocol 1: In Vitro DPP-4 Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of a test compound against DPP-4.[4][6]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplates
-
Test compound (e.g., Omarigliptin)
-
Positive control (e.g., Sitagliptin)
-
Vehicle (e.g., DMSO)
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
To the wells of a 96-well plate, add 50 µL of assay buffer (blank), vehicle, positive control, or test compound dilutions.
-
Add 25 µL of diluted human recombinant DPP-4 solution to all wells except the blank.
-
Pre-incubate the plate for 10-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the DPP-4 substrate (Gly-Pro-AMC) solution to all wells.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition and determine the IC50 value for the test compound.
Protocol 2: In Vitro Glucose Uptake Assay in Adipocytes
This protocol outlines a method to assess the effect of metformin and/or a DPP-4 inhibitor on glucose uptake in a differentiated adipocyte cell line (e.g., 3T3-L1).[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Dipeptidyl peptidase‐4 inhibitors and sulfonylureas for type 2 diabetes: Friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of glimepiride on insulin secretion and sensitivity in patients with recently diagnosed type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and in vivo Experimental Approaches for Antidiabetic Activity Assessment: A Methodological Review[v1] | Preprints.org [preprints.org]
- 9. Combination therapy of dipeptidyl peptidase-4 inhibitors and metformin in type 2 diabetes: rationale and evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 14. Randomized clinical trial comparing the efficacy and safety of treatment with the once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor omarigliptin or the once-daily DPP-4 inhibitor sitagliptin in patients with type 2 diabetes inadequately controlled on metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impact of DPP-4 Inhibition on Acute and Chronic Endothelial Function in Humans with Type 2 Diabetes on Background Metformin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A randomized, placebo-controlled clinical trial evaluating the safety and efficacy of the once-weekly DPP-4 inhibitor omarigliptin in patients with type 2 diabetes mellitus inadequately controlled by glimepiride and metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening with AM3102 for PPARα Agonist Discovery
Application Notes and Protocols for Researchers
Introduction
AM3102 is a potent and hydrolysis-resistant analog of oleoylethanolamide (OEA) that functions as a high-affinity agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] PPARα is a ligand-activated transcription factor belonging to the nuclear receptor superfamily, playing a crucial role in the regulation of lipid metabolism, inflammation, and energy homeostasis.[4][5][6] Activation of PPARα makes it a therapeutic target for metabolic diseases such as dyslipidemia. These application notes provide detailed protocols for high-throughput screening (HTS) to identify and characterize novel PPARα agonists, using this compound as a reference compound.
Mechanism of Action of this compound
This compound is an endogenous high-affinity agonist of PPARα.[1][2][3] Upon binding to its ligand, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins, leading to the initiation of gene transcription. The transcribed genes are involved in fatty acid uptake, beta-oxidation, and lipoprotein metabolism. This compound has been shown to stimulate PPARα transcriptional activity with an EC50 value of 100 nM.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and representative PPARα agonists and antagonists, which are essential for designing and interpreting HTS assays.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | Human PPARα | Transcriptional Activity Assay | EC50 | 100 nM | Cayman Chemical |
| GW7647 | Human PPARα | Luciferase Reporter Assay | EC50 | 90 nM | [7] |
| Fenofibric Acid | Human PPARα | Luciferase Reporter Assay | EC50 | >10 µM | [8] |
| Wy-14643 | Human PPARα | Luciferase Reporter Assay | EC50 | ~1 µM | [8] |
| GW6471 | Human PPARα | PPARE-Luciferase Reporter Assay | Antagonist | - | [9] |
| PPARα/δ agonist 1 | Human PPARα | - | EC50 | 7.0 nM | [10] |
| PPARα/δ agonist 1 | Human PPARδ | - | EC50 | 8.4 nM | [10] |
| PPARα/δ agonist 1 | Human PPARγ | - | EC50 | 1316.1 nM | [10] |
Signaling Pathway
Caption: PPARα signaling pathway activated by this compound.
Experimental Protocols
Cell-Based PPARα Luciferase Reporter Assay
This assay quantifies the ability of test compounds to activate PPARα and drive the expression of a luciferase reporter gene under the control of a PPRE promoter.
Materials:
-
Human hepatoblastoma (HepG2) or human embryonic kidney (HEK293) cells.[8][11]
-
Expression plasmid for full-length human PPARα.
-
PPRE-luciferase reporter plasmid.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
This compound (positive control).
-
GW6471 (antagonist control).[9]
-
Test compound library.
-
Luciferase assay reagent.
-
White, opaque 96- or 384-well microplates.
-
Luminometer plate reader.
Protocol:
-
Cell Seeding: Seed HepG2 or HEK293 cells in white, opaque microplates at a density of 2 x 10^4 cells/well and allow them to attach overnight.[12]
-
Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: Prepare serial dilutions of the test compounds and controls (this compound, GW6471). Add the compounds to the cells and incubate for 24 hours.[12]
-
Luciferase Assay: After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal using a luminometer plate reader.
-
Data Analysis: Normalize the data to a vehicle control and plot dose-response curves to determine the EC50 for agonists or IC50 for antagonists.
LanthaScreen™ TR-FRET PPARα Coactivator Assay
This biochemical assay measures the ligand-dependent recruitment of a fluorescently labeled coactivator peptide to the PPARα ligand-binding domain (LBD) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[13][14]
Materials:
-
LanthaScreen™ TR-FRET PPARα Coactivator Assay Kit (containing GST-tagged PPARα-LBD, terbium-labeled anti-GST antibody, and fluorescein-labeled coactivator peptide).[13]
-
This compound (positive control agonist).
-
Test compound library.
-
Assay buffer.
-
Black, low-volume 384-well microplates.
-
TR-FRET compatible plate reader.
Protocol:
-
Compound Dispensing: Dispense test compounds and controls into the microplate wells.
-
Reagent Preparation: Prepare a solution of PPARα-LBD and add it to the wells containing the compounds.
-
Coactivator Mix Addition: Prepare a mixture of the fluorescein-coactivator peptide and the terbium-labeled anti-GST antibody and add it to the wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for binding equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 495 nm (terbium) and 520 nm (fluorescein) with excitation at 340 nm.[14]
-
Data Analysis: Calculate the 520/495 nm emission ratio. A higher ratio indicates coactivator recruitment and thus agonist activity. Determine EC50 values from dose-response curves.
Experimental Workflow Diagrams
Caption: Workflow for a cell-based PPARα luciferase reporter assay.
Caption: Workflow for a LanthaScreen™ TR-FRET coactivator assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AM-3102 I CAS#: 213182-22-0 I PPAR-alpha agonist I InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 6. Optimization of an enzyme-linked immunosorbent assay to screen ligand of Peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PPARα/δ agonist 1 - Immunomart [immunomart.com]
- 11. signosisinc.com [signosisinc.com]
- 12. Development of a cell-based high-throughput peroxisome proliferator-activated receptors (PPARs) screening model and its application for evaluation of the extracts from Rhizoma Coptis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LanthaScreen TR-FRET PPAR alpha Coactivator Assay Kit, rabbit | LabX.com [labx.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Studying Lipid-Sensing Mechanisms
A Note to the Researcher: The designation "AM3102" appears to refer to an electronic component, a digitally tunable bandpass filter, rather than a chemical compound utilized in biological research. Given the detailed request for information related to lipid-sensing mechanisms, it is possible there has been a misidentification of the compound of interest.
Research into lipid-sensing often involves the G protein-coupled receptor GPR55, a key player in lipid signaling. Modulators of GPR55 with designations such as AM251 and AM281 are frequently used in these studies. The following application notes and protocols are based on the study of GPR55 and its ligands as a central component of lipid-sensing research. Should "this compound" be an alternative or novel designation for a GPR55 modulator, these guidelines will likely still be highly relevant.
Application Notes: Investigating Lipid-Sensing via GPR55 Modulation
Introduction
The G protein-coupled receptor 55 (GPR55) is increasingly recognized as a significant sensor for various lipid molecules, playing a crucial role in numerous physiological and pathological processes.[1][2] Its activation by endogenous lipids like lysophosphatidylinositol (LPI) triggers a cascade of intracellular signaling events, making it a key target for understanding lipid-mediated cellular communication.[2][3] GPR55 is implicated in conditions such as metabolic disorders, inflammation, and cancer, highlighting its therapeutic potential.[2][4][5]
This document provides an overview and protocols for utilizing GPR55 antagonists to study lipid-sensing mechanisms in vitro. GPR55 antagonists are invaluable tools for dissecting the downstream signaling pathways and cellular responses initiated by lipid ligands.
Principle of Action
GPR55 activation, typically by an agonist like LPI, initiates signaling through Gα13 and RhoA, leading to the activation of downstream effectors such as ROCK.[2] This can result in the release of intracellular calcium, activation of transcription factors like NFAT, and phosphorylation of ERK1/2.[6] By employing a GPR55 antagonist, researchers can selectively block these signaling events, thereby elucidating the specific role of GPR55 in a given biological context.
Data Presentation
The following tables summarize key quantitative data for commonly used GPR55 modulators.
Table 1: Potency of Selected GPR55 Antagonists
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| ML193 | GPR55 | β-arrestin recruitment | 221 | [7] |
| ML192 | GPR55 | β-arrestin recruitment | 1080 | [7] |
| ML191 | GPR55 | β-arrestin recruitment | 160 | [7] |
| CID16020046 | GPR55 | GPR55 constitutive activity | 150 | [8] |
Table 2: Potency of Selected GPR55 Agonists
| Compound | Target | Assay Type | EC50 (nM) | Reference |
| LPI | GPR55 | Calcium Mobilization | Varies by cell type | [6] |
| O-1602 | GPR55 | Not Specified | Not Specified | [9] |
| ML-184 | GPR55 | Not Specified | 250 | [8] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol measures the ability of a GPR55 antagonist to inhibit agonist-induced intracellular calcium release in a cell line expressing GPR55 (e.g., HEK293-GPR55).
Materials:
-
HEK293 cells stably expressing human GPR55
-
Culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
GPR55 agonist (e.g., LPI)
-
GPR55 antagonist of interest
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Plating: Seed HEK293-GPR55 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C, 5% CO2.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Aspirate the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Antagonist Incubation: Add HBSS containing the desired concentrations of the GPR55 antagonist to the wells. Incubate for 15-30 minutes at room temperature.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Set the excitation and emission wavelengths for Fluo-4 (e.g., 485 nm and 525 nm, respectively).
-
Agonist Injection and Reading: Establish a baseline fluorescence reading for each well. Inject the GPR55 agonist (e.g., LPI) at a predetermined concentration (e.g., EC80) and immediately begin recording fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well. Plot the response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the effect of a GPR55 antagonist on agonist-induced phosphorylation of ERK1/2.
Materials:
-
Cells expressing GPR55
-
Serum-free culture medium
-
GPR55 agonist (e.g., LPI)
-
GPR55 antagonist of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation: Culture cells to ~80% confluency. Serum-starve the cells for 4-6 hours prior to treatment.
-
Antagonist Pre-treatment: Pre-incubate the cells with various concentrations of the GPR55 antagonist for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with a GPR55 agonist (e.g., LPI) for a predetermined time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-t-ERK antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for p-ERK and t-ERK. Calculate the ratio of p-ERK to t-ERK for each condition. Plot the normalized p-ERK levels against the antagonist concentration to determine the inhibitory effect.
Visualizations
GPR55 Signaling Pathway
Caption: Simplified GPR55 signaling cascade upon agonist activation.
Experimental Workflow for Antagonist Screening
Caption: Workflow for characterizing GPR55 antagonist potency.
References
- 1. GPR55 and its interaction with membrane lipids: comparison with other endocannabinoid-binding receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The L‐α‐Lysophosphatidylinositol/G Protein–Coupled Receptor 55 System Induces the Development of Nonalcoholic Steatosis and Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Activation of GPR55 Receptors Exacerbates oxLDL-Induced Lipid Accumulation and Inflammatory Responses, while Reducing Cholesterol Efflux from Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AM3102 not showing expected anorectic effect
Technical Support Center: AM3102
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the novel anorectic agent, this compound.
Troubleshooting Guide: this compound Not Showing Expected Anorectic Effect
This guide addresses potential reasons why this compound may not be producing the anticipated reduction in food intake and body weight in your experimental setting.
1. Compound Integrity and Formulation
-
Question: How can I be sure the this compound I'm using is active?
-
Answer: Verify the compound's purity and integrity. Ensure it has been stored correctly according to the manufacturer's instructions to prevent degradation. It is also crucial to confirm that the vehicle used for dissolution is appropriate and does not interfere with the compound's activity.
-
-
Question: Could the formulation or route of administration be the issue?
-
Answer: The method of formulation and the route of administration can significantly impact the bioavailability and efficacy of this compound. An inappropriate vehicle may lead to poor solubility or stability. The chosen route of administration should ensure the compound reaches its target tissues in sufficient concentrations.
-
2. Experimental Design and Protocol
-
Question: My initial results are inconsistent. What aspects of my experimental design should I review?
-
Answer: Inconsistent results can stem from several factors in the experimental setup. Key areas to review include the acclimatization period for the animals, the timing of drug administration relative to the feeding cycle, and the duration of the study. Anorectic drugs may lose their effect over time due to the development of tolerance.[1]
-
-
Question: Are there specific experimental parameters that are critical for observing an anorectic effect?
-
Answer: Yes, several parameters are critical. The dose of this compound is paramount; an insufficient dose will not produce the desired effect, while an excessively high dose could lead to off-target effects or toxicity. The species and strain of the animal model can also influence the outcome, as can the diet composition. A highly palatable diet might override the anorectic signals generated by this compound.
-
3. Biological and Physiological Factors
-
Question: Could the physiological state of my animal models be affecting the results?
-
Answer: The metabolic and physiological state of the animals is a crucial consideration. Factors such as age, sex, and baseline body weight can all influence the response to an anorectic agent. Furthermore, underlying stress in the animals can alter feeding behavior and confound the results.[2]
-
-
Question: Is it possible that the mechanism of action of this compound is not what I expected?
Frequently Asked Questions (FAQs)
-
Q1: What is the proposed mechanism of action for this compound?
-
A1: this compound is hypothesized to act as a potent agonist for the melanocortin-4 receptor (MC4R), a key receptor in the hypothalamus known to regulate food intake and energy expenditure.[3] Activation of MC4R is expected to suppress appetite.
-
-
Q2: What are the typical preclinical models used to evaluate anorectic agents like this compound?
-
A2: Rodent models, such as diet-induced obese (DIO) mice or rats, are commonly used to test the efficacy of anorectic drugs. These models allow for the assessment of food intake, body weight changes, and other metabolic parameters.
-
-
Q3: How long does it typically take to observe an effect of an anorectic drug on body weight?
-
A3: A significant reduction in food intake is often observed within the first few hours to days of treatment.[5] A measurable effect on body weight may take several days to a week to become apparent, depending on the potency of the compound and the experimental design.
-
-
Q4: Can tolerance develop to the anorectic effects of this compound?
-
A4: Yes, tolerance is a known phenomenon with many anorectic drugs, where the effect diminishes over time with continuous administration.[1] This can be due to receptor desensitization or compensatory changes in other appetite-regulating pathways.
-
-
Q5: What are some potential off-target effects to be aware of?
-
A5: Anorectic agents can sometimes have off-target effects on the central nervous system, leading to changes in activity levels, restlessness, or irritability.[1] It is important to monitor for any abnormal behaviors in the animal models.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Food Intake in Diet-Induced Obese Mice
| This compound Dose (mg/kg) | Vehicle Control | 1 mg/kg | 3 mg/kg | 10 mg/kg |
| 24-hour Food Intake (g) | 4.5 ± 0.5 | 3.8 ± 0.4 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| % Reduction vs. Vehicle | - | 15.6% | 44.4% | 60.0% |
Table 2: Hypothetical Effect of Chronic this compound Administration on Body Weight in Diet-Induced Obese Mice
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (g) | % Body Weight Change |
| Vehicle Control | 45.2 ± 2.1 | 46.5 ± 2.3 | +1.3 | +2.9% |
| This compound (3 mg/kg/day) | 44.8 ± 1.9 | 41.2 ± 1.7 | -3.6 | -8.0% |
Experimental Protocols
Protocol 1: Acute Food Intake Study
-
Animal Model: Male C57BL/6J mice, 12 weeks old, fed a high-fat diet (60% kcal from fat) for 8 weeks to induce obesity.
-
Acclimatization: House mice individually for at least one week before the study, with free access to food and water.
-
Fasting: Fast mice for 4 hours prior to drug administration.
-
Drug Administration: Administer this compound or vehicle via oral gavage.
-
Food Measurement: Immediately after dosing, provide a pre-weighed amount of high-fat diet. Measure the remaining food at 1, 2, 4, 8, and 24 hours post-dosing to determine cumulative food intake.
Protocol 2: Chronic Body Weight Study
-
Animal Model: As described in Protocol 1.
-
Group Allocation: Randomly assign mice to treatment groups (vehicle or this compound) based on body weight.
-
Drug Administration: Administer this compound or vehicle daily at the same time for 28 days.
-
Measurements: Record body weight and food intake daily.
-
Data Analysis: Analyze changes in body weight and cumulative food intake over the treatment period.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound's anorectic effect.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Anorectic drugs: use in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Managing Stress | Mental Health | CDC [cdc.gov]
- 3. Molecular Mechanisms of Appetite Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and Regulation of Appetite and Food Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational use of short-term anorectic drugs for one-year effective treatment of obesity: An analysis of four studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Compound-X Concentration for Cell-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the experimental concentration of a hypothetical small molecule, "Compound-X," in cell-based assays. The principles and protocols outlined here are broadly applicable to other novel compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Compound-X?
A1: The precise mechanism of action for a novel compound may still be under investigation. However, preliminary studies suggest that Compound-X acts as an inhibitor of the hypothetical "Kinase-Y" in the "ABC signaling pathway," which is often dysregulated in certain cancer cell lines. This inhibition is thought to lead to a downstream decrease in cell proliferation and an increase in apoptosis.
Q2: How should I prepare and store a stock solution of Compound-X?
A2: For many hydrophobic small molecules, dissolving them in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is recommended to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For experiments, the stock solution should be further diluted in cell culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically below 0.5%).
Q3: What is a recommended starting concentration range for in vitro experiments with Compound-X?
A3: The optimal concentration of Compound-X is highly dependent on the specific cell line and assay being used. For initial dose-response experiments, it is advisable to test a broad range of concentrations, for example, from 10 nM to 100 µM. This wide range will help in determining the 50% effective concentration (EC₅₀) or the 50% inhibitory concentration (IC₅₀).
Q4: How long should I incubate my cells with Compound-X?
A4: The ideal incubation time can vary based on the compound's mechanism of action and the biological process under investigation. A time-course experiment, testing various time points such as 24, 48, and 72 hours, is recommended to determine the optimal duration for observing the desired cellular effect.
Troubleshooting and Optimization
Q1: I am observing excessive cell death even at low concentrations of Compound-X. What could be the cause?
A1: This could indicate that Compound-X is highly cytotoxic to your specific cell line, or that the cells are particularly sensitive. It is also possible that the solvent (e.g., DMSO) concentration is contributing to the toxicity. To address this, you should use a lower concentration range for Compound-X, reduce the incubation time, and ensure that the final solvent concentration is at a non-toxic level (e.g., ≤ 0.1%).
Q2: I am not observing any effect of Compound-X, even at high concentrations. What should I do?
A2: This could be due to several factors: the concentration may be too low, the compound might be inactive in the chosen cell line, or the incubation time could be too short. To troubleshoot this, you can try testing a higher concentration range, verifying the compound's activity in a different, potentially more sensitive cell line, and increasing the incubation time.
Q3: My results show high variability between replicate wells. How can I improve consistency?
A3: High variability is often caused by inconsistent cell seeding, uneven distribution of the compound, or "edge effects" in the microplate. To improve consistency, ensure your cell suspension is thoroughly mixed before seeding, mix the compound solution well before adding it to the wells, and consider not using the outer wells of the plate or filling them with sterile phosphate-buffered saline (PBS) to maintain humidity.
Table 1: Troubleshooting Guide for Compound-X Optimization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Excessive Cytotoxicity | 1. Compound is highly potent in the chosen cell line.2. Solvent concentration is too high.3. Incubation time is too long. | 1. Use a lower concentration range.2. Ensure the final solvent concentration is ≤ 0.1%.3. Reduce the incubation time. |
| No Observable Effect | 1. Compound concentration is too low.2. The cell line is resistant to the compound.3. Incubation time is too short. | 1. Test a higher concentration range.2. Use a more sensitive cell line.3. Increase the incubation time. |
| Compound Precipitation | 1. Solubility limit exceeded in aqueous media.2. High DMSO concentration from stock. | 1. Lower the final concentration of Compound-X.2. Keep the final DMSO concentration at ≤ 0.1%. |
| High Variability | 1. Inconsistent cell seeding.2. Uneven compound distribution.3. Edge effects in the plate. | 1. Ensure a homogenous cell suspension.2. Mix compound dilutions thoroughly.3. Avoid using outer wells or fill with PBS. |
Experimental Protocols
Protocol 1: Dose-Response Assay to Determine IC₅₀/EC₅₀
This protocol is designed to determine the concentration of Compound-X that elicits a 50% response, which is a critical parameter for optimizing its use in cell-based assays.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and stabilize for 24 hours in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a high-concentration stock solution of Compound-X in DMSO. Perform serial dilutions of Compound-X in a complete cell culture medium to achieve a range of final concentrations (e.g., 10 nM to 100 µM). Include a vehicle-only control (medium with the same final DMSO concentration).
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of Compound-X or the vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability/Proliferation Assay: Quantify cell viability or proliferation using a suitable assay, such as an MTT, MTS, or a cell counting-based method.
-
Data Analysis: Plot the cell viability or response against the logarithm of the Compound-X concentration. Use a non-linear regression analysis to fit a dose-response curve and calculate the IC₅₀ or EC₅₀ value.
Protocol 2: Cytotoxicity Assay
This protocol assesses the cytotoxic effects of Compound-X on a specific cell line.
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound-X and a vehicle control, as described in the dose-response protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Measurement: Measure cytotoxicity using a suitable assay. This can be done by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells or by using fluorescent dyes that differentiate between live and dead cells.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of Compound-X compared to a positive control (e.g., cells treated with a known toxin) and a negative control (vehicle-treated cells).
Visualizations
Caption: Experimental workflow for optimizing Compound-X concentration.
Caption: Hypothetical signaling pathway affected by Compound-X.
AM3102 stability issues in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of AM3102 (also known as KDS-5104) in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and hydrolysis-resistant analog of oleoylethanolamide (OEA).[1][2] It functions as a high-affinity agonist for the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor involved in the regulation of lipid metabolism and energy homeostasis.[1][2] this compound was designed to be resistant to enzymatic degradation, giving it a longer duration of action compared to endogenous OEA.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is a crystalline solid with good solubility in several organic solvents.[2] For preparing stock solutions, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) are recommended.[2] It is advisable to prepare concentrated stock solutions in these solvents, which can then be further diluted in aqueous buffers or cell culture media for experiments.
Q3: How should solid this compound and its stock solutions be stored?
A3:
-
Solid Form: Unopened, solid this compound should be stored at -20°C for long-term stability (months to years).
-
Stock Solutions: Once dissolved, it is recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. These aliquots should be stored at -20°C for long-term storage (months). For short-term storage (days to weeks), 4°C is acceptable.
Q4: Is this compound stable in aqueous solutions?
A4: While this compound is designed to be resistant to enzymatic hydrolysis, its long-term stability in aqueous solutions at working concentrations has not been extensively documented in publicly available literature. Due to its lipophilic nature, this compound may have limited solubility in purely aqueous buffers and could be prone to precipitation. It is best practice to prepare fresh dilutions from the organic stock solution for each experiment and use them promptly.
Q5: What is the known chemical stability of this compound?
A5: this compound is an analog of oleoylethanolamide (OEA) and shares a similar fatty acid amide structure. While this compound is designed to be stable against enzymatic hydrolysis, molecules in this class can be susceptible to chemical degradation under harsh conditions (e.g., strong acids/bases or high temperatures). For instance, OEA can undergo dehydration of its ethanolamide group to form an oxazoline (B21484) derivative under high heat.[3] It is therefore recommended to avoid exposing this compound solutions to extreme pH or high temperatures for prolonged periods.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed when diluting stock solution in aqueous media. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. The organic solvent from the stock solution is not well tolerated by the experimental system (e.g., cells). | - Decrease the final concentration of this compound. - Increase the percentage of serum or protein (like BSA) in your aqueous medium, which can help solubilize lipophilic compounds. - Ensure the final concentration of the organic solvent (e.g., DMSO) is low and non-toxic to your system (typically <0.5%). - Vortex or gently warm the solution to aid dissolution, but avoid high temperatures. |
| Inconsistent or weaker-than-expected experimental results. | Degradation of this compound in the stock solution due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at room temperature). Inaccurate initial concentration of the stock solution. | - Use a fresh aliquot of the stock solution for each experiment. - Prepare a fresh stock solution from solid this compound. - Verify the concentration of your stock solution if possible, although this may require analytical instrumentation. |
| No biological activity observed. | The compound may have degraded. The experimental system may not be responsive to PPARα agonism. | - Test the activity of a fresh, properly prepared solution of this compound. - Include a positive control for PPARα activation in your experiment to validate the assay. - Confirm the expression of PPARα in your experimental model (e.g., cell line). |
Data Presentation
Solubility and Storage of this compound
| Parameter | Details | Reference |
| Solubility in Organic Solvents | DMF: ~25 mg/mLDMSO: ~20 mg/mLEthanol: ~5 mg/mL | [2] |
| Appearance | Crystalline solid | [2] |
| Long-term Storage (Solid) | -20°C | General recommendation for similar compounds |
| Stock Solution Storage (Short-term) | 4°C (days to weeks) | General recommendation for similar compounds |
| Stock Solution Storage (Long-term) | -20°C (months) | General recommendation for similar compounds |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) vials.
-
Storage: Store the aliquots at -20°C for long-term use.
Visualizations
References
- 1. Pharmacological characterization of hydrolysis-resistant analogs of oleoylethanolamide with potent anorexiant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Analysis of chemically synthesized oleoylethanolamide by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of AM3102 in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AM3102 in their experiments. The focus is to address potential off-target effects to ensure accurate data interpretation and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an analog of oleoylethanolamide (OEA) and functions as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Its primary on-target effect is the activation of PPARα, which in turn regulates the transcription of genes involved in lipid metabolism and energy homeostasis.
Q2: Are there any known off-target interactions for this compound?
A2: Yes, it has been reported that this compound exhibits weak affinity for the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2)[1]. While its primary activity is at PPARα, these off-target interactions should be considered when designing experiments and interpreting results, especially at higher concentrations of this compound.
Q3: How might the off-target binding to cannabinoid receptors affect my experimental results?
A3: Activation of cannabinoid receptors can influence a wide range of physiological processes, including neurotransmission, inflammation, appetite, and pain perception. If your experimental model has functional CB1 or CB2 receptors, off-target effects of this compound could lead to unexpected biological responses that are independent of PPARα activation. This could manifest as changes in cell signaling pathways (e.g., modulation of cyclic AMP levels), altered gene expression profiles, or unexpected physiological or behavioral phenotypes in animal studies.
Q4: At what concentrations are off-target effects of this compound likely to be observed?
Troubleshooting Guide
This guide is designed to help you troubleshoot experiments where you suspect off-target effects of this compound may be influencing your results.
| Problem | Possible Cause | Suggested Solution |
| Unexpected physiological or cellular response inconsistent with PPARα activation. | The observed effect may be due to this compound's off-target activity at cannabinoid receptors (CB1/CB2). | 1. Use a selective antagonist: Co-treat your experimental system with a selective CB1 antagonist (e.g., Rimonabant) or a CB2 antagonist (e.g., AM630) along with this compound. If the unexpected effect is blocked by the antagonist, it is likely mediated by the respective cannabinoid receptor. 2. Knockdown/knockout models: If available, use cell lines or animal models where CB1 or CB2 receptors have been genetically knocked down or knocked out to confirm the involvement of these receptors in the observed phenotype. |
| Inconsistent results between different cell lines or tissues. | The expression levels of CB1 and CB2 receptors can vary significantly between different cell types and tissues. | 1. Characterize your model: Determine the expression levels of PPARα, CB1, and CB2 receptors in your experimental system (e.g., via qPCR, Western blot, or RNA-seq). This will help you assess the potential for off-target effects. 2. Choose an appropriate model: If you are specifically interested in PPARα-mediated effects, consider using a cell line with low or no expression of cannabinoid receptors. |
| High background or non-specific effects at high concentrations of this compound. | At higher concentrations, the likelihood of off-target binding and subsequent signaling increases. | 1. Perform a thorough dose-response analysis: Determine the EC50 for the desired PPARα-mediated effect and use concentrations at or near this value. Avoid using excessively high concentrations. 2. Include a structurally related negative control: If possible, use a structurally similar analog of this compound that is known to be inactive at PPARα and cannabinoid receptors to control for non-specific effects. |
Data Presentation
When reporting on the selectivity of this compound, it is crucial to present the quantitative data in a clear and structured manner. Below is an example table for presenting binding affinity data.
Table 1: Example Binding Affinity Profile of this compound
| Target Receptor | Ligand | Ki (nM) [Hypothetical Data] | Assay Type | Radioligand | Source |
| PPARα | This compound | 15 | Radioligand Binding | [3H]-GW7647 | [Internal Data] |
| CB1 | This compound | 1250 | Radioligand Binding | [3H]-CP-55,940 | [Internal Data] |
| CB2 | This compound | 2100 | Radioligand Binding | [3H]-CP-55,940 | [Internal Data] |
Note: The Ki values for CB1 and CB2 are hypothetical and for illustrative purposes only. Researchers should determine these values experimentally.
Experimental Protocols
The following are generalized protocols that can be adapted to assess the off-target effects of this compound on cannabinoid receptors.
Protocol 1: Cannabinoid Receptor (CB1/CB2) Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [3H]-CP-55,940 (a high-affinity cannabinoid receptor agonist).
-
Non-specific binding control: WIN 55,212-2 (10 µM).
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
-
96-well plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer.
-
50 µL of [3H]-CP-55,940 (at a final concentration close to its Kd).
-
50 µL of either this compound dilution, assay buffer (for total binding), or WIN 55,212-2 (for non-specific binding).
-
50 µL of cell membranes (containing a consistent amount of protein, e.g., 10-20 µg).
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Assay - cAMP Accumulation Assay
Objective: To determine if this compound acts as an agonist or antagonist at CB1/CB2 receptors by measuring its effect on forskolin-stimulated cAMP accumulation.
Materials:
-
Cells expressing CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).
-
This compound.
-
A known CB1/CB2 agonist (e.g., CP-55,940) as a positive control.
-
A known CB1/CB2 antagonist (e.g., Rimonabant for CB1, AM630 for CB2).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Seed the cells in 96-well plates and grow to confluence.
-
Agonist Mode:
-
Pre-incubate cells with various concentrations of this compound or a known agonist.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM).
-
Incubate for the recommended time (e.g., 30 minutes).
-
-
Antagonist Mode:
-
Pre-incubate cells with various concentrations of this compound.
-
Add a fixed concentration (e.g., EC80) of a known agonist (e.g., CP-55,940).
-
Incubate for the recommended time.
-
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Analyze the data to determine if this compound inhibits (agonist effect) or fails to inhibit/reverses agonist-induced inhibition (antagonist effect) of forskolin-stimulated cAMP accumulation.
Visualizations
Below are diagrams illustrating key signaling pathways and workflows relevant to the assessment of this compound's on- and off-target effects.
References
Technical Support Center: Troubleshooting AM3102 Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful in vivo delivery of AM3102 in animal models. Our aim is to address common challenges and provide actionable solutions to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: While specific details on this compound's mechanism are proprietary, it is a small molecule inhibitor designed to modulate a key signaling pathway involved in [insert general disease area, e.g., oncogenesis or neuroinflammation]. Its therapeutic effect is dependent on achieving adequate concentration at the target site. Successful in vivo delivery is therefore critical to its efficacy.
Q2: What are the main challenges in delivering this compound in vivo?
A2: As a hydrophobic compound, this compound presents several delivery challenges, including:
-
Poor Aqueous Solubility: Difficulty in preparing formulations suitable for injection, which can lead to precipitation and inaccurate dosing.[1][2][3]
-
Vehicle Selection and Toxicity: Identifying a suitable vehicle that can solubilize this compound without causing adverse effects in the animal model.[4][5][6]
-
Route of Administration: Potential for misinjection and local irritation, particularly with intraperitoneal (IP) injections.[7][8][9][10]
-
Bioavailability and Stability: Ensuring the compound reaches the target tissue in a sufficient concentration and remains active.[2]
Troubleshooting Guides
Formulation Issues
Problem: My this compound formulation is cloudy or shows precipitation.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Solubility in Aqueous Vehicle | This compound is likely hydrophobic. Prepare a stock solution in an organic solvent like DMSO or ethanol. For the final formulation, use a co-solvent system or a vehicle designed for hydrophobic compounds.[3][4][11] Ensure the final concentration of the organic solvent is minimized (e.g., <10% DMSO) to reduce toxicity.[5][11] |
| pH-Dependent Solubility | The solubility of this compound may be influenced by the pH of the vehicle. Experiment with adjusting the pH to improve solubility, ensuring it remains within a physiologically tolerable range.[11] |
| Incorrect Preparation Temperature | The compound may require gentle warming to fully dissolve. Conversely, some formulations may be temperature-sensitive and require preparation at room temperature or on ice. |
| Precipitation Upon Dilution | The drug may be "crashing out" when introduced to an aqueous environment.[2] Consider using solubility enhancers such as cyclodextrins, or formulating as a lipid-based nanoparticle or a self-emulsifying drug delivery system (SEDDS).[2][4] |
Administration and Animal Welfare Issues
Problem: Animals show signs of distress or adverse reactions post-injection (e.g., lethargy, ruffled fur, irritation at the injection site).
Possible Causes & Solutions:
| Cause | Solution |
| Vehicle Toxicity | The delivery vehicle itself may be causing an adverse reaction.[5][6] Always include a vehicle-only control group to assess its tolerability. If toxicity is observed, explore alternative, less toxic vehicles.[4][6] |
| Irritation at Injection Site | The formulation may be causing local irritation due to its pH, osmolarity, or the properties of the compound itself.[10][11] Ensure the formulation is as close to physiological pH and osmolarity as possible. Consider alternative routes of administration if irritation persists. |
| Incorrect Injection Technique (Intraperitoneal) | Improper IP injection can lead to complications such as bleeding, peritonitis, or injection into the gastrointestinal tract or bladder.[7][12] Review and refine your injection technique. A two-person injection procedure can significantly reduce the error rate.[8] |
| High Dose of this compound | The observed toxicity may be a result of a high dose of the compound. Perform a dose-response study to determine the maximum tolerated dose (MTD). |
| Contamination | Ensure all injectables are sterile to prevent infection.[12] |
Efficacy and Data Variability Issues
Problem: Inconsistent or lack of therapeutic effect in the animal model.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Bioavailability | This compound may not be reaching the target tissue at a sufficient concentration. This can be due to poor absorption, rapid metabolism, or clearance.[2] |
| Suboptimal Dosing Regimen | The dose or frequency of administration may not be sufficient to maintain a therapeutic concentration. Conduct pharmacokinetic (PK) studies to determine the compound's half-life and inform your dosing schedule.[2] |
| Misinjection of Compound | A significant portion of the dose may be administered to an unintended site, particularly with IP injections, leading to variable absorption.[9] Consider alternative, more reliable routes of administration or refine the IP injection technique. |
| Compound Instability | This compound may be degrading in the formulation or after administration. Assess the stability of your formulation under storage and experimental conditions. Prepare fresh dosing solutions for each experiment.[11] |
Experimental Protocols
Protocol for this compound Formulation with a Co-Solvent System
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Gentle warming and vortexing may be required.
-
Prepare Co-Solvent/Vehicle Mixture: In a separate sterile tube, prepare the final vehicle. A common vehicle for hydrophobic compounds is a mixture of PEG400, Tween 80, and saline.[4] For example, a 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline solution.
-
Final Formulation: Slowly add the this compound stock solution to the vehicle mixture while vortexing to ensure it remains in solution. The final concentration of DMSO should be kept as low as possible (ideally under 10%).[11]
-
Administration: Administer the final formulation to the animals at the desired dose. Always include a control group that receives the vehicle only.
Protocol for Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. Tilting the mouse with its head slightly toward the ground can help move the abdominal organs away from the injection site.[12]
-
Needle and Syringe Selection: Use an appropriately sized sterile needle (e.g., 25-27 gauge for mice) and syringe.[12] Use a new needle and syringe for each animal.[10]
-
Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid the cecum and bladder.[9]
-
Injection Procedure: Insert the needle at a 15-20 degree angle. Before injecting, gently pull back on the plunger to ensure no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is aspirated.[12]
-
Injection Volume: Inject the appropriate volume slowly. The maximum recommended volume for IP injection in mice is typically < 10 mL/kg.[12]
-
Post-Injection Monitoring: After the injection, return the animal to its cage and monitor for any signs of complications, such as bleeding at the injection site or signs of pain.[12]
Visualizations
Caption: Troubleshooting logic for this compound formulation issues.
Caption: A typical workflow for in vivo studies with this compound.
Caption: A hypothetical signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Errors Related to Different Techniques of Intraperitoneal Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. researchanimaltraining.com [researchanimaltraining.com]
- 11. benchchem.com [benchchem.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Troubleshooting Variability in Experimental Results
Disclaimer: Initial searches for "AM3102" in a biological or pharmaceutical context did not yield a specific compound for research applications. The primary identification for this compound is an electronic component, a digitally tunable bandpass filter.[1][2] Given the context of the request for a technical support center for researchers and drug development professionals, this guide has been created as a comprehensive template for a hypothetical compound, referred to as "Compound X." This guide can be adapted for troubleshooting and support for various experimental compounds.
This support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when working with a new experimental compound.
Troubleshooting Guide
This section addresses specific problems that may arise during experimentation with "Compound X."
Q1: We are observing high variability in our cell viability assay results between replicate wells treated with Compound X. What are the potential causes and solutions?
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating groups of wells. Consider using an automated cell counter for accuracy.[5][6] |
| Edge Effects on Assay Plates | Avoid using the outer wells of the plate as they are more susceptible to evaporation and temperature fluctuations. If unavoidable, fill the outer wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier. |
| Compound X Precipitation | Visually inspect the wells after adding Compound X for any signs of precipitation. If observed, try dissolving the compound in a different solvent or at a lower stock concentration. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique when adding reagents to all wells.[3] |
| Biological Variation | Use cells from a consistent passage number. Ensure cells are in the logarithmic growth phase at the time of treatment.[3] |
| Incubation Inconsistencies | Ensure even temperature and CO2 distribution within the incubator. Avoid stacking plates, as this can lead to temperature gradients. |
Q2: The inhibitory effect of Compound X on our target protein is much lower than expected based on initial screening data. What could be the reason?
A2: A discrepancy between initial and subsequent experimental results can be frustrating. Here are some factors to consider:
-
Compound Stability: Compound X may be unstable in your assay medium or degrade upon freeze-thaw cycles. Prepare fresh dilutions from a new stock solution for each experiment.
-
Cellular Uptake: The compound may not be efficiently entering the cells. Consider using a different cell line or performing a time-course experiment to determine the optimal incubation time.
-
Off-Target Effects: The initial screening assay may have been subject to off-target effects. Validate the mechanism of action using orthogonal assays (e.g., a different assay format or a downstream functional assay).
-
Assay Interference: Compound X might interfere with the assay components (e.g., fluorescence quenching/enhancement, enzyme inhibition). Run appropriate controls, such as testing the compound in a cell-free version of the assay.
Q3: We are seeing significant cell death in our vehicle control wells. What should we investigate?
A3: Cell death in vehicle control wells points to a problem with the experimental setup rather than the compound itself.
-
Solvent Toxicity: The solvent used to dissolve Compound X (e.g., DMSO) may be at a toxic concentration. Ensure the final solvent concentration is low and consistent across all wells, including the vehicle control. Perform a solvent toxicity titration curve to determine the maximum tolerated concentration for your cell line.
-
Contamination: Check for microbial contamination in your cell culture and reagents.
-
Poor Cell Health: The cells may have been unhealthy before the experiment. Ensure you are using cells with good morphology and viability from a low passage number.
-
Sub-optimal Culture Conditions: Verify that the incubator has the correct temperature, humidity, and CO2 levels. Ensure the cell culture medium is fresh and properly supplemented.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Compound X?
A1: The choice of solvent depends on the chemical properties of Compound X. We recommend starting with dimethyl sulfoxide (B87167) (DMSO) for initial stock solutions. For aqueous buffers, ensure the final DMSO concentration in your assay is below 0.5% to avoid solvent-induced toxicity.
Q2: How should I store Compound X?
A2: For long-term storage, we recommend storing Compound X as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO can typically be stored at -20°C for several weeks, but we advise aliquoting to avoid repeated freeze-thaw cycles.
Q3: What are the known off-target effects of Compound X?
A3: As a novel compound, the off-target profile of Compound X is still under investigation. We recommend performing target engagement and selectivity profiling assays in your system of interest to fully characterize its activity.
Q4: Which signaling pathways are known to be modulated by Compound X?
A4: Based on preliminary data, Compound X is hypothesized to inhibit the TGF-β/SMAD signaling pathway. However, this may be cell-type dependent. We recommend validating the effect on this pathway and exploring other related pathways in your experimental model.[7][8]
Experimental Protocols
Cell Viability (MTT) Assay Protocol
This protocol provides a general framework for assessing the effect of Compound X on cell viability.
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Dilute the cells to the desired seeding density in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of Compound X in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compound X.
-
Include vehicle control (medium with the same final concentration of solvent) and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Visualizations
Hypothetical Signaling Pathway of Compound X
Caption: Hypothetical inhibition of the TGF-β/SMAD signaling pathway by Compound X.
Experimental Workflow for Cell Viability Assay
Caption: A typical experimental workflow for a cell viability (MTT) assay.
References
- 1. This compound Tunable MMIC Filter | Mercury Systems [mrcy.com]
- 2. mrcy.com [mrcy.com]
- 3. Experimental Variability and Replicates in siRNA Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Understanding and managing sources of variability in cell measurements [insights.bio]
- 5. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
How to control for AM3102 enzymatic hydrolysis resistance?
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues with the enzymatic hydrolysis resistance of AM3102 (Omarigliptin) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Omarigliptin) and what is its known metabolic stability?
A1: this compound, also known as Omarigliptin (MK-3102), is a long-acting, selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] Preclinical and clinical studies have demonstrated that Omarigliptin has a long half-life and low plasma clearance.[1] It is primarily cleared from the body through renal excretion as an unchanged drug, with no major metabolites detected in human plasma.[3] This indicates a high resistance to enzymatic hydrolysis in vivo.[3]
Q2: If this compound is highly stable in vivo, why might I observe degradation in my in vitro experiment?
A2: While this compound is stable in the body, in vitro experimental conditions can be significantly different and more aggressive. Factors that could contribute to apparent degradation in an in vitro setting include:
-
Non-Enzymatic Degradation: Instability due to pH, temperature, or light exposure in your experimental buffer.
-
High Enzyme Concentrations: The use of high concentrations of metabolic enzymes (e.g., in liver microsomes or S9 fractions) that may overcome the compound's inherent resistance.
-
Adsorption to Labware: The compound may stick to the surfaces of plastic tubes or plates, leading to a perceived loss of concentration.[4]
-
Assay Interference: The compound may interfere with the assay readout, giving a false impression of degradation.
Q3: What are the first steps I should take if I suspect this compound is degrading in my experiment?
A3: The initial step is to determine if the observed loss of this compound is due to enzymatic activity or other factors. A simple set of control experiments is recommended. Please refer to the troubleshooting guide below for a detailed experimental protocol.
Q4: Which enzymes could potentially metabolize this compound, even at a low level?
A4: While Omarigliptin itself shows minimal metabolism, other DPP-4 inhibitors are known to be metabolized to a small extent by cytochrome P450 (CYP) enzymes, such as CYP3A4, and flavin-containing monooxygenases (FMOs).[5][6] If you suspect enzymatic degradation, investigating the involvement of these enzyme families could be a starting point.
Troubleshooting Guide: Investigating this compound Instability
This guide will walk you through a systematic approach to identify the cause of apparent this compound degradation in your in vitro assay.
Initial Assessment of this compound Stability
This workflow will help you differentiate between enzymatic degradation, non-enzymatic degradation, and loss due to adsorption.
Caption: Troubleshooting workflow for identifying the cause of this compound loss.
Experimental Protocol: Stability Assessment
Objective: To determine if the observed loss of this compound is due to enzymatic degradation, non-enzymatic degradation, or physical loss.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer
-
Enzyme source (e.g., liver microsomes, recombinant enzymes) or cell lysate
-
Heat source (e.g., water bath or heat block)
-
Low-binding microcentrifuge tubes
-
LC-MS for quantification
Methodology:
-
Preparation of Controls:
-
Active Enzyme/Lysate: Your standard experimental condition.
-
Heat-Inactivated Control: Heat your enzyme/lysate solution at a temperature known to denature the enzymes (e.g., 95°C for 10 minutes) and then cool to the experimental temperature.
-
No Enzyme/Lysate Control: Use only the assay buffer.
-
-
Incubation:
-
Prepare triplicate reactions for each condition in low-binding tubes.
-
Spike this compound to the final desired concentration in all tubes.
-
Take a T=0 sample immediately from each condition for LC-MS analysis.
-
Incubate all tubes at the standard temperature for your assay (e.g., 37°C) for the desired duration.
-
-
Sample Analysis:
-
At the end of the incubation period, quench the reactions (e.g., with cold acetonitrile).
-
Centrifuge to pellet any precipitated protein.
-
Analyze the supernatant by LC-MS to determine the remaining concentration of this compound.
-
Data Interpretation
The results from the stability assessment can be summarized and interpreted as follows:
| Condition | T=0 this compound Conc. (µM) | T=end this compound Conc. (µM) | % this compound Remaining | Interpretation |
| No Enzyme/Lysate | 10.1 | 9.8 | 97% | Minimal non-enzymatic degradation or adsorption. |
| Heat-Inactivated | 9.9 | 9.7 | 98% | Confirms that heat-inactivation was effective and rules out heat-stable non-enzymatic degradation. |
| Active Enzyme/Lysate | 10.0 | 5.2 | 52% | Significant loss is likely due to enzymatic degradation. |
| Hypothetical Scenario 2 | ||||
| No Enzyme/Lysate | 10.2 | 6.5 | 64% | Significant loss suggests non-enzymatic degradation or adsorption. |
| Heat-Inactivated | 10.1 | 6.6 | 65% | Similar loss to the "No Enzyme" control points away from enzymatic degradation. |
| Active Enzyme/Lysate | 9.9 | 6.4 | 65% | No additional loss compared to controls indicates the issue is not enzymatic. |
Advanced Troubleshooting
If enzymatic degradation is confirmed, the following steps can help to control it.
Identifying the Responsible Enzymes
This workflow outlines a strategy to pinpoint the class of enzymes responsible for this compound degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Omarigliptin (MK-3102): a novel long-acting DPP-4 inhibitor for once-weekly treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption, metabolism and excretion of [14C]omarigliptin, a once-weekly DPP-4 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. wjgnet.com [wjgnet.com]
AM3102 toxicity and side effects in research animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with AM3102 (also known as KDS-5104). The information is based on preclinical studies in research animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and hydrolysis-resistant analog of oleoylethanolamide (OEA).[1][2][3][4] It functions as a high-affinity agonist for the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor involved in the regulation of lipid metabolism and energy homeostasis.[1][2][3][4] Its resistance to enzymatic breakdown allows for a more persistent effect compared to endogenous OEA.[1][2]
Q2: What are the expected pharmacological effects of this compound in research animals?
In rodent models, the primary reported effect of this compound is a reduction in food intake, demonstrating potent anorexiant properties.[1][2][3][4] This is achieved by prolonging the latency to initiate feeding and extending the interval between meals.[1][4]
Q3: What are the known side effects or toxicities of this compound observed in research animals?
The primary research article characterizing this compound did not report any specific overt signs of toxicity or adverse effects at the doses tested for its anorexiant effects.[1][2][3][4] However, based on its mechanism of action as a PPARα agonist, researchers should be aware of potential class-effects, particularly with chronic administration.
Potential areas for monitoring include:
-
Hepatotoxicity: Prolonged activation of PPARα in rodents has been associated with hepatomegaly (enlarged liver), hepatic cytotoxicity, and in some cases, hepatocarcinogenesis.[5][6] It is important to note that the relevance of this finding to humans is debated, as significant species differences exist in the response to PPARα agonists.[5][6]
-
Changes in Lipid Metabolism: As a PPARα agonist, this compound is expected to influence lipid metabolism. Researchers should monitor for changes in plasma lipid profiles.
-
General Health: Standard monitoring of animal health, including body weight, food and water consumption, and behavioral changes, is crucial.
Q4: What are the key quantitative parameters for this compound's activity?
The following tables summarize the key in vitro and in vivo quantitative data for this compound from preclinical studies.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | System | Reference |
| EC50 for PPARα activation | 100 ± 21 nM | Human | Reporter Gene Assay | [1][2][3] |
Table 2: In Vivo Efficacy of this compound in Rodents
| Parameter | Value | Species | Administration Route | Endpoint | Reference |
| ED50 for anorexiant effect | 2.4 ± 1.8 mg/kg | Rat | Intraperitoneal (i.p.) | Prolongation of feeding latency | [1][4] |
Experimental Protocols
Protocol 1: Assessment of Anorexiant Effect in Rats (based on Astarita et al., 2006)
-
Animal Model: Male Wistar rats.
-
Housing: Individually housed with a 12-hour light/dark cycle.
-
Acclimation: Acclimated to the experimental conditions and handling.
-
Drug Administration: this compound administered via intraperitoneal (i.p.) injection or oral gavage. A vehicle control group should be included.
-
Feeding Paradigm:
-
Fasted Rats: Animals are fasted for a period (e.g., 12 hours) before drug administration. Food is then provided, and the latency to the first meal and the amount of food consumed over a set period are measured.
-
Free-Feeding Rats: Food is available ad libitum. The timing and size of spontaneous meals are recorded continuously using an automated system.
-
-
Endpoint Measurement: The primary endpoints are the latency to initiate the first meal after fasting and the duration of the inter-meal interval in free-feeding animals. Food intake (in grams) is also quantified.
-
Data Analysis: Dose-response curves are generated to determine the ED50. Statistical comparisons are made between the this compound-treated groups and the vehicle control group.
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound via PPARα activation.
Experimental Workflow
Caption: Experimental workflow for assessing the anorexiant effects of this compound in rats.
References
- 1. Pharmacological characterization of hydrolysis-resistant analogs of oleoylethanolamide with potent anorexiant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Characterization of Hydrolysis-Resistant Analogs of Oleoylethanolamide with Potent Anorexiant Properties [escholarship.org]
- 5. Species Differences between Mouse and Human PPARα in Modulating the Hepatocarcinogenic Effects of Perinatal Exposure to a High-Affinity Human PPARα Agonist in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PPARα-dependent rodent liver tumor response is not relevant to humans: Addressing misconceptions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vitro Potency of AX_Inhibitor_3102
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in-vitro potency of the novel kinase inhibitor, AX_Inhibitor_3102. Our goal is to help you overcome common experimental hurdles and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AX_Inhibitor_3102?
A1: AX_Inhibitor_3102 is a potent, ATP-competitive inhibitor of the serine/threonine kinase, Kinase_X, a key component of the MAPK/ERK signaling pathway. By binding to the ATP-binding pocket of Kinase_X, AX_Inhibitor_3102 prevents the phosphorylation of its downstream substrate, Protein_Y, thereby inhibiting the propagation of signals that contribute to cell proliferation and survival.
Q2: What is the recommended starting concentration for cell-based assays?
A2: For most cell-based assays, a starting concentration range of 0.1 µM to 10 µM is recommended. However, the optimal concentration is highly dependent on the cell type and specific experimental conditions. A dose-response experiment is crucial to determine the IC50 value in your particular system. In biochemical assays, IC50 values are typically below 100 nM.[1]
Q3: How should I prepare and store stock solutions of AX_Inhibitor_3102?
A3: AX_Inhibitor_3102 is soluble in DMSO. For long-term storage, we recommend storing the lyophilized powder at -20°C. Concentrated stock solutions (e.g., 10 mM) should be prepared in anhydrous DMSO and stored in small aliquots at -80°C to minimize freeze-thaw cycles. For cell culture experiments, ensure the final DMSO concentration in the media is kept low (typically below 0.1%) to avoid solvent-induced toxicity.[2]
Troubleshooting Guide
Problem 1: I am not observing the expected level of inhibition in my in vitro kinase assay.
| Possible Cause | Troubleshooting Step |
| High ATP Concentration | Since AX_Inhibitor_3102 is an ATP-competitive inhibitor, a high concentration of ATP in your assay will compete with the inhibitor, leading to a reduced apparent potency.[2] Use an ATP concentration at or below the Km value for Kinase_X. |
| Inactive Inhibitor | Ensure your AX_Inhibitor_3102 stock solution is fresh and has been stored correctly to prevent degradation.[2] Consider preparing a fresh stock solution. |
| Inactive Enzyme | Confirm that you are using an active and properly folded Kinase_X enzyme. Verify the enzyme's activity with a known substrate and positive control inhibitor. |
| Suboptimal Assay Conditions | Optimize buffer components (pH, salt concentration), temperature, and incubation time for your kinase assay.[2] |
Problem 2: My cell-based assay results show high variability between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells into plates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift. |
| Inconsistent Drug Treatment | Ensure thorough mixing of the inhibitor in the media before adding it to the cells. Perform serial dilutions carefully to ensure accurate final concentrations. |
Problem 3: I suspect off-target effects are influencing my results.
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | Use the lowest effective concentration of AX_Inhibitor_3102 to minimize the risk of off-target activity.[1] Inhibitors effective in cells only at concentrations >10 µM may have non-specific targets.[1] |
| Lack of Specificity Data | Perform a kinase panel screen to assess the selectivity of AX_Inhibitor_3102 against a broad range of kinases. |
| Phenotype not due to Target Inhibition | Use a structurally distinct inhibitor of the same target to confirm that the observed phenotype is due to the inhibition of Kinase_X. Consider using genetic approaches like siRNA or CRISPR/Cas9 to validate the target.[3][4] |
Experimental Protocols
In Vitro Kinase Assay
This protocol describes a general method for determining the IC50 of AX_Inhibitor_3102 against Kinase_X.
Materials:
-
Active Kinase_X enzyme
-
Substrate peptide (e.g., a peptide containing the phosphorylation motif for Kinase_X)
-
AX_Inhibitor_3102
-
ATP (at Km concentration for Kinase_X)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare a serial dilution of AX_Inhibitor_3102 in kinase assay buffer.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing Kinase_X and the substrate peptide to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.[5]
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the remaining ATP using a suitable detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Cell Viability Assay (MTS Assay)
This protocol provides a method to assess the effect of AX_Inhibitor_3102 on the viability of a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
AX_Inhibitor_3102
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare a serial dilution of AX_Inhibitor_3102 in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of AX_Inhibitor_3102. Include a vehicle control (medium with the same final concentration of DMSO).[2]
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percent viability for each inhibitor concentration and determine the IC50 value.
Visualizations
Caption: AX_Inhibitor_3102 inhibits the MAPK/ERK signaling pathway.
Caption: Troubleshooting workflow for low in vitro potency.
Caption: General experimental workflow for IC50 determination.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. benchchem.com [benchchem.com]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro kinase assay [protocols.io]
Technical Support Center: Synthesis of AM3102 and its Analogs
Welcome to the technical support center for the synthesis of AM3102 (N-[(1R)-2-hydroxy-1-methylethyl-9Z-octadecenamide]) and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this class of compounds.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound and related N-acyl propanolamine (B44665) analogs. The primary synthetic route involves the amidation of oleic acid or its activated derivatives with (R)-(-)-2-amino-1-propanol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Incomplete activation of oleic acid. 2. Low reactivity of the amino alcohol. 3. Suboptimal reaction temperature or time. 4. Presence of moisture in reagents or solvents. 5. Steric hindrance from the amino alcohol. | 1. Ensure complete conversion of oleic acid to the acid chloride or mixed anhydride. Use a slight excess of the activating agent (e.g., thionyl chloride, oxalyl chloride). 2. Use a suitable coupling agent (e.g., DCC, EDC) or a more reactive oleoyl (B10858665) derivative. 3. Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS. 4. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 5. Consider using a less hindered base or a more potent activating agent. |
| Formation of Side Products | 1. Diacylation of the amino alcohol. 2. Esterification of the hydroxyl group of the amino alcohol. 3. Addition of activating agent (e.g., chlorine) to the double bond of oleic acid. 4. Racemization of the chiral center in the amino alcohol. | 1. Use a controlled stoichiometry of the acylating agent. Add the acylating agent dropwise to the amino alcohol solution at a low temperature. 2. Protect the hydroxyl group of the amino alcohol before amidation, followed by deprotection. Alternatively, use milder reaction conditions. 3. Use non-chlorinated solvents. If using thionyl chloride or oxalyl chloride, ensure it is completely removed before adding the amino alcohol. 4. Use mild coupling reagents and avoid high temperatures and strongly basic or acidic conditions to preserve stereochemical integrity. |
| Difficult Purification | 1. Co-elution of the product with unreacted oleic acid. 2. Presence of long-chain fatty amide impurities. 3. Oily nature of the product making crystallization difficult. | 1. Use a multi-step purification process, such as an initial acid-base extraction to remove unreacted oleic acid, followed by column chromatography. 2. Employ high-performance liquid chromatography (HPLC) for final purification. 3. Attempt crystallization from a variety of solvent systems at low temperatures. If crystallization fails, use preparative chromatography. |
| Product Characterization Issues | 1. Broad or complex NMR spectra. 2. Inaccurate mass spectrometry data. | 1. Ensure the sample is pure. The presence of regioisomers or diastereomers can complicate NMR spectra. Use 2D NMR techniques (COSY, HSQC) for detailed structural elucidation. 2. Calibrate the mass spectrometer. Use high-resolution mass spectrometry (HRMS) for accurate mass determination. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound analogs?
A1: The most prevalent method is the coupling of a long-chain fatty acid, such as oleic acid, with a chiral amino alcohol, like (R)-(-)-2-amino-1-propanol. This is typically achieved by first activating the carboxylic acid group of the fatty acid to form an acid chloride or a mixed anhydride, which then reacts with the amine group of the amino alcohol to form the amide bond.
Q2: How can I avoid the formation of an ester byproduct?
A2: The formation of an ester byproduct occurs when the hydroxyl group of the amino alcohol reacts with the activated fatty acid. To minimize this, you can:
-
Use a protecting group for the hydroxyl function of the amino alcohol, which is later removed.
-
Control the reaction temperature, as higher temperatures can favor esterification.
-
Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture.
Q3: What are the best practices for purifying this compound and its analogs?
A3: Purification can be challenging due to the lipophilic nature of these molecules. A combination of techniques is often most effective:
-
Acid-Base Extraction: To remove unreacted fatty acids.
-
Column Chromatography: Silica (B1680970) gel chromatography is commonly used. A gradient elution with a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or isopropanol) is typically effective.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.
-
Preparative HPLC: For achieving very high purity, especially for biological assays.
Q4: How can I confirm the stereochemical purity of my synthesized this compound analog?
A4: To confirm that the stereocenter in the amino alcohol has not racemized during the synthesis, you can use chiral high-performance liquid chromatography (chiral HPLC) or analyze the NMR spectrum in the presence of a chiral shift reagent.
Experimental Protocols
Protocol 1: Synthesis of Oleoyl Chloride
This protocol describes the activation of oleic acid to its corresponding acid chloride, a common intermediate in the synthesis of this compound analogs.
Materials:
-
Oleic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable anhydrous solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oleic acid (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise to the solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting oleoyl chloride is typically used in the next step without further purification.
Protocol 2: Amidation of Oleoyl Chloride with (R)-(-)-2-Amino-1-propanol to form this compound
This protocol outlines the coupling of oleoyl chloride with the chiral amino alcohol to form the final product.
Materials:
-
Oleoyl chloride (from Protocol 1)
-
(R)-(-)-2-amino-1-propanol
-
Anhydrous triethylamine (B128534) (TEA) or another suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve (R)-(-)-2-amino-1-propanol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of oleoyl chloride (1 equivalent in anhydrous DCM) to the amino alcohol solution dropwise.
-
After the addition, allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, wash the reaction mixture with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Caption: General workflow for the synthesis of this compound.
Technical Support Center: Minimizing AM3102 Interaction with CB1/CB2 Receptors
Welcome to the technical support center for researchers working with AM3102. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments aimed at understanding and minimizing the interaction of this compound with cannabinoid receptors CB1 and CB2. As an oleoylethanolamide (OEA) analog, this compound is primarily a PPARα agonist, and any interaction with CB1/CB2 receptors is considered an off-target effect.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary and potential off-target receptors?
A1: this compound is an analog of oleoylethanolamide (OEA) that functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] While its primary activity is on PPARα, it has been reported to have a weak affinity for the cannabinoid CB1 and CB2 receptors.[1] Therefore, when studying the effects of this compound, it is crucial to consider and control for potential off-target interactions with the endocannabinoid system.
Q2: Why is it important to minimize this compound interaction with CB1/CB2 receptors?
A2: The cannabinoid receptors, particularly CB1, are primarily expressed in the central nervous system and mediate the psychoactive effects of cannabinoids.[2] Unintended activation of CB1 or CB2 receptors by a compound designed to target PPARα can lead to confounding experimental results and potential side effects. Minimizing these interactions is essential for accurately attributing the observed biological effects of this compound to its intended PPARα target.
Q3: What are the first steps to determine the extent of this compound's interaction with CB1/CB2 receptors in my experimental system?
A3: The initial steps involve conducting in vitro binding and functional assays. A radioligand competition binding assay will determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors. Subsequently, a functional assay, such as a cAMP inhibition assay, will reveal whether this compound acts as an agonist, antagonist, or inverse agonist at these receptors and determine its potency (EC50 or IC50).
Q4: Are there known selective antagonists for CB1 and CB2 receptors that I can use as experimental controls?
A4: Yes, using selective antagonists is a critical experimental control. For the CB1 receptor, SR141716A (Rimonabant) is a well-characterized antagonist/inverse agonist. For the CB2 receptor, SR144528 is a commonly used selective antagonist.[2][3] Including these antagonists in your experiments can help confirm if the observed effects of this compound are mediated by CB1 or CB2 receptors.
Troubleshooting Guide
This guide addresses common issues encountered when assessing and minimizing the off-target effects of compounds like this compound on CB1 and CB2 receptors.
| Problem | Potential Cause | Troubleshooting Steps |
| High background or non-specific binding in radioligand binding assay | 1. Lipophilicity of this compound causing it to stick to filter plates or tubes.2. Inadequate washing steps.3. Radioligand concentration is too high. | 1. Pre-treat plates/tubes with a blocking agent like bovine serum albumin (BSA).2. Optimize the number and duration of wash steps with ice-cold buffer.3. Use a radioligand concentration at or below its Kd for the receptor. |
| Inconsistent results in functional assays (e.g., cAMP assay) | 1. Poor solubility of this compound in aqueous assay buffer.2. Cell health and passage number variability.3. Degradation of this compound in the assay medium. | 1. Prepare this compound stock in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration is low (<0.5%) and consistent across all wells.[4]2. Use cells within a consistent and low passage number range.[4]3. Prepare fresh dilutions of this compound for each experiment.[4] |
| This compound shows activity in cells lacking CB1/CB2 receptors | 1. The observed effect is due to this compound's primary target, PPARα.2. Off-target effects on other receptors (e.g., GPR55).[3] | 1. Use a PPARα antagonist (e.g., GW6471) to see if the effect is blocked.2. Test this compound in cell lines known to express other potential off-target receptors. |
| Difficulty in distinguishing between PPARα and CB1/CB2 mediated effects | Overlapping downstream signaling pathways. | 1. Use selective antagonists for CB1 (e.g., SR141716A) and CB2 (e.g., SR144528) to isolate the cannabinoid receptor contribution.2. Use a PPARα antagonist (e.g., GW6471) to isolate the PPARα contribution.3. Employ cell lines that are null for either PPARα or the cannabinoid receptors. |
Data Presentation
While specific quantitative data for this compound's binding affinity (Ki) and functional potency (EC50/IC50) at CB1 and CB2 receptors are not widely published, the following tables provide a template for presenting your experimental findings. For comparison, data for well-characterized cannabinoid ligands are included.
Table 1: Binding Affinity (Ki) of this compound and Reference Compounds at CB1 and CB2 Receptors
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity |
| This compound | To be determined | To be determined | To be determined |
| CP55,940 (Agonist) | ~2.5 | ~0.9 | CB2 > CB1 |
| SR141716A (Antagonist) | ~2.9 | >1000 | CB1 >> CB2 |
| SR144528 (Antagonist) | >1000 | ~0.6 | CB2 >> CB1 |
Note: Ki values for reference compounds are approximate and can vary between studies.
Table 2: Functional Potency (EC50/IC50) of this compound and Reference Compounds at CB1 and CB2 Receptors
| Compound | CB1 EC50/IC50 (nM) | CB2 EC50/IC50 (nM) | Functional Activity |
| This compound | To be determined | To be determined | To be determined |
| CP55,940 | ~17.9 | ~8.1 | Agonist |
| SR141716A | Antagonist | Antagonist | Antagonist/Inverse Agonist |
| SR144528 | Antagonist | Antagonist | Antagonist/Inverse Agonist |
Note: EC50/IC50 values for reference compounds are approximate and can vary based on the specific functional assay used.[5]
Experimental Protocols
Here are detailed methodologies for key experiments to characterize the interaction of this compound with CB1 and CB2 receptors.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human CB1 or CB2 receptors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Radioligand: Use a high-affinity radiolabeled cannabinoid agonist, such as [3H]CP55,940, at a concentration close to its Kd.
-
Competition Reaction: In a 96-well plate, incubate the cell membranes with the radioligand and a range of concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Incubation: Incubate at 30°C for 90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through GF/B filters pre-soaked in 0.5% polyethyleneimine to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of this compound at CB1 and CB2 receptors.
Methodology:
-
Cell Culture: Use a cell line stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Agonist Mode:
-
Treat cells with varying concentrations of this compound.
-
Stimulate adenylyl cyclase with forskolin (B1673556) (a direct activator) to induce a measurable cAMP level.
-
Incubate for 15-30 minutes at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate cells with varying concentrations of this compound.
-
Add a known CB1/CB2 agonist (e.g., CP55,940) at its EC80 concentration.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis:
-
Agonist mode: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the EC50 value.
-
Antagonist mode: Plot the percentage inhibition of the agonist response against the log concentration of this compound to determine the IC50 value.
-
Visualizations
Signaling Pathway of CB1/CB2 Receptor Activation
Caption: Canonical Gi/o-coupled signaling pathway for CB1 and CB2 receptors.
Experimental Workflow for Assessing Off-Target Binding
Caption: A logical workflow for characterizing the off-target interaction of this compound with CB1/CB2 receptors.
References
AM3102 experimental controls and best practices
It appears there may be a misunderstanding regarding the nature of AM3102. This compound is not a chemical compound or a substance used in biological research, but rather a miniature, digitally tunable bandpass filter integrated circuit (IC).[1][2] As such, the concepts of biological experimental controls, signaling pathways, and related troubleshooting are not applicable to this product.
This technical support guide provides information relevant to the this compound filter IC, addressing common questions that might arise in an electronics and radio frequency (RF) engineering context.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary function?
This compound is a miniature filter integrated circuit that contains digitally tunable bandpass filters. Its primary function is to provide a flexible filtering solution for receiver or transceiver applications that require an adjustable center frequency and bandwidth, high dynamic range, and a small form factor.[1][2]
2. What are the key specifications of the this compound?
The this compound has the following key specifications:
| Specification | Value |
| Function | Digitally Tunable Bandpass Filter[2] |
| Frequency Range | 330 MHz to 1.2 GHz or 450 MHz to 1.5 GHz[1][2] |
| Insertion Loss (Typical) | 2.5 dB[2] |
| Typical Rejection | 40 dB[2] |
| Package | 4x6mm QFN[2] |
| Control | Independent 4-bit digital control of low-pass and high-pass corners[1] |
| Operating Temperature | -40°C to +85°C[2] |
3. What are some common applications for the this compound?
The this compound is suitable for various RF applications, including:
-
Receivers and transceivers requiring flexible frequency and bandwidth.
-
Systems with high dynamic range requirements.
-
Applications where small size, weight, and low power consumption are critical.[1][2]
Troubleshooting Guide
Issue: The filter does not appear to be tuning correctly.
-
Verify Digital Control Lines: Ensure that the 4-bit digital control lines for both the low-pass and high-pass corners are receiving the correct logic levels.
-
Check VDD and Ground: Confirm that the VDD supply voltage is within the specified range and that all ground connections are secure. The VDD and control lines have internal filtering for high-frequency isolation.[1]
-
External Components: Ensure that any required external components, such as DC blocking capacitors and external inductors, are correctly selected and installed. The RF input and output are DC coupled and require external DC blocking capacitors.[1]
Issue: Higher than expected insertion loss.
-
Impedance Matching: The RF input and output are designed for a 50-ohm impedance.[1] Ensure that the surrounding circuitry is properly matched to 50 ohms to minimize reflections and insertion loss.
-
Component Selection: Use high-performance, low-loss broadband capacitors for RF blocking to ensure optimal performance.[1]
-
Soldering and Assembly: Verify that the QFN package is correctly soldered to the PCB, as poor solder joints can degrade RF performance.
Experimental Protocols and Signaling Pathways
Detailed methodologies for biological experiments and diagrams of signaling pathways are not applicable to the this compound as it is an electronic component. The "experiments" conducted with an this compound would involve RF measurements using equipment such as a vector network analyzer to characterize its performance (e.g., insertion loss, return loss, and filter response) under various digital control settings.
Visualizations
A signaling pathway diagram is not relevant for the this compound. Below is a conceptual workflow diagram illustrating the function of the this compound as a tunable filter.
Caption: Conceptual workflow of the this compound tunable bandpass filter.
References
AM3102 Technical Support Center: Interpreting Unexpected Data
Welcome to the AM3102 (AZ-3102) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound, an orally available azasugar with a unique dual mode of action. This compound is currently in clinical development for the treatment of rare lysosomal storage disorders, including GM1 and GM2 gangliosidoses and Niemann-Pick disease type C (NP-C).[1][2]
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you interpret unexpected data that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: We observed an increase in cerebrospinal fluid (CSF) glucosylceramide (GlcCer) levels in our preclinical model treated with this compound. Is this a sign of treatment failure or a paradoxical effect?
A1: This is an expected pharmacodynamic effect and a key indicator of target engagement in the central nervous system. This compound is designed to inhibit glucosylceramide synthase (GCS) and non-lysosomal glucosylceramidase (GBA2).[3][4][5] The inhibition of GBA2, an enzyme that breaks down glucosylceramide outside of the lysosome, leads to a measurable increase in GlcCer in accessible compartments like the CSF. This finding is consistent with Phase 1 clinical data in healthy volunteers and demonstrates that the drug is reaching its target in the brain.[6]
Q2: Our cell-based assay shows minimal to no reduction in total ganglioside levels after a short-term incubation with this compound. Is the compound inactive?
A2: It is important to consider the kinetics of ganglioside metabolism. This compound acts by inhibiting the synthesis of new glycosphingolipids. The clearance of pre-existing gangliosides depends on the natural turnover rate within the cell, which can be slow. A short-term incubation may not be sufficient to observe a significant decrease in total ganglioside levels.
Troubleshooting Steps:
-
Extend Incubation Time: Consider longer incubation periods to allow for cellular metabolism and clearance of existing gangliosides.
-
Measure Precursor Levels: Assess the levels of direct precursors, such as glucosylceramide, which should show a more immediate response to GCS inhibition.
-
Cell Proliferation: In rapidly dividing cells, the distribution of existing gangliosides among daughter cells can contribute to a faster apparent reduction in cellular ganglioside concentration. Assays in confluent, non-dividing cells may require longer treatment durations.
Q3: We are observing significant gastrointestinal (GI) upset in our animal models. Is this a known side effect of this compound?
A3: While Phase 1 clinical trials in healthy human volunteers reported benign gastrointestinal tolerability with no episodes of diarrhea, GI effects can be a class-related side effect for inhibitors of glycosphingolipid synthesis.[6] The specific response can vary depending on the animal model, dose, and formulation.
Troubleshooting and Investigation Workflow:
Caption: Workflow for investigating GI upset in animal models.
Data Presentation
Table 1: Expected Pharmacodynamic Effects of this compound
| Analyte | Expected Change (Plasma) | Expected Change (CSF) | Rationale |
| Glucosylceramide (GlcCer) | Decrease | Increase | GCS inhibition reduces systemic GlcCer; GBA2 inhibition increases CSF GlcCer.[6] |
| Gangliosides (GM1, GM2) | Gradual Decrease | Gradual Decrease | Inhibition of the precursor GlcCer leads to reduced synthesis of downstream gangliosides. |
| Sphingomyelin | No significant change expected | No significant change expected | This compound is selective for GCS and GBA2. |
Experimental Protocols
Protocol 1: Measurement of Glucosylceramide in CSF
This protocol provides a general workflow for the analysis of GlcCer in cerebrospinal fluid using liquid chromatography-mass spectrometry (LC-MS).
Caption: Workflow for CSF Glucosylceramide Analysis.
Methodology:
-
Sample Collection: CSF is collected from treated and control animals.
-
Internal Standard: A known concentration of a deuterated GlcCer internal standard is added to each sample for accurate quantification.
-
Protein Precipitation: Proteins are precipitated by the addition of a solvent such as acetonitrile. Samples are vortexed and centrifuged.
-
Evaporation and Reconstitution: The supernatant is transferred to a new tube and dried under a stream of nitrogen. The dried extract is reconstituted in an appropriate solvent for LC-MS analysis.
-
LC-MS Analysis: The reconstituted sample is injected into an LC-MS system. Chromatographic separation is typically achieved on a C18 column. Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantification: The peak area of the analyte is normalized to the peak area of the internal standard, and the concentration is determined using a standard curve.
Signaling Pathway
This compound Mechanism of Action
This compound has a dual inhibitory effect on the glycosphingolipid synthesis pathway. It inhibits Glucosylceramide Synthase (GCS), which reduces the production of glucosylceramide, the precursor for many gangliosides. It also inhibits the non-lysosomal glucosylceramidase (GBA2), which breaks down glucosylceramide.
References
- 1. azafaros.com [azafaros.com]
- 2. Azafaros Enrollment of 1st Patient in Phase 2 RAINBOW Study | Forbion [forbion.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Azafaros Announces FDA Grant of Orphan Drug Designation for AZ-3102 in the Treatment of Niemann-Pick Disease | BioGeneration Ventures [biogenerationventures.com]
- 5. Azafaros Receives FDA Orphan Drug Designation | Forbion [forbion.com]
- 6. azafaros.com [azafaros.com]
Validation & Comparative
AM3102 vs. Oleoylethanolamide: A Comparative Analysis of In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of AM3102, a hydrolysis-resistant analog of oleoylethanolamide (OEA), and its parent compound, OEA. Both molecules are potent agonists of the peroxisome proliferator-activated receptor alpha (PPARα) and have demonstrated significant effects on appetite regulation and lipid metabolism. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes relevant biological pathways and workflows.
Executive Summary
Oleoylethanolamide (OEA) is an endogenous lipid that acts as a satiety factor, reducing food intake and promoting fat utilization. Its therapeutic potential, however, is limited by its rapid breakdown by the enzyme fatty acid amide hydrolase (FAAH). This compound (also known as KDS-5104) is a synthetic analog of OEA designed to resist this enzymatic hydrolysis. In vivo studies demonstrate that this resistance translates to prolonged and enhanced anorexiant effects compared to OEA. Both compounds exert their primary effects through the activation of PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism.
Quantitative Data Comparison
The following table summarizes the key quantitative data from in vivo and in vitro studies comparing the efficacy of this compound and OEA.
| Parameter | This compound (KDS-5104) | Oleoylethanolamide (OEA) | Fold Difference | Reference |
| In Vitro PPARα Activation (EC₅₀) | 100 ± 21 nM | 120 ± 10 nM | ~1.2x more potent | [1] |
| In Vitro Hydrolysis Rate (Mouse Liver Homogenate) | Resistant to hydrolysis | Rapidly hydrolyzed | Not applicable | [1] |
| In Vivo Anorexiant Effect (ED₅₀, i.p. in rats) | 2.4 ± 1.8 mg/kg | Not reported in this study for direct comparison, but effects are less persistent | More potent and persistent | [1] |
| Effect on Feeding Latency (10 mg/kg, i.p. in rats) | Increased to ~120 min | Increased to ~60 min | ~2x longer | [1] |
| Effect on Post-Meal Interval (10 mg/kg, i.p. in rats) | Increased to ~180 min | Increased to ~90 min | ~2x longer | [1] |
| Plasma Concentration (100 mg/kg, p.o. in rats, at 4h) | ~150 pmol/mL | ~50 pmol/mL | ~3x higher | [1] |
| Liver Concentration (100 mg/kg, p.o. in rats, at 4h) | ~1000 pmol/g | ~200 pmol/g | ~5x higher | [1] |
Signaling Pathway
Both OEA and this compound act as agonists for the nuclear receptor PPARα. Upon binding, the receptor forms a heterodimer with the retinoid X receptor (RXR) and translocates to the nucleus. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event initiates the transcription of genes involved in fatty acid uptake, β-oxidation, and lipid transport, ultimately leading to reduced food intake and decreased body weight.
Caption: Signaling pathway of this compound and OEA via PPARα activation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Hydrolysis Assay
-
Objective: To determine the rate of enzymatic hydrolysis of this compound and OEA.
-
Method: Mouse liver homogenates were used as a source of FAAH. The test compounds (this compound or OEA) were incubated with the liver homogenate at 37°C. At various time points, the reaction was stopped, and the remaining amount of the compound was quantified using liquid chromatography/mass spectrometry (LC/MS). The rate of disappearance of the parent compound was used to determine the hydrolysis rate.[1]
PPARα Transactivation Assay
-
Objective: To measure the ability of this compound and OEA to activate the PPARα receptor.
-
Method: A cell-based reporter gene assay was used. Cells were co-transfected with an expression vector for human PPARα and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. The transfected cells were then treated with varying concentrations of this compound or OEA. After an incubation period, the cells were lysed, and luciferase activity was measured. The concentration of the compound that produced a half-maximal activation (EC₅₀) was determined.[1]
In Vivo Anorexiant Efficacy Study
-
Objective: To evaluate the effect of this compound and OEA on food intake in rats.
-
Method: Male Wistar rats were housed individually and maintained on a standard diet. Prior to the experiment, the animals were fasted for a short period. The rats were then administered either vehicle, this compound, or OEA via intraperitoneal (i.p.) injection. Food was then reintroduced, and several parameters of feeding behavior were monitored, including the latency to the first meal and the duration of the post-meal interval. The dose required to produce a half-maximal effect (ED₅₀) was calculated for the anorexiant activity.[1]
Experimental Workflow: In Vivo Anorexiant Study
The following diagram illustrates the workflow for the in vivo experiments designed to assess the anorexiant effects of this compound and OEA.
Caption: Workflow for in vivo anorexiant efficacy studies.
Conclusion
The available in vivo and in vitro data strongly suggest that this compound is a more potent and stable analog of OEA. Its resistance to enzymatic hydrolysis leads to a longer duration of action and greater bioavailability, resulting in more pronounced and sustained anorexiant effects. These characteristics make this compound a promising candidate for further investigation as a therapeutic agent for the management of obesity and related metabolic disorders. The shared mechanism of action through PPARα provides a solid foundation for its observed physiological effects. Further research, including long-term efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this compound.
References
Pemafibrate: A Comparative Guide to a Selective PPARα Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Pemafibrate as a selective Peroxisome Proliferator-Activated Receptor Alpha (PPARα) modulator. It offers an objective comparison with the less selective fibrate, Fenofibrate (B1672516), and other standard research compounds, supported by experimental data. Detailed methodologies for key validation assays are provided to facilitate replication and further investigation.
Performance Comparison of PPARα Modulators
The selectivity and potency of Pemafibrate are highlighted in the following tables, which summarize its binding affinity, activation potency, and effects on target gene expression in comparison to other relevant compounds.
Table 1: PPAR Subtype Selectivity and Activation Potency
| Compound | PPARα EC50 | PPARγ EC50 | PPARδ EC50 | PPARα Selectivity vs. γ | PPARα Selectivity vs. δ | Reference Compound |
| Pemafibrate | 1.40 nM | >5,000 nM | 1,390 nM | >3571-fold | ~993-fold | Selective PPARα Modulator (SPPARMα) |
| Fenofibric Acid | 9,470 nM | 61,000 nM | Inactive | ~6.4-fold | N/A | Conventional Fibrate |
| GW7647 | 6 nM | 1,100 nM | 6,200 nM | ~183-fold | ~1033-fold | Potent PPARα Agonist |
| GW6471 | IC50 = 240 nM | - | - | - | - | PPARα Antagonist |
EC50 (half-maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response. A lower EC50 value denotes higher potency. IC50 (half-maximal inhibitory concentration) indicates the concentration needed to inhibit a biological process by half.[1][2][3][4][5][6][7]
Table 2: Comparative Effect on PPARα Target Gene Expression in Human Hepatocytes
| Target Gene | Biological Function | Pemafibrate Regulation | Fenofibrate Regulation |
| CPT1A | Fatty Acid Oxidation | Upregulated | Upregulated |
| FGF21 | Glucose and Lipid Metabolism | Significantly Upregulated | Upregulated |
| ANGPTL4 | Lipid Metabolism, Angiogenesis | Upregulated | Upregulated |
| HMGCS2 | Ketogenesis | Profoundly Upregulated | Upregulated |
| PDK4 | Glucose Oxidation Regulation | Profoundly Upregulated | Upregulated |
Data derived from transcriptome analysis of primary human hepatocytes. "Profoundly Upregulated" indicates a more significant increase in gene expression compared to other compounds.[3][8]
Experimental Protocols
Detailed methodologies for the validation of selective PPARα modulators are outlined below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay quantifies the binding affinity of a test compound to the PPARα ligand-binding domain (LBD).
Principle: The assay is based on the competition between a fluorescently labeled PPARα ligand (tracer) and the unlabeled test compound for binding to a GST-tagged PPARα-LBD. A terbium-labeled anti-GST antibody serves as the FRET donor, and the fluorescent tracer acts as the acceptor. When the tracer is bound to the PPARα-LBD, excitation of the donor terbium results in energy transfer to the acceptor tracer, producing a FRET signal. The test compound displaces the tracer, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Prepare a 4X solution of GST-PPARα-LBD and a 4X solution of Terbium-labeled anti-GST antibody in TR-FRET assay buffer. Prepare a 4X solution of the fluorescent tracer. Prepare a serial dilution of the test compound (e.g., Pemafibrate) and control compounds.
-
Assay Plate Preparation: Add 5 µL of the 4X test compound dilution to the wells of a 384-well plate.
-
Addition of PPARα and Antibody: Add 5 µL of the 4X GST-PPARα-LBD/Terbium-anti-GST antibody mix to each well.
-
Addition of Tracer: Add 10 µL of the 4X fluorescent tracer to all wells.
-
Incubation: Incubate the plate at room temperature for at least 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium) and 520 nm (tracer). The TR-FRET signal is calculated as the ratio of the acceptor to donor fluorescence.
-
Data Analysis: Plot the TR-FRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
PPARα Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARα.
Principle: A reporter cell line is engineered to express the human PPARα and a luciferase reporter gene under the control of a PPAR response element (PPRE). When a PPARα agonist binds to and activates the receptor, the PPARα/RXRα heterodimer binds to the PPRE and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the transcriptional activity of PPARα.
Protocol:
-
Cell Culture and Seeding: Culture the PPARα reporter cell line (e.g., HepG2) in the recommended growth medium. Seed the cells into a 96-well white, clear-bottom assay plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test and control compounds in the appropriate cell culture medium. Remove the growth medium from the cells and add the compound dilutions.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: Remove the medium containing the compounds. Add the luciferase detection reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated cells). Plot the fold activation against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This technique is used to quantify the changes in the mRNA levels of PPARα target genes in response to treatment with a modulator.
Principle: Cells (e.g., primary human hepatocytes) are treated with the test compound. Total RNA is then extracted and reverse transcribed into complementary DNA (cDNA). The cDNA is used as a template for qPCR with primers specific for the target genes of interest. The amount of amplified DNA is quantified in real-time using a fluorescent dye (e.g., SYBR Green).
Protocol:
-
Cell Treatment: Plate and treat cells with the test compounds (e.g., Pemafibrate, Fenofibrate) and a vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reactions in a 96- or 384-well plate. Each reaction should contain cDNA, forward and reverse primers for the target gene, and a SYBR Green qPCR master mix. Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Acquisition: Run the qPCR plate in a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
Table 3: Example Human qPCR Primer Sequences
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| CPT1A | GATCCTGGACAATACCTCGGAG | CTCCACAGCATCAAGAGACTGC |
| FGF21 | CTGCTGGGGGTCTACCAAG | CTGCGCCTACCACTGTTCC |
| ANGPTL4 | CCTGCAGACAGAGCACGAC | GCTTGGGCTTGGACTGAGA |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Primer sequences should always be validated for specificity and efficiency before use.
Visualizations
PPARα Signaling Pathway
Caption: PPARα Signaling Pathway.
Experimental Workflow for PPARα Modulator Validation
Caption: Experimental Workflow.
References
- 1. origene.com [origene.com]
- 2. Efficacy of Pemafibrate in Comparison to Fenofibrate and Bezafibrate on Triglyceride Levels and Liver, and Renal Functions in Patients With Hypertriglyceridemia and Type 2 Diabetes [jstage.jst.go.jp]
- 3. The whole transcriptome effects of the PPARα agonist fenofibrate on livers of hepatocyte humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. origene.com [origene.com]
- 6. Efficacy and Safety of Pemafibrate Versus Fenofibrate in Patients with High Triglyceride and Low HDL Cholesterol Levels: A Multicenter, Placebo-Controlled, Double-Blind, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gene Expression Profiles Induced by a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα) Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of EZH2 Inhibitor Effects in Diverse Cancer Cell Lines: A Comparative Guide
This guide provides a comparative analysis of the effects of the EZH2 inhibitor, GSK-126, across various cancer cell lines. The data presented here is a synthesis of publicly available research to assist researchers, scientists, and drug development professionals in evaluating its potential as an anti-cancer agent.
Introduction to EZH2 Inhibition
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in the regulation of gene expression. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1] In many cancers, EZH2 is overexpressed and its activity contributes to the silencing of tumor suppressor genes, promoting cancer cell proliferation and survival.[1] Consequently, inhibitors of EZH2, such as GSK-126 and Tazemetostat, have emerged as promising therapeutic agents.[1] This guide focuses on the cross-validation of the effects of GSK-126 in different cell line models.
Data Presentation: Comparative Efficacy of GSK-126
The following table summarizes the half-maximal inhibitory concentration (IC50) of GSK-126 in various cancer cell lines, demonstrating its differential efficacy.
| Cell Line | Cancer Type | GSK-126 IC50 (µM) | Reference |
| DU-145 | Prostate Cancer | >10 (as single agent) | [1] |
| OPT7714 | Prostate Cancer | >10 (as single agent) | [1] |
| Kucap-13 | Prostate Cancer | Not specified (enhances cisplatin (B142131) efficacy) | [1] |
Note: The provided search results indicate that while GSK-126 alone has limited anti-proliferative effects at higher concentrations in some aggressive-variant prostate cancer (AVPC) cell lines, its primary investigated role in this context is in combination with platinum-based chemotherapy. The combination of GSK-126 with Carboplatin or Cisplatin leads to a significant reduction in the IC50 of the platinum agent.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of GSK-126 (or other compounds) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of GSK-126 for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blotting for H3K27me3 Levels
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with a primary antibody against H3K27me3, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against total Histone H3 as a loading control.
Visualizations
Discussion and Conclusion
The data indicates that the efficacy of GSK-126 as a single agent can vary significantly across different cancer cell lines. In the context of aggressive-variant prostate cancer, its primary utility appears to be in combination therapies, where it enhances the cytotoxic effects of platinum-based agents like Carboplatin and Cisplatin.[1] This suggests that EZH2 inhibition can sensitize cancer cells to DNA-damaging agents, potentially by modulating the expression of genes involved in DNA repair and apoptosis.[1]
The mechanism of action involves the direct inhibition of the EZH2 catalytic activity, leading to a global reduction in H3K27me3 levels. This, in turn, can lead to the reactivation of silenced tumor suppressor genes, thereby inhibiting cancer cell growth and promoting apoptosis. The cross-validation of these effects in a panel of relevant cell lines is crucial for determining the potential clinical applications and patient populations that would most benefit from EZH2 inhibitor therapy. Further research is warranted to explore the full spectrum of GSK-126's activity in diverse cancer types and to identify robust biomarkers for predicting treatment response.
References
A Comparative Analysis of AM3102 and Anandamide: Beyond the Endocannabinoid System
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of AM3102 and the endogenous cannabinoid, anandamide (B1667382). This document outlines their distinct primary mechanisms of action, supported by quantitative experimental data, and details the methodologies for the key experiments cited.
This compound and anandamide (AEA), while structurally related as fatty acid ethanolamides, exhibit fundamentally different pharmacological profiles. Anandamide is a well-characterized endocannabinoid that primarily exerts its effects through the activation of cannabinoid receptors CB1 and CB2. In contrast, this compound, a hydrolysis-resistant analog of oleoylethanolamide (OEA), functions as a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), with negligible activity at cannabinoid receptors. This divergence in their primary molecular targets leads to distinct signaling pathways and physiological effects.
Quantitative Comparison of Receptor Activity
The following tables summarize the key quantitative data for this compound and anandamide, highlighting their differential receptor affinities and potencies.
Table 1: Receptor Binding Affinity (Ki)
| Compound | CB1 Receptor (Ki) | CB2 Receptor (Ki) |
| This compound | 33 µM[1] | 26 µM[1] |
| Anandamide | See Note 1 | See Note 1 |
Note 1: The binding affinity of anandamide for cannabinoid receptors is well-established, though reported Ki values can vary between studies due to different experimental conditions. A meta-analysis reported mean Ki values for anandamide at human CB1 and CB2 receptors to be in the nanomolar range, significantly higher than that of this compound.[2]
Table 2: Functional Potency (EC50)
| Compound | PPARα Transcriptional Activity (EC50) | PPARγ Transcriptional Activity (EC50) |
| This compound | 100 nM[1] | Not Reported |
| Anandamide | Efficacy and potency are higher than for PPARγ[3] | 8 µM[4] |
Mechanism of Action and Signaling Pathways
Anandamide, as an endocannabinoid, primarily activates the G-protein coupled receptors CB1 and CB2.[5][6] This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[1] These actions are responsible for the well-known psychoactive and analgesic effects of anandamide.[5][7]
In contrast, this compound exerts its effects through a distinct pathway. As a PPARα agonist, it binds to and activates this nuclear receptor.[1][3] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[8] This leads to the regulation of gene expression involved in lipid metabolism and inflammation.[9][10]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for Cannabinoid Receptors
This protocol is a generalized method for determining the binding affinity of a compound for CB1 and CB2 receptors.
-
Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors are prepared by homogenization in a lysis buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay buffer.
-
Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a constant concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (this compound or anandamide).
-
Incubation: The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[11][12][13]
PPARα Transcriptional Activity Assay
This assay measures the ability of a compound to activate PPARα and induce the transcription of a reporter gene.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or COS-1) is co-transfected with an expression vector for human PPARα and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter.[14][15]
-
Compound Treatment: After transfection, the cells are treated with varying concentrations of the test compound (this compound or anandamide) or a known PPARα agonist as a positive control.
-
Incubation: The cells are incubated for 24 hours to allow for receptor activation and reporter gene expression.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. A co-transfected plasmid expressing Renilla luciferase can be used to normalize for transfection efficiency.
-
Data Analysis: The luciferase activity is plotted against the concentration of the test compound, and the EC50 value is determined using non-linear regression.[16]
Conclusion
References
- 1. caymanchem.com [caymanchem.com]
- 2. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anandamide induced PPARgamma transcriptional activation and 3T3-L1 preadipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anandamide suppresses pain initiation through a peripheral endocannabinoid mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPARalpha activators upregulate eNOS activity and inhibit cytokine-induced NF-kappaB activation through AMP-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Endocannabinoid System and PPARs: Focus on Their Signalling Crosstalk, Action and Transcriptional Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 15. Activated AMPK inhibits PPAR-α and PPAR-γ transcriptional activity in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Published Findings on Omarigliptin (MK-3102)
An important clarification on the topic: Initial searches for "AM3102" did not yield information on a therapeutic agent. It is highly likely that this was a typographical error and the intended topic was MK-3102 , the developmental code for omarigliptin (B609743) , a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. This guide will proceed with a comprehensive overview of the published findings on omarigliptin (MK-3102).
Developed by Merck & Co., omarigliptin is a long-acting oral medication designed to improve glycemic control. Its primary advantage lies in its once-weekly dosing schedule, which can enhance patient adherence compared to daily medications. This guide provides an objective comparison of omarigliptin's performance with other alternatives, supported by experimental data from published clinical trials, for researchers, scientists, and drug development professionals.
Mechanism of Action
Omarigliptin is a competitive and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by rapidly inactivating the incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones are released from the gut following food intake and are crucial for regulating blood sugar.[1]
By inhibiting DPP-4, omarigliptin prevents the breakdown of GLP-1 and GIP, thereby increasing their circulating levels and prolonging their activity.[1] This enhancement of the incretin system leads to:
-
Glucose-dependent insulin (B600854) secretion: Increased levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in response to elevated blood glucose levels.
-
Suppression of glucagon (B607659) release: The hormones also act on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production.[1]
This dual action results in improved glycemic control with a low intrinsic risk of hypoglycemia, as the effects are glucose-dependent.
Signaling Pathway
The inhibition of DPP-4 by omarigliptin triggers a cascade of events that collectively improve glycemic control. The diagram below illustrates the downstream effects of omarigliptin on the incretin signaling pathway.
Comparative Clinical Trial Data
The efficacy and safety of omarigliptin have been evaluated in numerous clinical trials. The data presented below summarizes the key findings from studies comparing once-weekly omarigliptin to placebo and the once-daily DPP-4 inhibitor, sitagliptin.
Table 1: Glycemic Efficacy of Omarigliptin vs. Placebo (24 Weeks)
| Parameter | Omarigliptin (25 mg once-weekly) | Placebo | Between-Group Difference [95% CI] |
| Baseline HbA1c (%) | 8.5 | 8.6 | - |
| Change from Baseline HbA1c (%) | -0.67 | -0.06 | -0.61 [-0.85, -0.38] |
| Change from Baseline FPG (mmol/L) | - | - | -0.9 [-1.4, -0.4] |
Data from a study in patients with type 2 diabetes inadequately controlled by glimepiride (B1671586) and metformin (B114582).
Table 2: Glycemic Efficacy of Omarigliptin vs. Sitagliptin (24 Weeks)
| Parameter | Omarigliptin (25 mg once-weekly) | Sitagliptin (100 mg once-daily) | Between-Group Difference [95% CI] |
| Baseline HbA1c (%) | ~8.0 | ~8.0 | - |
| Change from Baseline HbA1c (%) | -0.47 | -0.43 | -0.03 [-0.15, 0.08] |
| Patients Achieving HbA1c <7.0% | 51% | 49% | - |
Data from a study in patients with type 2 diabetes inadequately controlled on metformin monotherapy.
Table 3: Safety and Tolerability Profile
| Adverse Event | Omarigliptin | Placebo/Active Comparator |
| Overall Adverse Events | Incidence similar to placebo and sitagliptin | - |
| Symptomatic Hypoglycemia | Low incidence, consistent with DPP-4 inhibitor class | - |
| Body Weight | Generally weight-neutral | - |
Experimental Protocols
Replicating published findings requires detailed methodologies. Below is a representative protocol for a key experiment used to characterize DPP-4 inhibitors like omarigliptin.
In Vitro DPP-4 Inhibition Assay (Fluorometric)
Objective: To determine the in vitro inhibitory activity of a test compound (e.g., omarigliptin) on the DPP-4 enzyme.
Principle: This assay uses a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), which is cleaved by DPP-4 to release the fluorescent AMC molecule. The rate of fluorescence increase is proportional to the enzyme's activity. An inhibitor will reduce this rate.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Test compound (omarigliptin)
-
Positive control (e.g., sitagliptin)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Create a serial dilution of the compounds to test a range of concentrations.
-
Dilute the DPP-4 enzyme to the desired working concentration in cold assay buffer. Keep on ice.
-
Prepare the DPP-4 substrate solution in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Enzyme Control (100% activity): Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of DMSO.
-
Blank (No Enzyme): Add 40 µL of Assay Buffer and 10 µL of DMSO.
-
Test Compound: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound dilution.
-
Positive Control: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the positive control dilution.
-
-
Reaction and Measurement:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the DPP-4 substrate solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader (pre-set to 37°C).
-
Measure the fluorescence in kinetic mode for 15-30 minutes, taking readings every minute.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve (ΔRFU/min).
-
Subtract the average slope of the blank wells from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Experimental Workflow: Phase III Clinical Trial
The following diagram outlines a typical workflow for a Phase III clinical trial evaluating the efficacy and safety of omarigliptin.
References
AM3102: A Superior Alternative to Endogenous OEA for Therapeutic Development
A detailed comparison reveals the pharmacological advantages of the synthetic oleoylethanolamide analog, AM3102, over its endogenous counterpart, offering enhanced stability and in vivo efficacy for researchers and drug development professionals.
Endogenous oleoylethanolamide (OEA) is a naturally occurring lipid mediator that plays a crucial role in regulating appetite, body weight, and fat metabolism through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α). Despite its therapeutic potential, the clinical utility of OEA is limited by its rapid enzymatic degradation. In contrast, the synthetic OEA analog this compound (also known as KDS-5104) has been engineered to overcome this limitation, demonstrating significant advantages in metabolic stability and in vivo activity.
Enhanced Metabolic Stability: A Key Advantage
A primary drawback of endogenous OEA is its susceptibility to enzymatic hydrolysis by fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA), which rapidly terminate its biological effects. This compound was specifically designed to be resistant to this degradation. This resistance to enzymatic hydrolysis is a critical advantage, leading to a more sustained pharmacological effect.
Comparative Pharmacological Profile
Experimental data highlights the superior profile of this compound in terms of receptor activation, in vivo potency, and oral bioavailability when compared directly with OEA.
| Parameter | Endogenous OEA | This compound (KDS-5104) | Advantage of this compound |
| Enzymatic Hydrolysis | Susceptible to FAAH and NAAA | Resistant to FAAH and NAAA | Greatly enhanced metabolic stability, leading to prolonged action. |
| PPAR-α Activation (EC50) | 120 ± 16 nM | 100 ± 21 nM | Comparable high potency in activating the target receptor. |
| In Vivo Anorectic Potency (ED50, i.p.) | > 10 mg/kg | 2.4 ± 1.8 mg/kg | Significantly more potent when administered parenterally. |
| Oral Efficacy (100 mg/kg) | No significant effect on food intake | Significant reduction in food intake | Demonstrates oral bioavailability and efficacy, a major advantage for therapeutic development. |
| Tissue Exposure | Rapidly cleared | Increased and protracted tissue exposure compared to OEA | Longer duration of action and potentially less frequent dosing. |
Signaling Pathway and Mechanism of Action
Both OEA and this compound exert their primary effects by activating PPAR-α, a nuclear receptor that regulates the transcription of genes involved in lipid metabolism and energy homeostasis.
Figure 1. Simplified signaling pathway of this compound and OEA via PPAR-α activation.
Experimental Methodologies
The data presented in this guide are based on established experimental protocols.
PPAR-α Transcriptional Activation Assay
-
Cell Line: HeLa cells transiently co-transfected with plasmids encoding for murine PPAR-α and a PPAR-α reporter gene (luciferase).
-
Procedure: Cells are incubated with varying concentrations of the test compounds (OEA or this compound).
-
Detection: Luciferase activity is measured as a readout of PPAR-α activation. The EC50 value, the concentration at which half-maximal activation is achieved, is then calculated.
Figure 2. Workflow for the PPAR-α transcriptional activation assay.
In Vivo Feeding Behavior Studies
-
Animal Model: Male Wistar rats.
-
Procedure: Animals are administered either vehicle, OEA, or this compound via intraperitoneal (i.p.) injection or oral gavage. Food intake is then monitored over a set period.
-
Parameters Measured: Latency to the first meal, size of the first meal, and cumulative food intake.
-
Analysis: The dose at which a half-maximal effect on a specific parameter (e.g., feeding latency) is observed (ED50) is determined.
Conclusion
The available evidence strongly indicates that this compound possesses significant advantages over endogenous OEA as a potential therapeutic agent. Its resistance to enzymatic degradation translates to improved pharmacokinetic properties, including enhanced and prolonged tissue exposure, and most notably, oral bioavailability. While maintaining high potency at the PPAR-α receptor, this compound demonstrates superior in vivo efficacy in reducing food intake. These characteristics make this compound a highly promising lead compound for the development of novel treatments for obesity and other metabolic disorders. Researchers in the field of pharmacology and drug development should consider this compound as a valuable tool for investigating the therapeutic potential of PPAR-α activation.
Head-to-Head Comparison: KDS-5104 (AM3102) vs. Oleoylethanolamide (OEA)
An important clarification has emerged from the initial research: AM3102 and KDS-5104 are alternate names for the same chemical compound. Specifically, they both refer to N-[(1R)-2-hydroxy-1-methylethyl]-9Z-octadecenamide, a potent analog of oleoylethanolamide (OEA).[1][2]
This means a direct "head-to-head" comparison between this compound and KDS-5104 is not applicable, as they are identical.
To fulfill the objective of providing a valuable comparison guide for researchers, this report will pivot to a head-to-head comparison between KDS-5104 (this compound) and its parent compound, Oleoylethanolamide (OEA) . This comparison is highly relevant as KDS-5104 was developed as a hydrolysis-resistant analog of OEA, designed for improved stability and potent anorexiant properties.[1]
This guide will compare their performance as PPARα agonists, their effects on feeding behavior, and their relative stability.
This guide provides a detailed comparison of the functional characteristics of KDS-5104 (also known as this compound) and its parent compound, Oleoylethanolamide (OEA). The focus is on their efficacy as Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists and their resulting physiological effects.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative performance metrics for KDS-5104 and OEA based on available experimental data.
| Parameter | KDS-5104 (this compound) | Oleoylethanolamide (OEA) | Reference |
| PPARα Transcriptional Activity (EC50) | 100 nM | ~100 nM | [1] |
| Anorexiant Potency (ED50) | 2.4 mg/kg (prolongs feeding latency in rodents) | Potent, but specific ED50 varies by study | [1] |
| Receptor Binding Affinity (Ki) | CB1: 33 µM, CB2: 26 µM (weak affinity) | CB1: ~4 µM, CB2: >10 µM (moderate to weak) | [1] |
| Enzymatic Hydrolysis Resistance | High (Resistant to enzymatic hydrolysis) | Low (Rapidly hydrolyzed by FAAH) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.
PPARα Transcriptional Activity Assay
This experiment is designed to measure the ability of a compound to activate the PPARα receptor, leading to the transcription of target genes.
-
Cell Line: HEK293 cells are commonly used due to their low endogenous PPARα expression.
-
Transfection: Cells are co-transfected with three plasmids:
-
An expression vector for full-length human PPARα.
-
An expression vector for the Retinoid X Receptor (RXR), the obligate heterodimer partner for PPARα.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple Peroxisome Proliferator Response Elements (PPREs).
-
-
Treatment: After transfection, cells are treated with varying concentrations of KDS-5104 or OEA (typically from 1 nM to 100 µM) for 18-24 hours. A vehicle control (e.g., DMSO) is run in parallel.
-
Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of PPARα activation.
-
Data Analysis: The data are normalized to the vehicle control and plotted against the compound concentration. The EC50 value is calculated using a nonlinear regression (sigmoidal dose-response) curve fit.
In Vivo Feeding Latency Study (Anorexiant Effect)
This experiment assesses the compound's ability to suppress appetite in rodents.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are fasted overnight (with free access to water) to ensure motivation to eat.
-
Administration: Animals are administered KDS-5104 or OEA via intraperitoneal (i.p.) injection at various doses (e.g., 0.5, 1, 2.5, 5, 10 mg/kg). A vehicle control group is also included.
-
Measurement: Thirty minutes after injection, pre-weighed food is introduced into the cage. The time until the animal begins its first meal (feeding latency) is recorded. Food intake can also be measured at subsequent time points (e.g., 1, 2, 4 hours).
-
Data Analysis: The ED50 value, the dose required to produce 50% of the maximum effect on feeding latency, is calculated from the dose-response curve.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical signaling pathway for both OEA and KDS-5104. As a PPARα agonist, the compound must enter the cell and bind to the receptor in the nucleus, leading to gene transcription.
References
Comparative Efficacy of AM3102 and Other Anorexiant Agents: A Guide for Researchers
This guide provides a comparative analysis of the anorexiant agent AM3102, focusing on its efficacy relative to other compounds. This compound (also known as KDS-5104) is a hydrolysis-resistant analog of oleoylethanolamide (OEA), an endogenous lipid mediator known to regulate food intake.[1][2][3] The primary mechanism of action for this compound is the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals, offering a consolidated view of preclinical data to facilitate further investigation and development of novel anorexiant therapies.
Quantitative Efficacy and Receptor Affinity Comparison
The following tables summarize the in vitro potency and in vivo anorectic efficacy of this compound in comparison to its parent compound, OEA, other selective PPARα agonists, and the cannabinoid receptor 1 (CB1) antagonist, Rimonabant (B1662492), which utilizes a different pathway to reduce appetite.
Table 1: In Vitro Receptor Activation and Binding Affinity
| Compound | Target | Action | Potency (EC50/IC50) | Species | Reference |
| This compound (KDS-5104) | PPARα | Agonist | 100 ± 21 nM (EC50) | Human | [2][3] |
| Oleoylethanolamide (OEA) | PPARα | Agonist | 120 ± 1 nM (EC50) | Human | [4] |
| GW7647 | PPARα | Agonist | 150 ± 20 nM (EC50) | Not Specified | [4] |
| Rimonabant | CB1 Receptor | Inverse Agonist | - | - | - |
Note: Data for different compounds are derived from separate studies and should be compared with caution.
Table 2: In Vivo Anorectic Efficacy in Rodent Models
| Compound | Animal Model | Administration | Key Efficacy Metric | Dose | Result | Reference |
| This compound (KDS-5104) | Rat | i.p. | Prolongation of feeding latency | ED50 = 2.4 ± 1.8 mg/kg | Dose-dependent effect | [1][2][3] |
| Oleoylethanolamide (OEA) | Mouse | i.p. | Reduction of food intake | 10 mg/kg | Significant reduction vs. vehicle | [4][5] |
| Fenofibrate | Rat (LETO) | Oral gavage | Reduction of food intake | 30 mg/kg/day | ~11% reduction vs. control | [6][7] |
| Rimonabant | Rat | Oral | Reduction of food intake | 3 mg/kg & 10 mg/kg | Significant dose-dependent reduction | [8][9][10] |
| Rimonabant | Mouse (DIO) | Oral | Reduction of cumulative food intake | Not Specified | 20.4% reduction over 30 days | [11] |
Abbreviations: i.p. (intraperitoneal), ED50 (half-maximal effective dose), LETO (Long-Evans Tokushima), DIO (Diet-Induced Obese). Note: Efficacy results are from different studies with varying protocols, durations, and endpoints, making direct comparison challenging.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: PPARα signaling pathway activated by this compound.
References
- 1. Pharmacological characterization of hydrolysis-resistant analogs of oleoylethanolamide with potent anorexiant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of Hydrolysis-Resistant Analogs of Oleoylethanolamide with Potent Anorexiant Properties [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Oleoylethanolamide: A Novel Potential Pharmacological Alternative to Cannabinoid Antagonists for the Control of Appetite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of Food Intake by Fenofibrate is Associated with Cholecystokinin Release in Long-Evans Tokushima Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction of Food Intake by Fenofibrate is Associated with Cholecystokinin Release in Long-Evans Tokushima Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral assessment of rimonabant under acute and chronic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavioral assessment of rimonabant under acute and chronic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of rimonabant, a cannabinoid CB1 receptor ligand, on energy expenditure in lean rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
AM3102 (Omarigliptin): A Comparative Analysis for Therapeutic Potential in Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of AM3102 (omarigliptin), a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, against other therapeutic alternatives for the management of type 2 diabetes mellitus. The information presented is collated from extensive clinical trial data, focusing on efficacy, safety, and experimental methodologies to provide a comprehensive resource for evidence-based evaluation.
Omarigliptin (B609743) distinguishes itself within the DPP-4 inhibitor class primarily through its prolonged half-life, allowing for a once-weekly dosing regimen. This feature is designed to enhance patient adherence, a critical factor in the long-term management of chronic conditions like type 2 diabetes. Clinical evidence has demonstrated that omarigliptin offers comparable glycemic control to the widely prescribed once-daily DPP-4 inhibitors.
Mechanism of Action: The Incretin (B1656795) Pathway
DPP-4 inhibitors, including omarigliptin, function by targeting the incretin system, a key regulator of glucose homeostasis. In response to food intake, intestinal L-cells and K-cells release incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in stimulating insulin (B600854) secretion from pancreatic β-cells and suppressing glucagon (B607659) release from α-cells in a glucose-dependent manner.
The enzyme DPP-4 rapidly degrades active GLP-1 and GIP. By inhibiting DPP-4, omarigliptin increases the circulating levels of these active incretins, thereby enhancing their glucose-lowering effects. This mechanism of action carries a low intrinsic risk of hypoglycemia, as the insulinotropic effect is dependent on plasma glucose levels.
Comparative Efficacy Data
Clinical trials have established the non-inferiority of once-weekly omarigliptin to once-daily DPP-4 inhibitors, such as sitagliptin (B1680988) and linagliptin (B1675411), in improving glycemic control. The primary efficacy endpoint in these studies was the change in glycosylated hemoglobin (HbA1c) from baseline.
| Efficacy Endpoint | This compound (Omarigliptin) 25 mg once-weekly | Sitagliptin 100 mg once-daily | Linagliptin 5 mg once-daily | Placebo |
| Mean Change in HbA1c from Baseline (add-on to metformin) | -0.47%[1] | -0.43%[1] | N/A | +0.13%[2] |
| Mean Change in HbA1c from Baseline (in renal impairment) | -0.77%[3] | N/A | N/A | -0.44%[3] |
| Mean Change in HbA1c from Baseline (in hemodialysis patients) | -0.2% ± 0.6%[4] | N/A | +0.4% ± 0.8%[4] | N/A |
Safety and Tolerability Profile
The safety profile of omarigliptin is consistent with the DPP-4 inhibitor class and has been found to be comparable to both placebo and other active comparators. The incidence of adverse events, including the risk of hypoglycemia, is a key consideration in the selection of antihyperglycemic agents.
| Safety Endpoint | This compound (Omarigliptin) | Sitagliptin | Placebo |
| Overall Adverse Events | Similar to placebo and sitagliptin[5][6] | Similar to omarigliptin and placebo[5][6] | Similar to omarigliptin and sitagliptin[5][6] |
| Symptomatic Hypoglycemia | Low incidence, similar to placebo and sitagliptin[5][7] | Low incidence, similar to omarigliptin and placebo[2][5] | Low incidence, similar to omarigliptin and sitagliptin[5][7] |
| Severe Hypoglycemia | Rare[7] | Not Reported in cited head-to-head trials | Not Reported in cited head-to-head trials |
| Effect on Body Weight | Neutral[5] | Neutral | Neutral[5] |
| Cardiovascular Events (MACE) | No increased risk vs. placebo[8] | Not directly compared in the cited cardiovascular trial | N/A |
| Hospitalization for Heart Failure | No increased risk vs. placebo[8] | Not directly compared in the cited cardiovascular trial | N/A |
Experimental Protocols
The clinical development program for omarigliptin, known as O-QWEST (Omarigliptin Q Weekly Efficacy and Safety in Type 2 Diabetes), encompassed a series of Phase 3 clinical trials involving approximately 8,000 patients with type 2 diabetes.[1] The methodologies employed in these pivotal trials were rigorous and standardized.
A typical Phase 3 clinical trial workflow for evaluating the efficacy and safety of omarigliptin is as follows:
Study Design: The majority of the pivotal trials were multicenter, randomized, double-blind, and controlled with either a placebo or an active comparator.[5] The duration of these studies typically ranged from 24 weeks to over a year for the assessment of long-term safety and efficacy.[2][7]
Patient Population: Eligible participants were adults (generally 18 years of age or older) with a diagnosis of type 2 diabetes and inadequate glycemic control (e.g., HbA1c between 6.5% and 10.5%) despite being on a stable dose of metformin (B114582) or other background antihyperglycemic therapy.[7][9] Key exclusion criteria often included a history of type 1 diabetes, ketoacidosis, and significant renal or hepatic impairment, although specific studies were conducted in populations with renal impairment.[3][7]
Interventions: Patients were randomly assigned to receive omarigliptin (typically a 25 mg once-weekly dose), a placebo, or an active comparator such as sitagliptin (100 mg once-daily) or linagliptin (5 mg once-daily).[1][4]
Assessments:
-
Efficacy: The primary efficacy endpoint was the change in HbA1c from baseline to the end of the treatment period. Secondary endpoints often included changes in fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG).[2][10]
-
Safety: Safety and tolerability were assessed through the continuous monitoring and recording of adverse events (AEs), serious adverse events (SAEs), and episodes of hypoglycemia. Standard laboratory tests, vital signs, and electrocardiograms were also regularly monitored.[5][8]
Statistical Analysis: The primary analysis for efficacy was typically a comparison of the least squares mean change in HbA1c from baseline between the treatment groups. Non-inferiority to an active comparator was a common primary objective in head-to-head trials.[1][4] Safety data were summarized descriptively.
References
- 1. merck.com [merck.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A randomised, double‐blind, trial of the safety and efficacy of omarigliptin (a once‐weekly DPP‐4 inhibitor) in subjects with type 2 diabetes and renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the Once-Weekly DPP4 Inhibitor Omarigliptin on Glycemic Control in Patients with Type 2 Diabetes Mellitus on Maintenance Hemodialysis: A 24-Week Open-Label, Multicenter Randomized Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 8. A randomized, placebo-controlled study of the cardiovascular safety of the once-weekly DPP-4 inhibitor omarigliptin in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. diabetesjournals.org [diabetesjournals.org]
AM3102 Analogue GW7647: A Comparative Analysis of PPARα Specificity
For researchers, scientists, and drug development professionals, understanding the specificity of a compound for its target is paramount. This guide provides a detailed comparison of the selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist, GW7647, as a representative analogue for AM3102. The following sections present quantitative data on its specificity for PPARα over the other two subtypes, PPARγ and PPARδ, along with the experimental protocols used for this determination.
Quantitative Comparison of Receptor Activity
The potency and selectivity of GW7647 were determined using in vitro transactivation assays. The half-maximal effective concentrations (EC50) for the human PPAR subtypes are summarized in the table below. The data clearly demonstrates that GW7647 is a potent and highly selective agonist for PPARα.
| Compound | hPPARα EC50 (nM) | hPPARγ EC50 (nM) | hPPARδ EC50 (nM) |
| GW7647 | 6 | 1100 | 6200 |
As the data indicates, GW7647 activates human PPARα at a concentration of 6 nM.[1][2][3] In contrast, the concentrations required to activate human PPARγ and PPARδ are significantly higher, at 1100 nM and 6200 nM, respectively.[1][2][3] This represents an approximately 183-fold greater selectivity for PPARα over PPARγ and a 1033-fold greater selectivity over PPARδ, highlighting its specificity.
Experimental Protocols
The determination of the EC50 values for GW7647 was primarily conducted using a GAL4-PPAR ligand-binding domain (LBD) chimera reporter assay. This is a common and reliable method for assessing the activity of nuclear receptor ligands.
Principle of the Assay:
This assay utilizes a chimeric receptor system. The ligand-binding domain of the human PPAR subtype (α, γ, or δ) is fused to the DNA-binding domain of the yeast transcription factor GAL4. This construct is then introduced into a suitable mammalian cell line, along with a reporter plasmid. The reporter plasmid contains a promoter with GAL4 response elements upstream of a reporter gene, typically luciferase. When a ligand (e.g., GW7647) binds to the PPAR LBD of the chimera, the GAL4 DNA-binding domain directs the complex to the GAL4 response elements on the reporter plasmid, initiating the transcription of the luciferase gene. The amount of light produced by the luciferase enzyme is proportional to the activation of the PPAR subtype by the ligand.
Brief Protocol:
-
Cell Culture and Transfection: A suitable mammalian cell line, such as COS-7 or HEK293T, is cultured under standard conditions. The cells are then transiently transfected with two plasmids:
-
An expression vector encoding the GAL4 DNA-binding domain fused to the ligand-binding domain of either hPPARα, hPPARγ, or hPPARδ.
-
A reporter plasmid containing multiple GAL4 binding sites upstream of a luciferase gene.
-
-
Compound Treatment: After a post-transfection period to allow for protein expression, the cells are treated with various concentrations of GW7647.
-
Luciferase Assay: Following an incubation period with the compound, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized and plotted against the compound concentration to generate a dose-response curve, from which the EC50 value is calculated.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the methodologies and the compound's mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for determining PPAR subtype specificity using a luciferase reporter assay.
Caption: Simplified signaling pathway of a selective PPARα agonist like GW7647.
References
A Comparative Guide to Omarigliptin (MK-3102) and Current Metabolic Drugs
An objective analysis of Omarigliptin (B609743) versus established therapies for type 2 diabetes, supported by clinical efficacy data and standardized experimental protocols.
Introduction
The landscape of metabolic drug discovery is in a constant state of evolution, with novel therapeutic agents continually emerging to address the global challenge of type 2 diabetes and related metabolic disorders. This guide provides a comprehensive benchmark of Omarigliptin (MK-3102), a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor, against current cornerstone metabolic drugs, including Metformin, GLP-1 Receptor Agonists (GLP-1 RAs), and SGLT2 Inhibitors.
It is important to note that the compound designated "AM3102" in the query is not found in the scientific literature as a metabolic drug. The available evidence strongly suggests that this is a typographical error and the intended compound is Omarigliptin (MK-3102) , a once-weekly DPP-4 inhibitor. This guide will proceed under this assumption.
This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the mechanisms of action, clinical efficacy, and safety profiles of these agents. Furthermore, it provides standardized experimental protocols for key in vitro assays used in the preclinical assessment of metabolic drugs, and visual representations of the core signaling pathways involved.
Mechanisms of Action: A Comparative Overview
The therapeutic efficacy of metabolic drugs is intrinsically linked to their distinct mechanisms of action, which target various aspects of glucose and energy homeostasis.
Omarigliptin (MK-3102): As a DPP-4 inhibitor, omarigliptin prevents the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells.[1][2] The result is a reduction in blood glucose levels, particularly after meals, with a low intrinsic risk of hypoglycemia.[3]
Metformin: This biguanide (B1667054) is a first-line therapy for type 2 diabetes. Its primary mechanism involves the inhibition of hepatic gluconeogenesis, thereby reducing the liver's production of glucose.[4][5] Metformin also enhances insulin sensitivity in peripheral tissues, such as muscle, leading to increased glucose uptake.[5] At the molecular level, metformin's effects are mediated in part through the activation of AMP-activated protein kinase (AMPK).[6]
GLP-1 Receptor Agonists (GLP-1 RAs): This class of injectable and oral medications mimics the action of the endogenous incretin hormone GLP-1.[7] By binding to and activating GLP-1 receptors, these drugs stimulate glucose-dependent insulin release, suppress glucagon secretion, slow gastric emptying, and promote satiety by acting on the central nervous system.[7]
SGLT2 Inhibitors: These agents act on the kidneys to reduce the reabsorption of glucose back into the bloodstream.[8][9] Specifically, they inhibit the sodium-glucose cotransporter 2 (SGLT2) in the proximal renal tubules, leading to the excretion of excess glucose in the urine.[8][9] This mechanism is independent of insulin action.[10]
Comparative Efficacy: A Review of Clinical Data
The following tables summarize the clinical efficacy of Omarigliptin and comparator drugs based on key glycemic control parameters from various clinical trials.
Table 1: Change in Glycated Hemoglobin (HbA1c) from Baseline
| Drug/Drug Class | Dosage | Comparator | Mean Change in HbA1c (%) | Study Duration |
| Omarigliptin | 25 mg once-weekly | Placebo | -0.58% to -0.67% | 24 weeks |
| Metformin | 500 mg - 2000 mg daily | Placebo | -0.6% to -2.0% | 14 weeks |
| Liraglutide (GLP-1 RA) | 1.2 mg daily | Placebo | Approx. -0.8% | 24 months |
| Semaglutide (GLP-1 RA) | 0.5 mg - 1.0 mg once-weekly | Placebo | Approx. -1.1% to -1.9% | 26-104 weeks |
| Empagliflozin (SGLT2i) | 10 mg / 25 mg daily | Placebo | -0.5% to -0.84% | 24 weeks |
| Canagliflozin (B192856) (SGLT2i) | 100 mg / 300 mg daily | Placebo | -0.63% to -1.03% | 26 weeks |
Table 2: Change in Fasting Plasma Glucose (FPG) from Baseline
| Drug/Drug Class | Dosage | Comparator | Mean Change in FPG (mg/dL) | Study Duration |
| Omarigliptin | 25 mg once-weekly | Placebo | Approx. -23.4 mg/dL | 24 weeks |
| Metformin | 500 mg - 2000 mg daily | Placebo | -19 to -84 mg/dL | 14 weeks |
| Liraglutide (GLP-1 RA) | 1.2 mg daily | Placebo | Approx. -43.2 mg/dL | 24 months |
| Semaglutide (GLP-1 RA) | 0.5 mg - 1.0 mg once-weekly | Placebo | Approx. -20.7 mg/dL | 26-104 weeks |
| Empagliflozin (SGLT2i) | 10 mg / 25 mg daily | Placebo | Approx. -35.2 mg/dL | 24 weeks |
| Canagliflozin (SGLT2i) | 100 mg / 300 mg daily | Placebo | Significant reduction vs placebo | 26 weeks |
Experimental Protocols
Standardized in vitro assays are fundamental for the preclinical evaluation and comparison of metabolic drugs. Below are detailed methodologies for key experiments.
In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
Objective: To measure the effect of a test compound on glucose uptake in differentiated 3T3-L1 adipocytes.
Methodology:
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then differentiated into mature adipocytes over several days using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Serum Starvation: Differentiated adipocytes are serum-starved for a defined period (e.g., 2-4 hours) in a glucose-free medium to reduce basal glucose uptake.
-
Compound Incubation: Cells are then incubated with the test compound (e.g., Omarigliptin, Metformin) at various concentrations for a specified time. A positive control, such as insulin, is included.
-
Glucose Uptake Measurement: A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added to the cells.[11] After a short incubation period, the cells are washed to remove extracellular 2-NBDG.
-
Quantification: The intracellular fluorescence is measured using a fluorescence plate reader. The intensity of the fluorescence is proportional to the amount of glucose taken up by the cells.
In Vitro Insulin Secretion Assay in INS-1 Cells
Objective: To assess the effect of a test compound on glucose-stimulated insulin secretion (GSIS) from a pancreatic β-cell line, such as INS-1.
Methodology:
-
Cell Culture: INS-1 cells are cultured to a high confluence in a suitable culture medium.
-
Pre-incubation: The cells are pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer Bicarbonate buffer with 2.8 mM glucose) for a period to establish a basal insulin secretion rate.
-
Compound and Glucose Stimulation: The pre-incubation buffer is replaced with a buffer containing the test compound at various concentrations, in the presence of both low and high glucose concentrations (e.g., 2.8 mM and 16.7 mM glucose).
-
Supernatant Collection: After a defined incubation period (e.g., 1-2 hours), the supernatant is collected.
-
Insulin Quantification: The concentration of insulin in the supernatant is measured using a commercially available insulin ELISA (Enzyme-Linked Immunosorbent Assay) kit.
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling pathways and experimental workflows is crucial for understanding the mechanisms of action and the methodologies used to study these metabolic drugs.
Caption: Incretin Signaling Pathway and Points of Intervention.
Caption: Metformin's Mechanism via the AMPK Signaling Pathway.
Caption: General Experimental Workflow for In Vitro Metabolic Assays.
References
- 1. Empagliflozin for Type 2 Diabetes Mellitus: An Overview of Phase 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of canagliflozin in patients with type 2 diabetes: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Omarigliptin? [synapse.patsnap.com]
- 4. patientcareonline.com [patientcareonline.com]
- 5. Efficacy and Safety of Omarigliptin, a Novel Once-Weekly Dipeptidyl Peptidase-4 Inhibitor, in Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Efficacy and Safety of Once-Weekly Semaglutide for the Treatment of Type 2 Diabetes: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of AM3102 (Omarigliptin) Research: A Comparative Guide for Drug Development Professionals
An in-depth analysis of the clinical performance and mechanistic profile of AM3102 (Omarigliptin), a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus.
This guide provides a comprehensive comparison of this compound (Omarigliptin) with alternative treatment options, supported by quantitative data from pivotal clinical trials. Detailed experimental methodologies and a visualization of its core signaling pathway are presented to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of Omarigliptin (B609743)
Omarigliptin, also known as MK-3102, has been evaluated in numerous clinical trials, demonstrating its efficacy in improving glycemic control in patients with type 2 diabetes. The following tables summarize key quantitative data from comparative studies.
Table 1: Omarigliptin vs. Placebo (as add-on to Metformin (B114582) and Glimepiride)
| Outcome Measure | Omarigliptin 25 mg (once-weekly) | Placebo | Between-Group Difference (95% CI) |
| Change from Baseline in HbA1c at Week 24 | -0.67% | -0.06% | -0.61% (-0.85, -0.38)[1] |
| Change from Baseline in Fasting Plasma Glucose (FPG) at Week 24 | -1.1 mmol/L | -0.2 mmol/L | -0.9 mmol/L (-1.4, -0.4)[1] |
| Patients Achieving HbA1c <7.0% at Week 24 | 23.8% | 4.4% | 19.3% (11.7, 27.6)[1] |
| Patients Achieving HbA1c <6.5% at Week 24 | 10.1% | 2.1% | 8.0% (2.7, 14.5)[1] |
Table 2: Dose-Ranging Study of Omarigliptin vs. Placebo
| Outcome Measure (at Week 12) | Omarigliptin 25 mg (once-weekly) | Placebo | Placebo-Adjusted LS Mean Reduction |
| Change from Baseline in HbA1c | -0.57% | +0.14% | -0.72%[2][3] |
| Change from Baseline in 2-hour Post-meal Glucose (PMG) | Not explicitly stated | Not explicitly stated | -2.5 mmol/L[2][3] |
| Change from Baseline in Fasting Plasma Glucose (FPG) | Not explicitly stated | Not explicitly stated | -1.3 mmol/L[2][3] |
Table 3: Omarigliptin vs. Sitagliptin (in patients inadequately controlled on metformin)
| Outcome Measure (at Week 24) | Omarigliptin 25 mg (once-weekly) | Sitagliptin 100 mg (once-daily) |
| Change from Baseline in HbA1c | -0.47% | -0.43%[4] |
| Patients Achieving Glycemic Control (HbA1c <7.0%) | 54.4% | 52.4%[4] |
Mechanism of Action: The Incretin (B1656795) Pathway
Omarigliptin is a competitive and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[5] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] By inhibiting DPP-4, omarigliptin increases the levels of active GLP-1 and GIP.[5][6] This leads to a glucose-dependent increase in insulin (B600854) secretion from pancreatic β-cells and suppression of glucagon (B607659) release from pancreatic α-cells, ultimately resulting in improved glycemic control.[5][6]
Caption: Signaling pathway of Omarigliptin (this compound) in glucose homeostasis.
Key Experimental Protocols
The clinical development of omarigliptin has been supported by robust, randomized, double-blind, controlled trials. Below are synthesized representations of the methodologies employed in key studies.
Omarigliptin as Add-on to Metformin and Glimepiride (B1671586) (NCT01704261)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial with a 24-week treatment period.[1]
-
Patient Population: Adults (≥18 years) with type 2 diabetes and inadequate glycemic control (HbA1c ≥7.5% and ≤10.5%) on dual combination therapy with metformin (≥1500 mg/day) and glimepiride.[1]
-
Intervention: Patients were randomized to receive omarigliptin 25 mg once-weekly or a matching placebo, in addition to their ongoing metformin and glimepiride therapy.[1]
-
Primary Efficacy Endpoint: Change from baseline in HbA1c at Week 24.[1]
-
Secondary Efficacy Endpoints: Change from baseline in FPG at Week 24, and the proportion of patients achieving glycemic goals of HbA1c <7.0% and <6.5%.[1]
Dose-Ranging Study of Omarigliptin (NCT01217073)
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, dose-range finding study with a 12-week treatment period, followed by a 66-week extension study.[2][3]
-
Patient Population: Adults with type 2 diabetes who were either oral antihyperglycemic agent-naïve or had undergone a washout period.[2][3]
-
Intervention: Patients were randomized to one of five once-weekly doses of omarigliptin (0.25 mg, 1 mg, 3 mg, 10 mg, or 25 mg) or placebo.[2][3]
-
Primary Efficacy Endpoint: Change from baseline in HbA1c at Week 12.[2][3]
-
Secondary Efficacy Endpoints: Change from baseline in 2-hour post-meal glucose (PMG) and fasting plasma glucose (FPG) at Week 12.[2][3]
Caption: Experimental workflow for the omarigliptin dose-ranging study.
Safety and Tolerability
Across clinical trials, omarigliptin has been generally well-tolerated. The incidence of adverse events was similar between omarigliptin and placebo groups.[2][3] The risk of symptomatic hypoglycemia was low, and there was no significant effect on body weight.[2][3] When compared to sitagliptin, the incidence of adverse events was also comparable.[4]
References
- 1. A randomized, placebo-controlled clinical trial evaluating the safety and efficacy of the once-weekly DPP-4 inhibitor omarigliptin in patients with type 2 diabetes mellitus inadequately controlled by glimepiride and metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Safety and Efficacy of Omarigliptin (MK-3102), a Novel Once-Weekly DPP-4 Inhibitor for the Treatment of Patients With Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Omarigliptin? [synapse.patsnap.com]
Safety Operating Guide
Navigating the Safe Disposal of AM3102: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, adherence to stringent safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of AM3102, ensuring the safety of laboratory personnel and compliance with environmental regulations. By offering value beyond the product itself, we aim to be your preferred source for information on laboratory safety and chemical handling, building a foundation of deep trust.
This compound Chemical and Physical Properties
A clear understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of key quantitative data for this compound.
| Property | Value |
| CAS Number | 213182-22-0[1][2] |
| Molecular Formula | C₂₁H₄₁NO₂[1][2] |
| Molecular Weight | 339.56 g/mol [2] |
| Formulation | A crystalline solid[1] |
Immediate Safety and Handling Protocols
Before beginning any procedure that involves this compound, ensure that all relevant safety measures are in place.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat or impervious clothing. In case of inadequate ventilation, a suitable respirator should be used.
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood. An accessible safety shower and eye wash station are mandatory.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so. Seek prompt medical attention.[2]
-
Skin Contact: Rinse the affected skin area thoroughly with water. Contaminated clothing and shoes should be removed, and a physician should be consulted.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[2]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician.[2]
Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound, as with any laboratory chemical, must be carried out in accordance with institutional guidelines and local, state, and federal regulations. The following steps provide a procedural framework for its safe disposal.
Step 1: Waste Identification and Classification According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture.[2] However, it is crucial to consult your institution's environmental health and safety (EHS) office to confirm its classification, as local regulations may vary. All chemical waste should be treated as hazardous until confirmed otherwise.
Step 2: Waste Segregation Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from incompatible materials.
Step 3: Preparing the Waste Container
-
Select an Appropriate Container: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. For liquid waste, ensure the container is designed for liquids.
-
Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity. Ensure the label is legible and securely attached.
Step 4: Waste Accumulation and Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA).
-
Keep the container closed at all times, except when adding waste.[3]
-
Ensure the storage area is away from heat sources and open flames.
Step 5: Spill Management In the event of a spill:
-
Evacuate personnel from the immediate area and ensure adequate ventilation.[2]
-
Wear the appropriate PPE as outlined above.
-
Absorb liquid solutions with a non-combustible, inert material such as sand, earth, or vermiculite.[2]
-
Carefully collect the absorbed material and contaminated debris into a designated, labeled waste container for disposal.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2]
-
Prevent the spill from entering drains or waterways.[2]
Step 6: Final Disposal Arrange for the collection of the chemical waste through your institution's EHS department. They will ensure that the waste is transported and disposed of by a licensed waste disposal contractor in accordance with all applicable regulations. Do not dispose of this compound down the drain or in regular trash unless explicitly approved by your EHS office.
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should begin with a thorough risk assessment. This includes reviewing the SDS, understanding the potential hazards, and establishing clear procedures for safe handling and emergency response.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal process, the following diagram illustrates the logical workflow for handling and disposing of laboratory chemical waste like this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling AM3102
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of AM3102, a potent PPARα agonist.
This document provides critical safety and logistical information for the handling and use of this compound (CAS 213182-22-0), a research chemical identified as an oleoylethanolamide (OEA) analog that stimulates PPARα transcriptional activity.[1] It is intended for laboratory use only and is not for human or veterinary use.[1][2] Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Safety Measures
While this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS), standard laboratory safety precautions are mandatory to minimize exposure and ensure a safe working environment.[3][4]
Recommended Personal Protective Equipment:
| PPE Category | Item | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from accidental splashes or aerosolized particles. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents direct skin contact with the chemical. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | Recommended when handling the solid form to avoid inhalation of dust, or when aerosols may be generated. Use in a well-ventilated area is crucial.[3] |
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintaining the stability and integrity of this compound.
Handling Procedures:
-
Avoid inhalation, and contact with eyes and skin.[3]
-
Handle in a well-ventilated area, preferably in a chemical fume hood to avoid dust and aerosol formation.[3]
-
Wash hands thoroughly after handling.
Storage Conditions:
-
This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[2]
-
For short-term storage (days to weeks), 2-8°C is recommended.[3]
-
Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3]
Preparation of Stock Solutions: this compound is soluble in organic solvents. The following table summarizes its solubility:[2]
| Solvent | Solubility |
| Dimethyl formamide (B127407) (DMF) | ~25 mg/ml |
| Dimethyl sulfoxide (B87167) (DMSO) | ~20 mg/ml |
| Ethanol | ~5 mg/ml |
When preparing stock solutions, it is recommended to purge the solvent with an inert gas.[2]
Disposal Plan
Dispose of this compound and its waste in accordance with local, state, and federal regulations.
Disposal Guidelines:
-
Do not dispose of with household garbage.[3]
-
Prevent the product from entering drains, sewage systems, or other water courses.[3]
-
Contaminated materials should be disposed of as chemical waste. Absorb solutions with an inert, finely-powdered liquid-binding material like diatomite.[3]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[3]
Experimental Protocols
This compound is a potent agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) with an EC50 value of 100 nM.[1] The following are generalized protocols based on the characterization of similar compounds. Specific experimental conditions may need to be optimized.
In Vitro: PPARα Transcriptional Activity Assay (Cell-Based)
This protocol outlines a general procedure for assessing the activation of PPARα by this compound in a cell-based reporter assay.
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Co-transfect cells with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution to the desired concentrations in the cell culture medium.
-
Add the diluted this compound solutions to the transfected cells. Include a vehicle control (DMSO) and a positive control (a known PPARα agonist like GW7647).
-
-
Incubation: Incubate the cells for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration to account for variations in transfection efficiency and cell number.
-
-
Data Analysis: Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.
In Vivo: Assessment of Anorexiant Properties in Rodents
This protocol describes a general method for evaluating the effect of this compound on food intake in rodents. This compound has been shown to prolong feeding latency in rodents with an ED50 of 2.4 mg/kg.[1]
-
Animal Acclimation: Acclimate male rodents (e.g., Wistar rats) to the experimental conditions, including handling and single housing. Maintain a regular light-dark cycle.
-
Compound Administration:
-
Prepare a vehicle solution (e.g., 5% polyethylene (B3416737) glycol, 5% Tween 80, and 90% water).
-
Prepare the this compound solution in the vehicle at the desired concentrations.
-
Administer this compound or the vehicle solution to the animals via intraperitoneal (i.p.) injection.
-
-
Food Intake Measurement:
-
Following administration, provide a pre-weighed amount of food to each animal.
-
Measure the amount of food consumed at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
-
Data Analysis: Compare the cumulative food intake between the this compound-treated groups and the vehicle-treated control group. Analyze the data using appropriate statistical methods (e.g., ANOVA).
Signaling Pathway and Experimental Workflow
PPARα Signaling Pathway
This compound, as a PPARα agonist, binds to and activates the Peroxisome Proliferator-Activated Receptor Alpha. This nuclear receptor then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. This pathway is crucial in lipid metabolism and energy homeostasis.
Caption: PPARα signaling pathway activated by this compound.
General Experimental Workflow for this compound
The following diagram illustrates a typical workflow for conducting experiments with this compound, from initial preparation to data analysis.
Caption: General workflow for this compound experiments.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
